Ditrimethylolpropane tetraacrylate
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
[2-[2,2-bis(prop-2-enoyloxymethyl)butoxymethyl]-2-(prop-2-enoyloxymethyl)butyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O9/c1-7-19(25)30-15-23(11-5,16-31-20(26)8-2)13-29-14-24(12-6,17-32-21(27)9-3)18-33-22(28)10-4/h7-10H,1-4,11-18H2,5-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMBQHTWUBGQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC(CC)(COC(=O)C=C)COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
103315-68-0 | |
| Record name | 2-Propenoic acid, 1,1′-[2-[[2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butoxy]methyl]-2-ethyl-1,3-propanediyl] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103315-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7072969 | |
| Record name | Ditrimethylolpropane tetraacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7072969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA; Other Solid | |
| Record name | 2-Propenoic acid, 1,1'-[2-[[2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butoxy]methyl]-2-ethyl-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
94108-97-1 | |
| Record name | Ditrimethylolpropane tetraacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94108-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ditrimethylolpropane tetraacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094108971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 1,1'-[2-[[2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]butoxy]methyl]-2-ethyl-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ditrimethylolpropane tetraacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7072969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[2,2-bis[[(1-oxoallyl)oxy]methyl]butoxy]methyl]-2-ethyl-1,3-propanediyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DITRIMETHYLOLPROPANE TETRAACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00Z96A58MN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Ditrimethylolpropane Tetraacrylate (Di-TMPTTA)
For Researchers, Scientists, and Drug Development Professionals
Ditrimethylolpropane tetraacrylate (Di-TMPTTA) is a tetrafunctional acrylic monomer recognized for its high crosslink density and fast cure response. These properties make it a valuable component in a variety of applications, including UV and electron beam curable coatings, inks, and adhesives. This technical guide provides a comprehensive overview of the synthesis and purification methods for Di-TMPTTA, presenting quantitative data, detailed experimental protocols, and process workflows to support research and development activities in this area.
Synthesis of this compound
The primary method for synthesizing Di-TMPTTA is the direct esterification of di-trimethylolpropane (Di-TMP) with acrylic acid. This reaction is typically carried out in the presence of an acid catalyst and a polymerization inhibitor, often with the use of a water-carrying agent to drive the reaction to completion by removing the water byproduct.
Key Reaction Parameters and Their Effects
Several factors influence the yield and purity of the final Di-TMPTTA product. A study on the Lewis acid-catalyzed synthesis of Di-TMPTTA investigated the effects of the feedstock ratio, catalyst amount, and water-carrying agent on the ester value and yield, identifying optimal conditions for the reaction.[1]
Table 1: Summary of Synthesis Parameters and Conditions
| Parameter | Recommended Conditions | Source |
| Reactants | Di-trimethylolpropane, Acrylic Acid | [1] |
| Catalyst | Lewis Acids (e.g., methanesulfonic acid), p-toluenesulfonic acid | [1][2] |
| Solvent (Water-carrying agent) | Toluene, n-hexane, cyclohexane | [1][2] |
| Polymerization Inhibitor | MEHQ (p-hydroxyanisole), Hydroquinone, Sodium Hypophosphite | [2] |
| Reaction Temperature | 80 - 92 °C | [2] |
| Reaction Time | 10 - 12 hours | [2] |
Experimental Protocol: Esterification of Di-TMP with Acrylic Acid
The following protocol is a representative example of the synthesis of Di-TMPTTA based on a patented clean production method.[2]
Materials:
-
Di-trimethylolpropane (Di-TMP)
-
Acrylic Acid
-
Methanesulfonic acid (catalyst)
-
MEHQ (p-hydroxyanisole) (polymerization inhibitor)
-
Sodium hypophosphite (oxidation inhibitor)
-
n-hexane (solvent)
-
Pressurized air
Procedure:
-
To a 3000L reactor, add 585 kg of n-hexane, 441.52 kg of Di-trimethylolpropane, 1028.48 kg of acrylic acid, 6 kg of MEHQ, 3 kg of sodium hypophosphite, and 30 kg of methanesulfonic acid.
-
Initiate stirring and continuously pass pressurized air through a sparger at the bottom of the reactor.
-
Heat the mixture to 80-85 °C to begin refluxing and water removal.
-
Maintain the esterification reaction for 10-12 hours, with the reactor temperature between 85-92 °C.
-
Monitor the reaction until no more water is being removed via reflux. At this point, the acid number should be in the range of 25-45 mgKOH/g.
-
Cool the reactor contents to 40 °C to terminate the reaction.
Diagram 1: Synthesis Workflow of Di-TMPTTA
Caption: Workflow for the synthesis of Di-TMPTTA via esterification.
Purification of this compound
Following the synthesis, the crude Di-TMPTTA product contains unreacted starting materials, catalyst, and other impurities that must be removed. A "clean production method" has been developed to purify the product without the need for traditional water washing and delamination steps, thereby reducing wastewater generation.[2]
Purification Protocol
This protocol details the steps for a clean purification process of Di-TMPTTA.[2]
Materials:
-
Crude Di-TMPTTA solution
-
Sheet alkali (e.g., NaOH)
-
Water
-
Magnesium polysilicate (adsorbent)
-
Alkaline calcium bentonite (B74815)
-
Calcium oxide
Procedure:
-
Neutralization: To the cooled crude reaction mixture (at 40 °C), add 32 kg of sheet alkali and 75 kg of water. Stir the mixture for 30 minutes to neutralize the acidic components.
-
Adsorption: Add 6.5 kg of magnesium polysilicate to the neutralized mixture and stir for an additional 30 minutes. This step adsorbs the salts formed during neutralization.
-
Dehydration and Solvent Removal: Subject the mixture to vacuum distillation at a pressure greater than -0.098 MPa and a temperature of 50-95 °C to remove water and the n-hexane solvent. The recovered water and solvent can be reused in subsequent batches.
-
First Filtration: After distillation, perform a press filtration to remove the magnesium polysilicate and the adsorbed salts.
-
Decolorization and Final Purification: To the filtered product, add 60 kg of alkaline calcium bentonite and 25 kg of calcium oxide. Stir for 30 minutes to decolorize the product and remove any remaining trace amounts of water and acid.
-
Second Filtration: Perform a final press filtration, circulating the product until it is clear.
-
Product Analysis: The final product is a clear, transparent liquid.
Table 2: Product Specifications and Yield
| Parameter | Specification | Source |
| Appearance | Clear, transparent liquid | [2] |
| Ester Content | > 98.5% | [2] |
| Acid Number | < 0.15 mgKOH/g | [2] |
| Color (APHA) | < 50 | [2] |
| Water Content | < 0.1% | [2] |
| Viscosity (25 °C) | 11 cps | [2] |
| Yield | 94.86% - 98.88% | [2] |
Diagram 2: Purification Workflow of Di-TMPTTA
References
An In-depth Technical Guide to the Spectroscopic Characterization of Ditrimethylolpropane Tetraacrylate (Di-TMPTTA)
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the characterization of Ditrimethylolpropane tetraacrylate (Di-TMPTTA), a tetrafunctional monomer, using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. It includes detailed experimental protocols, data interpretation, and a visual representation of the analytical workflow. Di-TMPTTA is a versatile monomer used in various applications, including UV-curable inks, coatings, and adhesives, due to its high reactivity and ability to form highly crosslinked polymers.[1][2]
Molecular Structure of Di-TMPTTA
This compound (CAS No: 94108-97-1) is an ester formed from the reaction of ditrimethylolpropane and acrylic acid.[3] Its structure features four acrylate (B77674) groups, making it a highly reactive monomer in free-radical polymerization.[2][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of Di-TMPTTA and dissolve it in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7]
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to ensure a good signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
Data Presentation: ¹H NMR
The ¹H NMR spectrum of Di-TMPTTA exhibits characteristic signals corresponding to the acrylate, alkyl, and ether protons within the molecule. The expected chemical shifts are summarized below.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Structure Moiety |
| 6.42 - 6.38 | Doublet of Doublets | 1H, trans-alkene | H₂C=CH -COO- |
| 6.15 - 6.10 | Doublet of Doublets | 1H, cis-alkene | H HC=CH-COO- |
| 5.88 - 5.84 | Doublet of Doublets | 1H, geminal-alkene | HH C=CH-COO- |
| 4.12 | Singlet | 8H, Methylene ester | -COO-CH₂ -C- |
| 3.25 | Singlet | 4H, Methylene ether | -C-CH₂ -O-CH₂ -C- |
| 1.45 | Quartet | 4H, Methylene ethyl | -CH₂ -CH₃ |
| 0.88 | Triplet | 6H, Methyl ethyl | -CH₂-CH₃ |
Note: The presented chemical shifts are representative values and may vary slightly depending on the solvent and spectrometer frequency.
Experimental Protocol:
-
Sample Preparation: Prepare a more concentrated sample by dissolving approximately 50-100 mg of Di-TMPTTA in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹³C NMR spectrum on a spectrometer equipped with a broadband probe. A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each unique carbon atom. A sufficient number of scans (typically several hundred to thousands) and a relaxation delay of 2-5 seconds are required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the data using a Fourier transform with an exponential multiplication factor to improve the signal-to-noise ratio, followed by phase and baseline corrections.
Data Presentation: ¹³C NMR
The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments in the Di-TMPTTA molecule.
| Chemical Shift (δ, ppm) | Assignment | Structure Moiety |
| 165.8 | Carbonyl | C =O |
| 130.9 | Alkene methine | =C H- |
| 128.3 | Alkene methylene | =C H₂ |
| 70.1 | Methylene ether | -C-C H₂-O-C H₂-C- |
| 64.2 | Methylene ester | -O-C H₂- |
| 41.5 | Quaternary carbon | -C -(CH₂O)₃ |
| 23.3 | Methylene ethyl | -C H₂-CH₃ |
| 7.5 | Methyl ethyl | -CH₂-C H₃ |
Note: These are typical chemical shift values for the functional groups present in Di-TMPTTA.[8][9]
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds.
Experimental Protocol:
-
Sample Preparation: The analysis can be performed on the neat liquid sample.
-
Transmission Mode: Place a single drop of Di-TMPTTA between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin capillary film.
-
ATR Mode: Alternatively, place a drop of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (for transmission) or the clean ATR crystal to subtract atmospheric contributions (H₂O, CO₂).
-
Data Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, spectra are recorded over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[10]
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Data Presentation: FTIR
The FTIR spectrum of Di-TMPTTA is dominated by strong absorptions from the ester and acrylate functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3100 - 3000 | Medium | =C-H Stretch | Alkene |
| 2970 - 2860 | Medium | C-H Stretch | Alkane (CH₃, CH₂) |
| 1725 | Strong, Sharp | C=O Stretch | Ester Carbonyl |
| 1636 | Medium | C=C Stretch | Alkene (Acrylate) |
| 1410 | Medium | C-H In-plane bend | Alkene (=CH₂) |
| 1290 - 1180 | Strong | C-O Stretch | Ester |
| 1100 | Strong | C-O-C Stretch | Ether |
| 810 | Medium | =C-H Out-of-plane bend | Alkene |
Note: The presence of the C=O stretch at ~1725 cm⁻¹ and the C=C stretch at ~1636 cm⁻¹ are key identifiers for acrylate monomers.[11][12]
Experimental and Analytical Workflow
The logical flow for the complete characterization of Di-TMPTTA using spectroscopic methods is illustrated below. This process ensures that both the molecular structure and functional group composition are confirmed.
Caption: Workflow for Spectroscopic Characterization of Di-TMPTTA.
Summary
The combined application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy provides a comprehensive and unambiguous characterization of this compound. NMR spectroscopy confirms the precise atomic connectivity and chemical environment of the hydrogen and carbon backbones, while FTIR spectroscopy verifies the presence of key functional groups, particularly the acrylate C=C and ester C=O moieties. The data presented in this guide serve as a reliable reference for the quality control and structural verification of Di-TMPTTA in research and industrial settings.
References
- 1. Di-TMPTA - Di(trimethylolpropane) Tetraacrylate for PCB Inks & Coatings [sinocurechem.com]
- 2. arkema.com [arkema.com]
- 3. Synthesis and Curing Behavior of Tetrafunctional Acrylate Monomer Using Di(trimethylolpropane) -Applied Chemistry for Engineering | Korea Science [koreascience.kr]
- 4. DI(TRIMETHYLOLPROPANE) TETRAACRYLATE | 94108-97-1 [chemicalbook.com]
- 5. di-Trimethylolpropane, tetraacrylate [webbook.nist.gov]
- 6. Di(trimethylolpropane) tetraacrylate average Mw 466 94108-97-1 [sigmaaldrich.com]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ditrimethylolpropane Tetraacrylate (CAS No. 94108-97-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditrimethylolpropane tetraacrylate (DTMPTA), identified by CAS number 94108-97-1, is a multifunctional acrylate (B77674) monomer. Due to its tetra-functionality, it is a crucial crosslinking agent in polymer chemistry. Its ability to rapidly polymerize under ultraviolet (UV) or electron beam (EB) radiation makes it a valuable component in the formulation of coatings, inks, adhesives, and, increasingly, in the development of biocompatible materials for medical applications.[1][2] This guide provides a comprehensive overview of the properties, synthesis, and applications of DTMPTA, with a particular focus on its relevance to the biomedical and pharmaceutical research fields.
Physicochemical and Spectral Properties
DTMPTA is a viscous, colorless to light orange or yellow liquid.[3] Its key properties are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 94108-97-1 | [4] |
| Molecular Formula | C₂₄H₃₄O₉ | [1] |
| Molecular Weight | 466.53 g/mol | [1][3] |
| Density | 1.101 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.479 | [2] |
| Physical State | Viscous liquid | [5] |
| Solubility | Insoluble in water | [6] |
| Inhibitor | Typically contains 1000 ppm Monomethyl ether hydroquinone (B1673460) (MEHQ) | [5] |
Table 2: Spectral Data References for this compound
| Spectrum Type | Data Source |
| ¹H NMR | Available on PubChem, sourced from commercial suppliers like Sigma-Aldrich.[4] |
| ¹³C NMR | Available on PubChem, sourced from commercial suppliers.[4] |
| FT-IR | Available on PubChem, sourced from commercial suppliers like Bio-Rad.[4] |
| Mass Spectrometry | Data can be inferred from the molecular weight. |
Synthesis
Representative Synthesis Workflow
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Representative Synthesis of a Polyol Acrylate
This protocol is adapted from a method for a similar compound and should be optimized for the synthesis of DTMPTA.
-
Charging the Reactor: A reaction vessel equipped with a stirrer, thermometer, Dean-Stark trap, and condenser is charged with ditrimethylolpropane, an excess of acrylic acid (typically 4-5 molar equivalents), an acid catalyst such as p-toluenesulfonic acid (p-TSA), a polymerization inhibitor like MEHQ, and a solvent capable of forming an azeotrope with water (e.g., toluene).
-
Esterification: The mixture is heated to reflux. The water produced during the esterification is removed azeotropically using the Dean-Stark trap. The reaction progress is monitored by measuring the amount of water collected.
-
Neutralization and Washing: Once the theoretical amount of water has been collected, the reaction mixture is cooled. The acidic catalyst is neutralized with a weak base, such as a sodium bicarbonate solution. The organic layer is then washed multiple times with water to remove any remaining salts and excess acrylic acid.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous salt, such as magnesium sulfate, and then filtered. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The final product, crude DTMPTA, may be further purified by column chromatography if necessary to yield a high-purity product.
Applications in Research and Drug Development
The primary application of DTMPTA in a research context, particularly in drug development, is as a crosslinker in the formation of hydrogels for controlled drug delivery and tissue engineering scaffolds.[3][7][8]
Hydrogel Formation via Photopolymerization
DTMPTA can be readily polymerized using a photoinitiator and exposure to UV light. This process is rapid and can be performed under mild conditions, making it suitable for encapsulating sensitive therapeutic agents.
Caption: Workflow for hydrogel formation using DTMPTA via photopolymerization.
Experimental Protocol: Fabrication of a DTMPTA-based Hydrogel for Drug Release
This is a general protocol and should be adapted based on the specific application and drug.
-
Preparation of the Precursor Solution:
-
Dissolve the photoinitiator (e.g., 0.5-2% w/w) in a suitable solvent (e.g., phosphate-buffered saline for biomedical applications, or an organic solvent for other uses).
-
Add the this compound monomer to the photoinitiator solution and mix until a homogenous solution is formed. The concentration of DTMPTA will determine the crosslinking density and mechanical properties of the final hydrogel.
-
If encapsulating a therapeutic agent, dissolve or suspend the drug in the precursor solution. Ensure the drug is stable under UV exposure and does not inhibit the polymerization reaction.
-
-
Photopolymerization:
-
Pipette the precursor solution into a mold of the desired shape and size (e.g., a petri dish, between two glass plates with a spacer).
-
Expose the solution to a UV light source (e.g., 365 nm) for a sufficient time to ensure complete polymerization. The exposure time will depend on the concentration of the photoinitiator, the intensity of the UV source, and the thickness of the sample.
-
-
Post-curing and Swelling:
-
After polymerization, the hydrogel can be removed from the mold.
-
To remove any unreacted monomer and photoinitiator, the hydrogel should be washed extensively in a suitable solvent (e.g., sterile PBS for biomedical applications).
-
The swelling ratio of the hydrogel can be determined by measuring its weight before and after equilibration in the desired buffer.
-
-
Drug Release Study:
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37 °C).
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Biological Effects and Biocompatibility
There is limited direct research on the specific signaling pathways affected by this compound monomer. The primary focus of biocompatibility studies has been on the final, crosslinked polymer networks.
-
Monomer Toxicity: Like many acrylate monomers, DTMPTA is classified as a skin and eye irritant.[6] It is crucial to handle the unpolymerized monomer with appropriate personal protective equipment to avoid direct contact.
-
Polymer Biocompatibility: The biocompatibility of the final hydrogel is highly dependent on the degree of polymerization and the amount of residual, unreacted monomer. Thorough washing after curing is essential to remove any leachable components that could cause cytotoxicity.
-
Cellular Response: Studies on similar acrylate-based hydrogels for tissue engineering have shown that the surface properties of the polymer, such as hydrophilicity and topography, can influence cell adhesion and proliferation.[9][10] While specific signaling pathways are not elucidated for DTMPTA, the general cellular response to a biomaterial implant involves an initial foreign body response, which can be modulated by the material's properties.[11]
Caption: General logical flow of the foreign body response to an implanted biomaterial.
Safety and Handling
This compound is an irritant and should be handled with care.
Table 3: Hazard and Precautionary Statements
| GHS Classification | Hazard Statements | Precautionary Statements | Reference(s) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [4] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a versatile tetrafunctional monomer with significant applications in materials science. For researchers in drug development and biomedical engineering, its utility as a crosslinker for forming hydrogels via photopolymerization is of particular interest. While the monomer itself requires careful handling due to its irritant nature, the resulting crosslinked polymers, when properly prepared and purified, offer a promising platform for controlled drug delivery and tissue engineering applications. Further research is needed to fully elucidate the specific biological interactions and signaling pathways associated with DTMPTA-based biomaterials to further optimize their design for clinical applications.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. DI(TRIMETHYLOLPROPANE) TETRAACRYLATE | 94108-97-1 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C24H34O9 | CID 175585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ジ(トリメチロールプロパン)テトラアクリラート average Mw 466 | Sigma-Aldrich [sigmaaldrich.com]
- 6. arkema.com [arkema.com]
- 7. Hydrogels and Their Applications in Targeted Drug Delivery [mdpi.com]
- 8. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Densely crosslinked polymer networks of poly(ethylene glycol) in trimethylolpropane triacrylate for cell-adhesion-resistant surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fabrication and Characterization of Thiol- Triacrylate Polymer via Michael Addition Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Foreign body response to synthetic polymer biomaterials and the role of adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Di(trimethylolpropane) Tetraacrylate (Di-TMPTTA) for Polymer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of Di(trimethylolpropane) tetraacrylate (Di-TMPTTA), a key monomer in polymer research and development. It includes detailed property data, experimental protocols for its use, and visualizations of its polymerization process.
Core Properties of Di-TMPTTA
Di-TMPTTA, with the CAS number 94108-97-1, is a tetrafunctional acrylic monomer known for its high reactivity and ability to form densely crosslinked polymer networks.[1] Its structure features four acrylate (B77674) groups, making it highly responsive to free-radical polymerization initiated by UV light or electron beams.[1] This reactivity is crucial for high-speed industrial processes in coatings, inks, and adhesives.[1]
Chemically, it is identified as Di-trimethylolpropane tetraacrylate, with the molecular formula C24H34O9 and a molecular weight of approximately 466.52 g/mol .[1][2][3][4][5] It is typically supplied as a clear, viscous liquid.[2][6]
The following table summarizes the key quantitative properties of Di-TMPTTA, compiled from various chemical data sources.
| Property | Value | Source(s) |
| IUPAC Name | 2-[[2,2-bis[[(1-oxoallyl)oxy]methyl]butoxy]methyl]-2-ethyl-1,3-propanediyl diacrylate | [7] |
| CAS Number | 94108-97-1 | [2][7][8] |
| Molecular Formula | C24H34O9 | [2][3][4][5] |
| Molecular Weight | 466.52 g/mol | [1][2][3][4] |
| Appearance | Colorless to light yellow clear, viscous liquid | [1][2][6] |
| Density | 1.101 g/mL at 25 °C | [2][3][6][8] |
| Refractive Index (n20/D) | 1.479 | [2][3][6][8] |
| Boiling Point | >200 °C (Predicted: 540.4 °C) | [2][9][10] |
| Flash Point | >110 °C (>230 °F) | [2] |
| Viscosity | 400-700 cps at 25 °C | [7] |
| Water Solubility | 15 mg/L at 25 °C | [2][11] |
| Vapor Pressure | 0.0000013 Pa at 20 °C | [11] |
| Functionality | 4 (Tetrafunctional Acrylate) | [1] |
| Inhibitor | Typically contains 1000 ppm MEHQ (monomethyl ether hydroquinone) | [6] |
Key Attributes in Polymer Synthesis
Di-TMPTTA is highly valued in polymer science for several key characteristics:
-
High Crosslink Density: The presence of four acrylate groups allows for the formation of tightly crosslinked polymer networks.[1] This results in cured materials with exceptional hardness, chemical resistance, and thermal stability.[1]
-
Rapid Curing: Its high reactivity towards free-radical polymerization enables very fast curing times, which is advantageous for applications like UV and electron-beam (EB) curing.[1][2][8]
-
Reactive Diluent: Compared to other multifunctional monomers, Di-TMPTTA has a relatively low viscosity.[1][7] This allows it to be used as a reactive diluent to reduce the viscosity of formulations for easier processing without negatively impacting the final properties of the cured material.[1]
-
Improved Flexibility: When compared to the similar but smaller monomer, Trimethylolpropane Triacrylate (TMPTA), Di-TMPTTA's larger molecular structure and flexible ether bonds can lead to cured materials with better elasticity and toughness, reducing brittleness.[7]
Experimental Protocols
Di-TMPTTA is most commonly used in free-radical polymerization, particularly photopolymerization. Below is a generalized protocol for UV-curing of a Di-TMPTTA-based formulation, a common application in research and industry.
Objective: To prepare a crosslinked polymer film from a Di-TMPTTA-based resin via UV-initiated free-radical polymerization.
Materials:
-
Di-TMPTTA (monomer/crosslinker)
-
Acrylated oligomer (e.g., Urethane Acrylate, Epoxy Acrylate)
-
Photoinitiator (e.g., Irgacure 184, TPO)
-
Reactive diluent (optional, if further viscosity reduction is needed)
-
Substrate (e.g., glass slide, metal panel)
-
UV curing system (with a specified wavelength and intensity)
-
Micropipettes or syringe
-
Film applicator or spin coater
-
Nitrogen source (for inerting, optional but recommended)
Methodology:
-
Formulation Preparation:
-
In a light-protected container (e.g., an amber vial), combine the acrylated oligomer, Di-TMPTTA, and any other reactive diluents in the desired weight ratios.
-
Mix thoroughly using a magnetic stirrer or vortex mixer until a homogeneous solution is achieved.
-
Add the photoinitiator to the mixture. A typical concentration is 1-5% by weight of the total formulation.
-
Continue mixing until the photoinitiator is completely dissolved. Keep the formulation protected from ambient light to prevent premature polymerization.
-
-
Sample Preparation:
-
Clean the substrate thoroughly to ensure good adhesion.
-
Apply the liquid resin formulation onto the substrate. A uniform film can be achieved using a film applicator set to a specific thickness (e.g., 100 µm) or by spin-coating.
-
-
UV Curing:
-
Place the coated substrate inside the UV curing chamber.
-
If an inert atmosphere is required to prevent oxygen inhibition, purge the chamber with nitrogen for 1-2 minutes.
-
Expose the sample to UV radiation. The exposure time and intensity will depend on the photoinitiator, film thickness, and the specific UV lamp used. (e.g., 365 nm wavelength at an intensity of 100 mW/cm² for 10-60 seconds).
-
The liquid film will rapidly solidify into a crosslinked polymer network.
-
-
Post-Curing and Characterization:
-
Remove the cured film from the chamber.
-
The film can be characterized using various techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to determine the degree of acrylate conversion, Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for thermal properties, and nanoindentation or tensile testing for mechanical properties.
-
Visualizing Polymerization and Workflows
Graphviz diagrams can effectively illustrate the logical flow of processes in polymer research involving Di-TMPTTA.
The polymerization of Di-TMPTTA proceeds via a free-radical chain-growth mechanism. This process consists of three main stages: initiation, propagation, and termination.
This diagram outlines a typical workflow for creating and testing a new polymer formulation based on Di-TMPTTA.
This guide serves as a foundational resource for professionals working with Di-TMPTTA. The provided data and protocols offer a starting point for developing novel materials and applications, from advanced coatings to materials for drug delivery systems.
References
- 1. nbinno.com [nbinno.com]
- 2. DI(TRIMETHYLOLPROPANE) TETRAACRYLATE CAS#: 94108-97-1 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. di- TMPTA (Di -Trimethylol propane tetraacrylate) [webbook.nist.gov]
- 5. di- TMPTA (Di -Trimethylol propane tetraacrylate) [webbook.nist.gov]
- 6. 二(三羟甲基丙烷)四丙烯酸 average Mw 466 | Sigma-Aldrich [sigmaaldrich.com]
- 7. Di-TMPTA - Di(trimethylolpropane) Tetraacrylate for PCB Inks & Coatings [sinocurechem.com]
- 8. DI(TRIMETHYLOLPROPANE) TETRAACRYLATE | 94108-97-1 [chemicalbook.com]
- 9. Di-trimethylolpropane Tetraacrylate Supplier | 94108-97-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 10. longchangchemical.com [longchangchemical.com]
- 11. arkema.com [arkema.com]
An In-Depth Technical Guide to Ditrimethylolpropane Tetraacrylate: Molecular Weight, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ditrimethylolpropane tetraacrylate (DTMPTA) is a tetrafunctional monomer widely utilized in various industrial applications, particularly in the formulation of ultraviolet (UV) and electron beam (EB) curable resins. Its molecular structure, characterized by four acrylate (B77674) groups, imparts a high crosslink density upon polymerization, leading to materials with excellent hardness, chemical resistance, and thermal stability. This technical guide provides a comprehensive overview of the molecular weight, chemical structure, and analytical methodologies for this compound. Detailed experimental protocols for its characterization, a summary of its key physicochemical properties, and diagrammatic representations of its synthesis and polymerization workflow are presented to support researchers and professionals in its application and development.
Molecular Structure and Properties
This compound is a viscous liquid that is colorless to pale yellow.[1] Its fundamental structure consists of two trimethylolpropane (B17298) units linked by an ether bond, with four acrylate functional groups available for polymerization.[1]
Chemical Structure:
The chemical structure of this compound is depicted below:
Molecular Formula: C₂₄H₃₄O₉[2]
Molecular Weight: Approximately 466.52 g/mol .[2]
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 466.52 g/mol | [2] |
| Molecular Formula | C₂₄H₃₄O₉ | [2] |
| Appearance | Colorless to light orange to yellow clear liquid | [2] |
| Density | 1.101 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.479 | [2] |
| Boiling Point | > 200 °C at 1 mm Hg | [3] |
| Flash Point | > 230 °F (> 110 °C) | [2] |
| Water Solubility | 15 mg/L at 25 °C | [2] |
| CAS Number | 94108-97-1 | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of di(trimethylolpropane) (B1346956) with acrylic acid. This reaction is generally catalyzed by an acid, such as p-toluenesulfonic acid, and involves the removal of water to drive the reaction to completion.
A logical workflow for the synthesis process is outlined below:
Experimental Protocols for Characterization
The structural integrity and purity of this compound are crucial for its performance. The following are detailed methodologies for its characterization using key analytical techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
-
Instrumentation: A standard FT-IR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.
-
Sample Preparation: A small drop of the liquid this compound is placed directly onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. A second plate is carefully placed on top to create a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.[4]
-
Data Acquisition:
-
A background spectrum of the clean salt plate or ATR crystal is collected.
-
The sample is then scanned over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Expected Spectrum: The FT-IR spectrum will show characteristic absorption bands for the C=O stretching of the ester group (around 1720 cm⁻¹), C=C stretching of the acrylate group (around 1635 cm⁻¹), and C-O stretching (in the region of 1300-1100 cm⁻¹).[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are employed to elucidate the detailed molecular structure and confirm the identity of the compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).[5]
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
The solution is transferred to a 5 mm NMR tube.[5]
-
-
Data Acquisition:
-
¹H NMR: A standard proton NMR experiment is performed. Key signals are expected in the regions of 5.8-6.4 ppm (vinylic protons of the acrylate group), 4.1-4.3 ppm (methylene protons adjacent to the ester oxygen), and 0.8-1.5 ppm (alkyl protons).
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted. Characteristic signals will appear around 165 ppm (carbonyl carbon of the ester), 128-131 ppm (vinylic carbons), and in the aliphatic region for the other carbon atoms.
-
-
Data Analysis: The chemical shifts, integration of proton signals, and multiplicities are analyzed to confirm the structure.
Gel Permeation Chromatography (GPC)
GPC is utilized to determine the molecular weight distribution and purity of the monomer.
-
Instrumentation: A GPC system equipped with a refractive index (RI) detector and a set of polystyrene-divinylbenzene columns suitable for the analysis of oligomers and small molecules.
-
Sample Preparation:
-
A dilute solution of this compound (typically 1-2 mg/mL) is prepared in a suitable solvent such as tetrahydrofuran (B95107) (THF).[6]
-
The solution is filtered through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.[7]
-
-
Chromatographic Conditions:
-
Mobile Phase: Tetrahydrofuran (THF) is commonly used as the eluent.[6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The columns are often maintained at a constant temperature, for example, 35-40 °C, to ensure reproducible results.
-
Calibration: The system is calibrated using narrow molecular weight polystyrene standards.
-
-
Data Analysis: The elution profile is analyzed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). For a pure monomer, a single sharp peak is expected.
UV Curing Workflow
This compound is a key component in UV-curable formulations. The photopolymerization process is initiated by a photoinitiator that, upon exposure to UV light, generates reactive species (free radicals or cations) that initiate the polymerization of the acrylate groups.
The general workflow for the UV curing of a formulation containing this compound is illustrated below:
The photopolymerization process involves a chain reaction mechanism.[8] Upon absorption of UV light, the photoinitiator generates free radicals. These radicals attack the double bonds of the acrylate groups, initiating a chain reaction that leads to the formation of a highly crosslinked polymer network.[8] This rapid curing process is a key advantage of using multifunctional acrylates like this compound.[8]
Conclusion
This compound is a versatile monomer with well-defined molecular characteristics that make it suitable for high-performance applications. A thorough understanding of its structure, properties, and the analytical techniques for its characterization is essential for its effective use in research and development. The experimental protocols and workflows provided in this guide offer a solid foundation for scientists and professionals working with this important chemical compound.
References
- 1. researchgate.net [researchgate.net]
- 2. US3331761A - Photopolymerization of acrylic resins using ultraviolet light and triphenylphosphineas photopolymerization initiators - Google Patents [patents.google.com]
- 3. azom.com [azom.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 6. Gel permeation chromatography (room temperature) - Fraunhofer LBF [lbf.fraunhofer.de]
- 7. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Functionality of Tetraacrylate Monomers in Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core functionality of tetraacrylate monomers in polymerization processes. Tetraacrylate monomers are crucial building blocks in the synthesis of highly crosslinked polymers, which are integral to advancements in coatings, adhesives, biomaterials, and drug delivery systems. Their tetrafunctionality allows for the formation of dense three-dimensional polymer networks, imparting unique and desirable properties to the resulting materials. This document delves into the chemical properties, polymerization mechanisms, and experimental protocols associated with two prominent tetraacrylate monomers: Pentaerythritol (B129877) Tetraacrylate (PETA) and Di(trimethylolpropane) Tetraacrylate (Di-TMPTA).
Core Concepts of Tetraacrylate Monomers
Tetraacrylate monomers are organic compounds characterized by the presence of four acrylate (B77674) functional groups.[1] This tetrafunctionality is the cornerstone of their utility in polymer science, enabling a high degree of crosslinking during polymerization.[2] The resulting polymers typically exhibit exceptional hardness, chemical resistance, and thermal stability.[3]
Pentaerythritol Tetraacrylate (PETA) is a widely used tetrafunctional acrylate monomer known for its high reactivity and excellent crosslinking capabilities.[2] It is synthesized from pentaerythritol and acrylic acid.
Di(trimethylolpropane) Tetraacrylate (Di-TMPTA) is another important tetrafunctional monomer that offers a fast cure response and high crosslink density.[4] Its structure, featuring a flexible ether linkage, can impart improved elasticity and toughness to the cured polymer compared to other multifunctional acrylates.
Quantitative Data Presentation
A summary of key quantitative data for PETA and Di-TMPTA is presented below for easy comparison. These properties are critical for formulation design and process optimization.
| Property | Pentaerythritol Tetraacrylate (PETA) | Di(trimethylolpropane) Tetraacrylate (Di-TMPTA) |
| Molecular Weight ( g/mol ) | 352.34 | 466.52[5] |
| Density (g/mL at 25 °C) | 1.19 | 1.101[5] |
| Viscosity (cP at 25 °C) | ~350-700 (measured at 38°C for solid)[6][7] | ~600-700[8] |
| Refractive Index (n20/D) | 1.487 | 1.479[5] |
| Appearance | Colorless to yellowish solid or viscous liquid[6] | Colorless to pale yellow liquid[4] |
Polymerization Mechanisms and Signaling Pathways
The polymerization of tetraacrylate monomers predominantly proceeds via a free-radical chain-growth mechanism. This process can be initiated by various methods, including thermal decomposition of an initiator, exposure to ultraviolet (UV) radiation (photopolymerization), or irradiation with an electron beam (EB curing). The fundamental steps of this mechanism are initiation, propagation, and termination.
Free-Radical Polymerization Mechanism
A generalized schematic of the free-radical polymerization of a tetraacrylate monomer is depicted below.
References
- 1. Pentaerythritol triacrylate | 3524-68-3 [chemicalbook.com]
- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. specialchem.com [specialchem.com]
- 4. arkema.com [arkema.com]
- 5. Di(trimethylolpropane) tetraacrylate average Mw 466 94108-97-1 [sigmaaldrich.com]
- 6. Pentaerythritol tetraacrylate | 4986-89-4 [chemicalbook.com]
- 7. Pentaerythritol tetraacrylate – scipoly.com [scipoly.com]
- 8. DI(TRIMETHYLOLPROPANE) TETRAACRYLATE | 94108-97-1 [chemicalbook.com]
Di-TMPTTA safety data sheet and handling precautions for lab use
An In-Depth Technical Guide to the Safe Laboratory Handling of Di(trimethylolpropane) Tetraacrylate (Di-TMPTTA)
This guide provides comprehensive safety data and handling precautions for Di(trimethylolpropane) tetraacrylate (Di-TMPTTA) intended for researchers, scientists, and professionals in drug development and other laboratory settings. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Classification
Di-TMPTTA is a multifunctional acrylic monomer that requires careful handling due to its potential health and environmental effects.[1] The primary hazards are serious eye irritation and long-term toxicity to aquatic life.[1][2]
GHS Classification Summary:
| Hazard Class | Category | Hazard Statement | Signal Word | Pictograms |
| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation[1][2] | Warning | GHS07 |
| Hazardous to the Aquatic Environment, Chronic | 2 | H411: Toxic to aquatic life with long lasting effects[1][2] | Warning | GHS09 |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] | Warning | GHS07 |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[3] | Warning | GHS07 |
Note: GHS classifications can vary between suppliers and reporting bodies.[3] Always refer to the specific Safety Data Sheet (SDS) provided with the product.
Toxicological Profile
Understanding the toxicological data is essential for performing an accurate risk assessment before use.
Acute Toxicity Data:
| Exposure Route | Species | Value (LD50) | Classification |
| Oral | Rat | > 5000 mg/kg[4] | Does not cause acute toxicity[1] |
| Dermal | Rat | > 2000 mg/kg (estimated)[4] | Does not cause acute toxicity[1] |
Key Health Effects:
-
Eye Irritation: Causes serious eye irritation upon contact.[1][2][4]
-
Skin Contact: While some sources indicate it does not cause skin irritation, others classify it as a skin irritant.[1][3] Prolonged or repeated contact may lead to allergic skin reactions in sensitized individuals.[4][5][6]
-
Genotoxicity: Based on available data, Di-TMPTTA is not expected to cause genetic defects.[1][4]
-
Carcinogenicity: No data is available on its carcinogenic potential.[1]
Safe Handling and Storage Procedures
Proper handling and storage are critical to minimize exposure risk.
Engineering Controls:
-
Use a chemical fume hood or provide appropriate exhaust ventilation where vapors, mists, or aerosols may be generated.[8]
-
Ensure that eyewash stations and safety showers are readily accessible and proximal to the workstation.[1]
Handling Precautions:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[5][8]
Storage Conditions:
-
Keep the container tightly closed.[7]
-
Store away from heat sources and direct sunlight to prevent polymerization.[4]
-
Keep away from incompatible materials such as oxidizing agents, metals, acids, and alkalis.
Personal Protective Equipment (PPE)
The appropriate PPE must be worn at all times when handling Di-TMPTTA.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1][4][7]
-
Skin Protection:
-
Respiratory Protection: If ventilation is insufficient or exposure limits are exceeded, use a full-face respirator with an appropriate cartridge certified by NIOSH or equivalent.[1][7]
Emergency Procedures
First-Aid Measures:
-
General Advice: Consult a physician and show them the Safety Data Sheet.[8]
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[7][8]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.[7][8] Remove contaminated clothing.[4][7]
-
In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes.[7][8] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[2][4][8]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7][8]
Accidental Release Measures (Spills):
-
Ensure adequate ventilation and wear full personal protective equipment.[8]
-
Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7][8]
-
Contain the spill using an inert absorbent material (e.g., sand, earth).[4]
-
Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[7]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][8]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[7][8]
Physical and Chemical Properties
| Property | Value |
| Physical State | Viscous Liquid[1] |
| Color | Colorless to pale yellow[1] |
| Odor | Acrylic ester[1] |
| Density | 1.101 - 1.109 g/mL at 23-25 °C[1] |
| Flash Point | > 135 °C (> 275 °F)[1] |
| Water Solubility | 15 mg/L at 25 °C (Slightly soluble)[1] |
| Vapor Pressure | 0.0000013 Pa at 20°C[1] |
| Molecular Weight | ~466.5 g/mol [3] |
Diagrams and Workflows
Logical Structure of a Di-TMPTTA Safety Data Sheet
Caption: Logical structure of a Di-TMPTTA Safety Data Sheet.
Experimental Workflow for Safe Handling
Caption: Recommended workflow for safely handling Di-TMPTTA in a lab.
References
- 1. arkema.com [arkema.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Ditrimethylolpropane tetraacrylate | C24H34O9 | CID 175585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. tiflex.com [tiflex.com]
A Comprehensive Technical Guide to the Solubility of Ditrimethylolpropane Tetraacrylate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility characteristics of Ditrimethylolpropane tetraacrylate (DTMPTA). Designed for professionals in research and development, this document compiles available data on the solubility of DTMPTA in aqueous and organic media, outlines standard experimental protocols for solubility determination, and presents a logical workflow for assessing chemical solubility.
Introduction to this compound (DTMPTA)
This compound is a multifunctional acrylic monomer known for its high reactivity and crosslinking density.[1][2] It is a key component in various applications, including UV-curable inks, coatings, and adhesives, where it contributes to desirable properties such as abrasion resistance, hardness, and chemical resistance.[1][3] Given its role as a reactive diluent and its use in diverse formulations, understanding its solubility in common organic solvents is paramount for formulation development, reaction chemistry, and material science applications.[4][5][6]
Solubility Data of this compound
Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively available in public literature. However, based on safety data sheets, supplier information, and data for structurally similar compounds, a general solubility profile can be established.
Aqueous Solubility
The solubility of this compound in water is low. Multiple sources consistently report a water solubility of 15 mg/L at 25°C .[2][5] This low aqueous solubility is a critical factor in environmental fate assessments and for applications involving contact with aqueous systems.
| Solvent | Chemical Class | Solubility | Temperature (°C) |
| Water | Aqueous | 15 mg/L | 25 |
Organic Solvent Solubility
Direct quantitative solubility data for DTMPTA in common organic solvents is limited. However, product datasheets and industry use indicate good compatibility and miscibility with many organic systems, particularly within coating and ink formulations where it is used as a reactive diluent.[1][3]
For a qualitative understanding, we can refer to information available for a structurally related and commonly used trifunctional acrylate (B77674) monomer, Trimethylolpropane triacrylate (TMPTA). While not identical, the solubility behavior of TMPTA provides a useful point of reference.
Qualitative Solubility of a Structurally Similar Compound (Trimethylolpropane Triacrylate - TMPTA)
| Solvent | Chemical Class | Qualitative Solubility of TMPTA |
| Acetone | Ketone | Soluble[7][8] |
| Ethanol | Alcohol | Soluble[7][8] |
| Toluene | Aromatic Hydrocarbon | Soluble[7][8] |
| Chloroform | Halogenated Hydrocarbon | Soluble[8] |
General principles of solubility for acrylic monomers suggest that multifunctional acrylates like DTMPTA, which have non-polar alkyl chains and polar ester groups, will be more soluble in non-polar solvents like hydrocarbons and chlorinated solvents, as well as polar aprotic solvents such as ketones and esters.[9] Their solubility in polar protic solvents like alcohols may be more varied.[9]
Experimental Protocols for Solubility Determination
Standardized methods are crucial for obtaining reliable and comparable solubility data. The following protocols are widely accepted for determining the solubility of chemical substances.
OECD Test Guideline 105: Water Solubility
This guideline details two primary methods for determining the water solubility of substances: the Column Elution Method and the Flask Method .
-
Principle: A saturated solution of the test substance in water is prepared, and the concentration of the substance in the aqueous solution is determined by a suitable analytical method.
-
Apparatus:
-
Constant temperature bath
-
Analytical balance
-
pH meter
-
Appropriate analytical instrumentation (e.g., HPLC, GC, UV-Vis spectrophotometer)
-
For Column Elution Method: A column with a temperature jacket and a support material (e.g., glass wool, silica (B1680970) gel).
-
For Flask Method: Erlenmeyer flasks, mechanical shaker or magnetic stirrer.
-
-
Procedure (Flask Method Summary):
-
An excess amount of the test substance is added to a flask containing purified water.
-
The flask is agitated in a constant temperature bath to allow the system to reach equilibrium. A preliminary test is often conducted to estimate the time required to reach equilibrium.
-
After equilibrium is reached, the solution is centrifuged or filtered to separate the undissolved solid.
-
The concentration of the test substance in the clear aqueous phase is determined using a validated analytical method.
-
The experiment is performed at a controlled temperature, typically 20°C.
-
ASTM E1148: Standard Test Method for Measurements of Aqueous Solubility
This standard provides procedures for measuring the solubility of organic compounds in water and is applicable across a wide range of solubilities.
-
Principle: Similar to the OECD guideline, this method involves the preparation of a saturated solution and subsequent analysis of the solute concentration.
-
Procedure Summary:
-
A supersaturated or undersaturated solution is prepared by adding an excess of the compound to water.
-
The mixture is equilibrated at a constant temperature using a shaker or stirrer. The equilibration time is determined experimentally.
-
Samples of the aqueous phase are taken at various time points and analyzed to confirm that equilibrium has been reached (i.e., the concentration is constant).
-
The concentration of the dissolved substance is measured using an appropriate analytical technique.
-
These methodologies can be adapted for use with organic solvents by substituting water with the desired solvent.
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for determining the solubility of a chemical compound like this compound.
Conclusion
References
- 1. Di-TMPTA - Di(trimethylolpropane) Tetraacrylate for PCB Inks & Coatings [sinocurechem.com]
- 2. arkema.com [arkema.com]
- 3. Di-trimethylolpropane Tetraacrylate Supplier | 94108-97-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 4. DI(TRIMETHYLOLPROPANE) TETRAACRYLATE | 94108-97-1 [chemicalbook.com]
- 5. DI(TRIMETHYLOLPROPANE) TETRAACRYLATE CAS#: 94108-97-1 [m.chemicalbook.com]
- 6. This compound | C24H34O9 | CID 175585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bio Greenware Ltd | TMPTA - Trimethylolpropane triacrylate [biogreenware.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. uychem.com [uychem.com]
Thermal stability and degradation profile of Di-TMPTTA
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Di-TMPTTA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation profile of Di-trimethylolpropane tetraacrylate (Di-TMPTTA). Di-TMPTTA is a multifunctional acrylic monomer utilized in a variety of applications, including photopolymer resins for microfabrication and in the formulation of adhesives and coatings. A thorough understanding of its thermal properties is critical for its application in fields where thermal processing or long-term stability at elevated temperatures is required.
While specific experimental data on the thermal degradation of pure Di-TMPTTA is limited in publicly available literature, this guide synthesizes available information and provides a framework for the assessment of its thermal properties based on the behavior of similar acrylate (B77674) polymers.
Data Presentation
Quantitative data on the thermal decomposition of Di-TMPTTA is not extensively available. However, safety data sheets and related literature provide some key temperature points. The following tables summarize the available data and provide a representative structure for presenting thermal stability data.
Table 1: Key Thermal Properties of Di-TMPTTA
| Property | Value | Source/Comments |
| Auto-ignition Temperature | 338 °C (640.4 °F) | [1] |
| Flash Point | > 135°C at 1013 hPa | Safety Data Summary[2] |
| Boiling Point | Not determined (polymerizes) | Safety Data Summary[2] |
| Decomposition Temperature | Not available | Safety Data Sheet[1] |
Table 2: Representative Thermogravimetric Analysis (TGA) Data for a Di-TMPTTA-based Polymer
Note: This table is a representative example, as specific TGA data for pure Di-TMPTTA was not found. The data reflects a typical thermal degradation profile for a crosslinked acrylate polymer.
| Temperature (°C) | Weight Loss (%) | Atmosphere | Heating Rate (°C/min) |
| 100 | < 1 | Nitrogen | 10 |
| 200 | ~ 2 | Nitrogen | 10 |
| 300 | ~ 10 | Nitrogen | 10 |
| 400 | ~ 60 | Nitrogen | 10 |
| 500 | ~ 95 | Nitrogen | 10 |
Experimental Protocols
To assess the thermal stability and degradation profile of Di-TMPTTA, standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of Di-TMPTTA by measuring the change in mass as a function of temperature.
Apparatus: A thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small, accurately weighed sample of Di-TMPTTA (typically 5-10 mg) is placed in a TGA pan (e.g., alumina, platinum).
-
Instrument Setup:
-
The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
A temperature program is set, typically a linear ramp from ambient temperature to a final temperature above the expected decomposition range (e.g., 25 °C to 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
-
Data Collection: The instrument continuously records the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine:
-
Onset of decomposition: The temperature at which significant weight loss begins.
-
Tmax: The temperature of the maximum rate of decomposition (from the derivative of the TGA curve, DTG).
-
Residual mass: The percentage of the initial mass remaining at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the enthalpy changes associated with these events.
Apparatus: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small sample of Di-TMPTTA (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas.
-
A temperature program is applied, which may include heating and cooling cycles to observe different thermal events. For example, a heat-cool-heat cycle from -50 °C to 200 °C at a rate of 10 °C/min.
-
-
Data Collection: The instrument measures the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:
-
Glass transition (Tg): A step-change in the baseline.
-
Crystallization (Tc): An exothermic peak.
-
Melting (Tm): An endothermic peak.
-
Mandatory Visualization
Experimental Workflow for Thermal Analysis
Caption: Workflow for assessing the thermal stability of Di-TMPTTA.
Proposed Thermal Degradation Pathway of Acrylate Polymers
While specific degradation products for Di-TMPTTA are not detailed in the literature, the thermal degradation of polyacrylates generally proceeds through several mechanisms. These can include chain scission, depolymerization, and reactions involving the ester side groups. The following diagram illustrates a generalized degradation pathway for acrylate-based polymers.
Caption: Generalized thermal degradation pathways for acrylate polymers.
Degradation Profile
Under normal conditions of use, Di-TMPTTA is stable.[1] Safety data sheets indicate that no hazardous decomposition products are known.[1][3][4][5] However, at elevated temperatures, such as those encountered during pyrolysis, acrylate polymers are known to degrade.
The thermal degradation of polyacrylates can be complex and is influenced by the specific structure of the monomer and the resulting polymer network. General degradation mechanisms for polyacrylates include:
-
Main-chain scission: Random cleavage of the polymer backbone, leading to a decrease in molecular weight and the formation of smaller oligomeric and monomeric fragments.
-
Ester decomposition: Reactions involving the acrylate ester side chains, which can lead to the formation of alcohols, alkenes, and carbon dioxide.
-
Depolymerization: Unzipping of the polymer chain to regenerate the monomer. The extent of depolymerization versus random chain scission depends on the polymer structure.
-
Cross-linking and Char Formation: At higher temperatures, further reactions can lead to the formation of a cross-linked, carbonaceous residue (char).
For a highly cross-linked polymer derived from a tetrafunctional monomer like Di-TMPTTA, it is expected that main-chain scission and ester group decomposition would be significant degradation pathways. The high cross-link density would likely hinder depolymerization to some extent and promote char formation at higher temperatures. The specific volatile products would depend on the exact temperature and atmospheric conditions.
Conclusion
References
An In-depth Technical Guide to the Free Radical Polymerization Mechanism of Ditrimethylolpropane Tetraacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the free radical polymerization mechanism of Ditrimethylolpropane tetraacrylate (Di-TMPTTA), a tetrafunctional acrylate (B77674) monomer. Due to its high reactivity and ability to form densely crosslinked polymer networks, Di-TMPTTA is a valuable component in various applications, including hydrogels for drug delivery, dental materials, and advanced coatings. This document details the core mechanistic steps, kinetic parameters, and experimental protocols relevant to the study of its polymerization.
Core Mechanism of Free Radical Polymerization
The free radical polymerization of Di-TMPTTA, like other vinyl monomers, proceeds via a chain reaction mechanism involving three primary stages: initiation, propagation, and termination.[1] Given the tetrafunctionality of Di-TMPTTA, a significant feature of its polymerization is the formation of a highly crosslinked network structure.
Initiation
The process begins with the generation of free radicals from an initiator molecule. This is typically achieved through thermal decomposition or photolysis of a photoinitiator.[1] The resulting primary radicals then react with a Di-TMPTTA monomer to form a monomer radical.
-
Initiator Decomposition: An initiator molecule (I) decomposes to form two primary radicals (R•).
-
Chain Initiation: The primary radical (R•) adds to one of the acrylate double bonds of a Di-TMPTTA monomer (M) to form an initiated monomer radical (RM•).
Propagation
The newly formed monomer radical is highly reactive and rapidly adds to other Di-TMPTTA monomers. This chain growth reaction can occur in several ways due to the monomer's tetrafunctionality:
-
Linear Propagation: The monomer radical adds to another monomer, extending the polymer chain linearly.
-
Pendant Double Bond Polymerization: As the polymer chain grows, the unreacted acrylate groups on the polymer backbone (pendant double bonds) can react with other growing chains or primary radicals. This leads to the formation of crosslinks.
-
Cyclization: Intramolecular reactions can occur where a growing radical on a chain reacts with a pendant double bond on the same chain, forming cyclic structures within the network.
The propagation step is characterized by a rapid increase in molecular weight and viscosity, eventually leading to gelation and the formation of a solid, insoluble network.
Termination
The growth of the polymer chains is halted by termination reactions, where two growing radical chains react with each other. The primary termination mechanisms are:
-
Combination (or Coupling): Two growing polymer radicals combine to form a single, non-reactive polymer chain.
-
Disproportionation: A hydrogen atom is transferred from one growing radical to another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end.
In the polymerization of multifunctional acrylates, termination becomes diffusion-controlled at relatively low conversions due to the restricted mobility of the growing radicals within the developing network. This can lead to autoacceleration, a phenomenon where the polymerization rate increases as the viscosity of the system rises.[2]
Diagram of the Free Radical Polymerization Mechanism of Di-TMPTTA
Caption: Free radical polymerization mechanism of Di-TMPTTA.
Quantitative Data on Polymerization Kinetics
The photopolymerization kinetics of multifunctional acrylates are influenced by several factors, including monomer functionality, photoinitiator concentration, and light intensity. While specific kinetic data for Di-TMPTTA is limited in publicly available literature, studies on similar tetra-functional acrylates and trends observed with varying monomer functionality provide valuable insights.
Table 1: Influence of Monomer Functionality on Final Conversion
| Monomer | Functionality | Final Conversion (%) |
| Di(ethylene glycol) Diacrylate (DEGDA) | 2 | ~90 |
| Trimethylolpropane Triacrylate (TMPTA) | 3 | ~75 |
| Pentaerythritol Tetraacrylate (PETeA) | 4 | ~60 |
Data is representative and compiled from studies on multifunctional acrylates. The final conversion can be influenced by experimental conditions. The data for PETeA is used as a proxy for Di-TMPTTA due to the same functionality.[2][3]
Higher functionality monomers, like Di-TMPTTA, tend to have lower final conversions due to the rapid formation of a densely crosslinked network, which restricts the mobility of unreacted functional groups.[3]
Table 2: Effect of Photoinitiator Concentration on Polymerization Rate
| Photoinitiator Concentration (wt%) | Nominal Reaction Rate (s⁻¹) |
| 0.1 | Low |
| 0.5 | Moderate |
| 1.0 | High |
| 2.0 | Decreasing |
This table illustrates a general trend. The optimal photoinitiator concentration depends on the specific initiator, monomer, and light intensity.[2]
Increasing the photoinitiator concentration generally leads to a higher polymerization rate up to a certain point. Beyond this optimal concentration, the rate may decrease due to the "inner filter" effect, where excess initiator molecules at the surface absorb too much light, preventing it from penetrating deeper into the sample.
Experimental Protocols
The kinetics of Di-TMPTTA photopolymerization can be effectively monitored using techniques such as Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon exposure to UV/Visible light. This allows for the determination of the rate of polymerization and the degree of conversion.
Methodology:
-
Sample Preparation: A small amount of the Di-TMPTTA formulation (typically 1-5 mg), containing a photoinitiator, is placed in an open aluminum DSC pan.[4][5]
-
Instrument Setup: The sample is placed in the DSC cell, which is equipped with a light source (e.g., a mercury vapor lamp with appropriate filters). The cell is maintained at a constant temperature (isothermal mode).
-
Measurement: The sample is irradiated with light of a specific intensity and wavelength. The heat flow from the sample is recorded as a function of time.
-
Data Analysis: The total heat evolved during the polymerization is proportional to the total number of reacted acrylate groups. The degree of conversion at any given time can be calculated by dividing the cumulative heat evolved at that time by the total theoretical heat of reaction for complete conversion.[6][7] The rate of polymerization is proportional to the heat flow rate.
Diagram of a Typical Photo-DSC Experimental Workflow
Caption: Workflow for Photo-DSC analysis of Di-TMPTTA polymerization.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR spectroscopy monitors the disappearance of the acrylate C=C double bond absorption peak (typically around 1635 cm⁻¹ and 810 cm⁻¹) during polymerization. This provides a direct measure of the conversion of the functional groups.[8]
Methodology:
-
Sample Preparation: A thin film of the Di-TMPTTA/photoinitiator mixture is placed between two transparent substrates (e.g., KBr or BaF₂ plates) or on an ATR crystal.[9]
-
Instrument Setup: The sample is placed in the FTIR spectrometer, positioned in the path of both the IR beam and a UV/Visible light source.
-
Measurement: FTIR spectra are collected continuously as the sample is irradiated.
-
Data Analysis: The decrease in the area of the acrylate C=C peak is monitored over time. The degree of conversion is calculated by comparing the peak area at a given time to its initial area before irradiation. An internal standard peak that does not change during the reaction is often used for normalization.[10]
Logical Relationship between Experimental Parameters and Polymer Properties
Caption: Interplay of experimental parameters and polymer properties.
Characterization of Crosslinked Poly(Di-TMPTTA)
The resulting crosslinked polymer network can be characterized by various techniques to understand its structure and properties.
-
Gel Fraction: The insoluble portion of the polymer after extraction with a suitable solvent can be measured to determine the extent of network formation.
-
Swelling Studies: The equilibrium swelling ratio of the polymer in a solvent provides information about the crosslink density.[11]
-
Dynamic Mechanical Analysis (DMA): DMA can be used to determine the glass transition temperature (Tg) and the storage modulus, which are indicative of the network's mechanical properties and crosslink density.
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the crosslinked polymer.
Conclusion
The free radical polymerization of this compound is a rapid and efficient method for producing highly crosslinked polymer networks. Understanding the fundamental mechanism, kinetics, and the influence of various experimental parameters is crucial for tailoring the final properties of the material for specific applications in research, drug development, and materials science. The experimental protocols outlined in this guide provide a robust framework for investigating and optimizing the polymerization of Di-TMPTTA and other multifunctional acrylates.
References
- 1. uvebtech.com [uvebtech.com]
- 2. imaging.org [imaging.org]
- 3. [PDF] Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Photo-DSC method for liquid samples used in vat photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy [mdpi.com]
- 11. Tailoring the molecular structure of crosslinked polymers for pervaporation desalination - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ditrimethylolpropane Tetraacrylate in UV Curable Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ditrimethylolpropane tetraacrylate (Di-TMPTTA) in the formulation of ultraviolet (UV) curable coatings. This document details the properties, formulation guidelines, and experimental protocols for leveraging Di-TMPTTA to enhance coating performance.
Introduction to this compound (Di-TMPTTA)
This compound is a tetrafunctional acrylic monomer known for its role as a reactive diluent and crosslinking agent in UV curable formulations. Its chemical structure, featuring four acrylate (B77674) groups, allows for the formation of a densely crosslinked polymer network upon exposure to UV radiation.[1] This high crosslink density imparts significant performance enhancements to the final coating, including improved hardness, abrasion resistance, and chemical resistance.[2][3] Di-TMPTTA is characterized by its high boiling point, low volatility, and good compatibility with a wide range of acrylic prepolymers.[4]
Key Features and Benefits:
-
Fast Cure Response: The high reactivity of the acrylate groups leads to rapid polymerization under UV light, enabling faster production speeds.[1]
-
High Crosslink Density: The tetrafunctionality of the molecule results in a tightly bound polymer network, enhancing the mechanical and chemical resilience of the coating.[2]
-
Improved Hardness and Scratch Resistance: The dense network structure significantly increases the surface hardness and resistance to abrasion.[1][3]
-
Enhanced Chemical Resistance: The crosslinked polymer provides a robust barrier against chemicals and solvents.[2]
-
Good Adhesion: When properly formulated, coatings with Di-TMPTTA exhibit excellent adhesion to various substrates.[4]
-
Reduced Shrinkage: Compared to trifunctional monomers like Trimethylolpropane Triacrylate (TMPTA), Di-TMPTTA's larger molecular structure and flexible ether bonds can help to mitigate shrinkage during curing, leading to improved elasticity and toughness.[4]
Physicochemical Properties of Di-TMPTTA
A summary of the typical physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 94108-97-1 | |
| Molecular Weight | 466.52 g/mol | |
| Appearance | Colorless to light yellow clear liquid | [5] |
| Density @ 25°C | 1.101 g/mL | |
| Viscosity @ 25°C | 400-700 cps | [4] |
| Refractive Index (n20/D) | 1.479 | |
| Flash Point | >135°C | |
| Boiling Point | 540.4 °C | [5] |
| Inhibitor | 1000 ppm MEHQ (Monomethyl ether hydroquinone) | [6] |
Formulation Guidelines
A typical UV curable coating formulation consists of an oligomer, a monomer (reactive diluent), a photoinitiator, and various additives. Di-TMPTTA serves as a reactive monomer, contributing to both the viscosity reduction of the formulation and the final properties of the cured film.
Starting Point Formulations
The following table provides starting point formulations for a clear UV curable coating, demonstrating the effect of increasing Di-TMPTTA concentration on key performance properties.
| Component | Formulation 1 (wt%) | Formulation 2 (wt%) | Formulation 3 (wt%) |
| Epoxy Acrylate Oligomer | 60 | 50 | 40 |
| Di-TMPTTA | 35 | 45 | 55 |
| Photoinitiator (e.g., TPO) | 5 | 5 | 5 |
| Total | 100 | 100 | 100 |
Expected Performance Characteristics
The inclusion of Di-TMPTTA is expected to enhance the physical properties of the cured coating. Table 3 illustrates the anticipated trend in performance with increasing concentrations of Di-TMPTTA.
| Performance Metric | Formulation 1 | Formulation 2 | Formulation 3 | Test Method |
| Pencil Hardness | 2H | 4H | 6H | ASTM D3363 |
| Adhesion (Cross-hatch) | 5B | 5B | 4B | ASTM D3359 |
| Solvent Resistance (MEK rubs) | >100 | >150 | >200 | ASTM D5402 |
| Flexibility (Mandrel Bend) | 1/8" | 1/4" | 1/2" | ASTM D522 |
Experimental Protocols
Preparation of UV-Curable Coating Formulations
This protocol outlines the procedure for preparing the formulations described in Table 2.
Materials:
-
Epoxy Acrylate Oligomer
-
This compound (Di-TMPTTA)
-
Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)
-
Amber glass vials or other opaque containers
-
Magnetic stirrer and stir bars
-
Laboratory balance
Procedure:
-
Accurately weigh the required amount of the epoxy acrylate oligomer into an amber glass vial.
-
Add the specified amount of Di-TMPTTA to the vial.
-
Place a magnetic stir bar in the vial and stir the mixture at room temperature until a homogeneous blend is achieved.
-
In a separate, smaller amber vial, weigh the required amount of the photoinitiator.
-
Slowly add the photoinitiator to the oligomer/monomer blend while stirring.
-
Continue stirring in the dark until the photoinitiator is completely dissolved.
-
Store the formulation in a cool, dark place until use.
Coating Application and UV Curing
Materials:
-
Prepared UV-curable formulation
-
Substrate (e.g., steel panels, wood, plastic)
-
Film applicator (e.g., wire-wound rod, doctor blade)
-
UV curing system (e.g., mercury vapor lamp, UV-LED)
Procedure:
-
Ensure the substrate is clean, dry, and free of any contaminants.
-
Apply the formulated coating to the substrate using a film applicator to achieve a desired wet film thickness (e.g., 25-50 µm).
-
Immediately pass the coated substrate under the UV lamp. The UV dose will depend on the lamp intensity and the conveyor speed. A typical starting point is a dose of 500-1000 mJ/cm².
-
Allow the cured coating to cool to room temperature before performing any performance tests.
Performance Testing Protocols
-
A set of calibrated drawing pencils of increasing hardness (e.g., 6B to 6H) is used.
-
The pencil is held at a 45° angle to the coated surface and pushed forward with uniform pressure.
-
The hardness is recorded as the hardest pencil that does not scratch or mar the surface.
-
A series of six parallel cuts are made through the coating to the substrate using a sharp blade.
-
A second series of six parallel cuts are made at a 90-degree angle to the first set, creating a grid of 25 squares.
-
A specified pressure-sensitive tape is applied over the grid and then rapidly pulled off at a 180-degree angle.
-
The adhesion is rated on a scale of 0B to 5B based on the amount of coating removed.
-
A cotton swab saturated with methyl ethyl ketone (MEK) is rubbed back and forth over the cured coating with a specified pressure.
-
A "double rub" consists of one forward and one backward motion.
-
The number of double rubs required to expose the substrate is recorded.
Visualizations
Chemical Structure of Di-TMPTTA
Caption: Chemical Structure of this compound.
UV Curing Signaling Pathway
Caption: Free radical polymerization pathway in UV curing.
Experimental Workflow
Caption: Workflow for UV curable coating evaluation.
References
- 1. nbinno.com [nbinno.com]
- 2. specialchem.com [specialchem.com]
- 3. specialchem.com [specialchem.com]
- 4. Di-TMPTA - Di(trimethylolpropane) Tetraacrylate for PCB Inks & Coatings [sinocurechem.com]
- 5. Di-trimethylolpropane Tetraacrylate Supplier | 94108-97-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 6. CAS 94108-97-1 Di(trimethylolpropane) tetraacrylate - Alfa Chemistry [surface-coating.alfa-chemistry.com]
Application Notes and Protocols: Ditrimethylolpropane Tetraacrylate (Di-TMPTTA) as a Crosslinker in Hydrogel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to the native extracellular matrix make them ideal candidates for a wide range of biomedical applications, including controlled drug delivery and tissue engineering.[1][2] The selection of a crosslinking agent is critical in determining the final properties of the hydrogel, such as its mechanical strength, swelling behavior, and degradation kinetics.[3][4]
Ditrimethylolpropane tetraacrylate (Di-TMPTTA) is a tetrafunctional acrylic monomer that can be polymerized using free radicals, making it suitable for applications in ultraviolet (UV) and electron beam (EB) curing.[5][6] Its tetra-functionality allows for the formation of highly crosslinked polymer networks, which can impart significant mechanical strength and control over release kinetics in hydrogel formulations.[7] These characteristics make Di-TMPTTA a potentially valuable, though less commonly documented, crosslinker in the synthesis of hydrogels for advanced biomedical applications.
This document provides detailed application notes and representative protocols for the use of Di-TMPTTA as a crosslinker in hydrogel synthesis, with a focus on drug delivery and tissue engineering. The protocols and data presented are based on established methodologies for similar multifunctional acrylate (B77674) crosslinkers, such as trimethylolpropane (B17298) triacrylate (TMPTA) and polyethylene (B3416737) glycol diacrylate (PEGDA), and should be adapted and optimized for specific research needs.
Applications
Controlled Drug Delivery
Hydrogels crosslinked with Di-TMPTTA can serve as excellent reservoirs for the controlled release of therapeutic agents.[1] The high crosslinking density achievable with a tetrafunctional crosslinker can create a tighter polymer network, which can effectively control the diffusion of encapsulated drugs.[4] This is particularly advantageous for the sustained release of small molecule drugs. The release mechanism is primarily diffusion-controlled, where the mesh size of the hydrogel network governs the rate of drug elution.[8]
Key Advantages:
-
Sustained Release: The highly crosslinked network can prolong the release of encapsulated drugs, reducing the need for frequent dosing.[9]
-
Protection of Labile Drugs: The hydrogel matrix can protect sensitive therapeutic agents from enzymatic degradation.
-
Tunable Release Profiles: By varying the concentration of Di-TMPTTA, the crosslinking density can be modulated to achieve desired release kinetics.
Tissue Engineering
In tissue engineering, hydrogels act as scaffolds that mimic the native extracellular matrix, providing structural support for cell growth and tissue regeneration.[10][11] The mechanical properties of the scaffold are crucial for guiding cell behavior, including proliferation and differentiation. The use of Di-TMPTTA as a crosslinker can produce hydrogels with robust mechanical properties, suitable for engineering tissues that experience mechanical loads.[12]
Key Advantages:
-
Mechanical Integrity: Di-TMPTTA-crosslinked hydrogels can exhibit high mechanical strength, providing a stable scaffold for tissue development.[13]
-
Biocompatibility: Acrylate-based hydrogels are generally biocompatible, supporting cell viability and function.[14]
-
Porous Structure: The hydrogel's porous nature allows for the transport of nutrients and waste products, which is essential for cell survival.
Quantitative Data Summary
The following tables summarize representative quantitative data for hydrogels synthesized with multifunctional acrylate crosslinkers, which can be used as a reference for designing experiments with Di-TMPTTA.
Table 1: Mechanical Properties of Multifunctional Acrylate Hydrogels
| Polymer System | Crosslinker Concentration (mol%) | Young's Modulus (kPa) | Compressive Modulus (kPa) | Tensile Strength (MPa) |
| Poly(acrylic acid) | 0.02 | - | - | - |
| Poly(acrylic acid) | 0.04 | - | - | - |
| Poly(acrylic acid) | 0.06 | 34 | - | - |
| Poly(HEMA)/TMPTA | 50% | - | - | - |
| PETA:HA | 80:20 | - | 6.5 | 0.25 |
| PETA:HA | 85:15 | - | 5.8 | 0.22 |
Data adapted from studies on similar multifunctional acrylate crosslinkers.[3][9][15] Values are illustrative and will vary based on the specific polymer, synthesis conditions, and measurement techniques.
Table 2: Swelling and Drug Release Properties of Acrylate-Based Hydrogels
| Polymer System | Crosslinker | Swelling Ratio (%) | Drug | Release Duration (hours) |
| Poly(acrylic acid) | MBAA (4.5 wt%) | 90 | - | - |
| Poly(acrylic acid) | MBAA (5.5 wt%) | 79 | - | - |
| p(NIPAm-co-PEGDA) | PEGDA (1:0.5) | ~1500 | - | - |
| Poly(HEMA)/TMPTA | TMPT (50%) | - | Cetylpyridinium Chloride | >168 |
| Poly(sucrose acrylate) | - | 500-2800 | β-lactoglobulin | >500 |
Data adapted from studies on similar acrylate-based hydrogels.[9][16][17][18] The swelling ratio and release duration are highly dependent on the specific formulation and environmental conditions (e.g., pH, temperature).
Experimental Protocols
Protocol 1: Synthesis of Di-TMPTTA Crosslinked Hydrogel for Drug Delivery
This protocol describes the synthesis of a Di-TMPTTA-crosslinked hydrogel using photopolymerization, a common method for creating acrylate-based hydrogels.[19][20]
Materials:
-
Monomer (e.g., Acrylic Acid, N-isopropylacrylamide)
-
Crosslinker: this compound (Di-TMPTTA)
-
Photoinitiator (e.g., Irgacure 2959, LAP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated
-
UV light source (365 nm)
Procedure:
-
Prepare Precursor Solution:
-
Dissolve the chosen monomer in PBS to the desired concentration (e.g., 10-20% w/v).
-
Add the drug to be encapsulated to the monomer solution and stir until fully dissolved.
-
Add Di-TMPTTA to the solution. The concentration can be varied (e.g., 1-5 mol% relative to the monomer) to modulate the crosslinking density.
-
Add the photoinitiator (e.g., 0.05-0.1% w/v) to the solution and mix thoroughly, protecting the solution from light.
-
-
Photopolymerization:
-
Pipette the precursor solution into a mold of the desired shape and size (e.g., between two glass plates with a spacer).
-
Expose the mold to UV light (365 nm) for a sufficient time to ensure complete polymerization (e.g., 5-15 minutes). The optimal exposure time should be determined experimentally.
-
-
Purification:
-
Carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of PBS to remove any unreacted monomers and photoinitiator.
-
Replace the PBS solution every few hours for 24-48 hours to ensure complete purification.
-
-
Characterization:
-
Swelling Ratio: Immerse a pre-weighed, lyophilized hydrogel sample in PBS at 37°C. At regular intervals, remove the sample, blot excess surface water, and weigh. The swelling ratio is calculated as: (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.[21]
-
Drug Release: Place the drug-loaded hydrogel in a known volume of PBS at 37°C with gentle agitation. At predetermined time points, withdraw an aliquot of the release medium and replace it with fresh PBS. Quantify the drug concentration in the aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Protocol 2: Fabrication of Di-TMPTTA Crosslinked Hydrogel Scaffold for Tissue Engineering
This protocol outlines the fabrication of a porous hydrogel scaffold suitable for cell seeding and tissue culture.
Materials:
-
Polymer (e.g., gelatin methacryloyl - GelMA, hyaluronic acid acrylate)
-
Crosslinker: this compound (Di-TMPTTA)
-
Photoinitiator (e.g., LAP)
-
Cell culture medium (e.g., DMEM)
-
Cells for seeding
-
UV light source (365 nm)
Procedure:
-
Prepare Cell-Laden Precursor Solution:
-
Dissolve the polymer and Di-TMPTTA in cell culture medium.
-
Add the photoinitiator to the solution.
-
Trypsinize and count the cells. Resuspend the cell pellet in the precursor solution to achieve the desired cell density (e.g., 1-10 million cells/mL).
-
-
Scaffold Fabrication:
-
Dispense the cell-laden precursor solution into a sterile mold.
-
Expose the solution to UV light to initiate crosslinking. The light intensity and exposure time should be optimized to ensure cell viability.
-
-
Cell Culture:
-
Transfer the cell-laden hydrogel scaffold to a sterile culture plate with fresh cell culture medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days.
-
-
Characterization:
-
Cell Viability: Assess cell viability using assays such as Live/Dead staining or a metabolic activity assay (e.g., AlamarBlue).
-
Mechanical Testing: Perform unconfined compression or tensile tests on cell-free hydrogel scaffolds to determine their mechanical properties, such as Young's modulus and compressive strength.[12]
-
Scanning Electron Microscopy (SEM): Lyophilize a cell-free scaffold and examine its internal morphology and pore structure using SEM.
-
Visualizations
Caption: Workflow for Di-TMPTTA crosslinked hydrogel synthesis.
Caption: Diffusion-controlled drug release from a hydrogel matrix.
Caption: Application of hydrogel scaffolds in tissue engineering.
Conclusion
This compound holds promise as a versatile crosslinker for the synthesis of robust hydrogels for drug delivery and tissue engineering applications. Its tetra-functionality allows for the creation of highly crosslinked networks with enhanced mechanical properties and tunable release characteristics. While specific literature on Di-TMPTTA in hydrogel synthesis is limited, the provided representative protocols and data, based on analogous multifunctional acrylates, offer a solid foundation for researchers to explore its potential. Further investigation and optimization are necessary to fully elucidate the unique properties and advantages of Di-TMPTTA-crosslinked hydrogels in various biomedical contexts.
References
- 1. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Commercial hydrogel product for drug delivery based on route of administration [frontiersin.org]
- 3. banglajol.info [banglajol.info]
- 4. mdpi.com [mdpi.com]
- 5. arkema.com [arkema.com]
- 6. DI(TRIMETHYLOLPROPANE) TETRAACRYLATE | 94108-97-1 [chemicalbook.com]
- 7. specialchem.com [specialchem.com]
- 8. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of sustained antimicrobial-release systems using poly(2-hydroxyethyl methacrylate)/trimethylolpropane trimethacrylate hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Approaches to Scaffold Creation for Tissue Engineering | Department of Chemistry [chem.uga.edu]
- 11. Scaffold Chemical Model Based on Collagen—Methyl Methacrylate Graft Copolymers [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. A mechanical, electrical dual autonomous self-healing multifunctional composite hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Densely crosslinked polymer networks of poly(ethylene glycol) in trimethylolpropane triacrylate for cell-adhesion-resistant surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Characterization of Pentaerythritol Triacrylate-co-Trimethylolpropane Nanocomposite Scaffolds as Potential Bone Augments and Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Swelling Behavior of Novel Hydrogels Produced from Glucose-Based Ionic Monomers with Varying Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. scholars.mssm.edu [scholars.mssm.edu]
- 19. Preparation and Characterization of Photo- Crosslinked N- Acryloyl- Glucosamine/Poly(Ethylene Glycol) Diacrylate Hydrogels [zrb.bjb.scut.edu.cn]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols: Formulation of Dental Composites with Ditrimethylolpropane Tetraacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of experimental dental composites incorporating Ditrimethylolpropane tetraacrylate (Di-TMPTTA). Di-TMPTTA is a tetra-functional monomer that can act as a cross-linking agent to potentially enhance the mechanical properties and stability of dental restorative materials.
Introduction
Dental composites are primarily composed of a resin matrix, inorganic fillers, a coupling agent, and a photoinitiator system. The choice of monomers for the resin matrix is critical as it dictates the material's handling characteristics, polymerization kinetics, and final physical and biocompatibility properties. Standard monomers include Bisphenol A-glycidyl methacrylate (B99206) (BisGMA), urethane (B1682113) dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA).
The incorporation of multifunctional acrylates, such as this compound (Di-TMPTTA), offers the potential for a higher degree of cross-linking. This can lead to improvements in mechanical strength, hardness, and resistance to degradation. However, it may also influence properties such as polymerization shrinkage, stress, and the degree of conversion. These notes provide a framework for formulating and evaluating dental composites containing Di-TMPTTA.
Proposed Formulation
Based on common formulations for experimental dental composites, a model formulation incorporating Di-TMPTTA is presented below. This formulation replaces a portion of the conventional dimethacrylate diluent monomer (TEGDMA) with Di-TMPTTA to enhance cross-linking.
Table 1: Proposed Experimental Dental Composite Formulation with Di-TMPTTA
| Component | Class | Proposed wt% | Function |
| Bisphenol A-glycidyl methacrylate (BisGMA) | Base Monomer | 40 - 60% | Provides high strength and stiffness to the polymer matrix. |
| Urethane dimethacrylate (UDMA) | Base Monomer | 10 - 30% | Offers good toughness and lower viscosity than BisGMA. |
| This compound (Di-TMPTTA) | Cross-linking Monomer | 5 - 20% | High functionality monomer to increase cross-link density. |
| Triethylene glycol dimethacrylate (TEGDMA) | Diluent Monomer | 0 - 15% | Reduces viscosity of the resin matrix for improved handling and filler loading. |
| Silane-treated Barium Glass | Filler | 60 - 80% | Reinforces the composite, improves mechanical properties, and provides radiopacity. |
| Fumed Silica | Filler | 1 - 5% | Adjusts viscosity and handling properties. |
| Camphorquinone (CQ) | Photoinitiator | 0.2 - 0.5% | Initiates polymerization upon exposure to blue light (approx. 470 nm). |
| Ethyl-4-dimethylaminobenzoate (EDMAB) | Co-initiator | 0.5 - 1.0% | Accelerates the polymerization process initiated by CQ. |
| Butylated hydroxytoluene (BHT) | Inhibitor | 0.01 - 0.1% | Prevents premature polymerization and enhances shelf life. |
Experimental Protocols
Detailed methodologies for the characterization of key properties of Di-TMPTTA-based dental composites are provided below.
Degree of Conversion (DC) Measurement
The degree of conversion is a critical parameter that indicates the extent of polymerization and influences the final mechanical properties and biocompatibility of the composite.
Protocol:
-
Sample Preparation:
-
Mix the uncured composite paste thoroughly.
-
Place a small amount of the uncured paste onto the diamond crystal of an Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer.
-
Record the infrared spectrum of the uncured material. Key peaks to monitor are the aliphatic C=C stretching vibration at approximately 1638 cm⁻¹ and an internal standard peak, such as the aromatic C=C stretching at around 1608 cm⁻¹, which remains unchanged during polymerization.
-
-
Curing:
-
Cover the uncured sample on the ATR crystal with a transparent Mylar strip to prevent oxygen inhibition.
-
Light-cure the sample for 40 seconds using a dental curing light with an intensity of at least 800 mW/cm².
-
-
Post-Cure Spectrum:
-
Immediately after curing, record the FTIR spectrum of the cured sample.
-
-
Calculation:
-
The degree of conversion is calculated based on the change in the peak height ratio of the aliphatic C=C peak to the aromatic C=C peak before and after curing, using the following formula: DC (%) = [1 - (Abs¹⁶³⁸ / Abs¹⁶⁰⁸)cured / (Abs¹⁶³⁸ / Abs¹⁶⁰⁸)uncured] x 100
-
Table 2: Representative Degree of Conversion Data for Experimental Composites
| Formulation | Monomer Composition | Degree of Conversion (%) |
| Control | 70% BisGMA, 30% TEGDMA | 55 - 65% |
| Experimental A | 60% BisGMA, 20% UDMA, 20% Di-TMPTTA | Expected to be comparable or slightly lower due to restricted mobility. |
| Experimental B | 50% BisGMA, 30% UDMA, 20% Di-TMPTTA | Expected to be comparable or slightly lower due to restricted mobility. |
Flexural Strength and Modulus Testing
Flexural strength and modulus are crucial indicators of a material's ability to withstand chewing forces without fracturing.
Protocol (based on ISO 4049):
-
Specimen Preparation:
-
Prepare bar-shaped specimens (25 mm x 2 mm x 2 mm) by filling a stainless steel mold with the uncured composite paste.
-
Cover the mold with Mylar strips and glass slides, and apply pressure to extrude excess material.
-
Light-cure the specimens from both the top and bottom surfaces at three overlapping points for 40 seconds each.
-
Remove the specimens from the mold and lightly polish the edges to remove any flash.
-
-
Conditioning:
-
Store the prepared specimens in distilled water at 37°C for 24 hours before testing.
-
-
Three-Point Bending Test:
-
Use a universal testing machine with a three-point bending fixture. The span between the supports should be 20 mm.
-
Apply a load to the center of the specimen at a crosshead speed of 1 mm/min until fracture occurs.
-
-
Calculation:
-
Flexural Strength (σ) is calculated using the formula: σ = 3FL / 2bh² where F is the maximum load at fracture, L is the span length, b is the specimen width, and h is the specimen height.
-
Flexural Modulus (E) is calculated from the slope of the initial linear portion of the load-deflection curve.
-
Table 3: Expected Mechanical Properties of Di-TMPTTA Composites
| Property | Control (No Di-TMPTTA) | Experimental (with Di-TMPTTA) |
| Flexural Strength (MPa) | 80 - 120 | Potentially 100 - 150 |
| Flexural Modulus (GPa) | 8 - 12 | Potentially 10 - 16 |
In Vitro Cytotoxicity Assessment
Biocompatibility is a primary concern for all dental materials. The MTT assay is a standard method to assess the cytotoxicity of leachable components from the cured composite.
Protocol:
-
Cell Culture:
-
Culture human gingival fibroblasts (HGFs) or a suitable fibroblast cell line (e.g., L929) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Eluate Preparation:
-
Prepare disc-shaped specimens of
-
Application Notes and Protocols: Ditrimethylolpropane Tetraacrylate (Di-TMPTA) in Electron Beam Curing Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ditrimethylolpropane tetraacrylate (Di-TMPTA) is a tetrafunctional acrylate (B77674) monomer that serves as a key component in formulations cured by electron beam (EB). Its unique structure, featuring four acrylate groups, facilitates rapid polymerization and the formation of a dense crosslinked network upon exposure to high-energy electrons. This rapid, efficient curing process, which does not require a photoinitiator, makes Di-TMPTA an ideal candidate for a variety of high-performance applications, including industrial coatings, inks, adhesives, and biomedical materials.
The EB curing of Di-TMPTA-based formulations offers several advantages, such as exceptional hardness, superior abrasion and chemical resistance, and strong adhesion to various substrates. Furthermore, Di-TMPTA's low viscosity allows it to act as a reactive diluent, reducing the overall viscosity of formulations for easier application without the use of volatile organic compounds (VOCs).
These application notes provide detailed information on the properties, performance characteristics, and experimental protocols for utilizing Di-TMPTA in electron beam curing applications.
Data Presentation
The performance of Di-TMPTA in electron beam cured formulations is influenced by the applied EB dose. The following tables summarize the typical effects of increasing the EB dose on the key physical and mechanical properties of a Di-TMPTA-based coating.
Table 1: Effect of Electron Beam Dose on the Physical Properties of a Di-TMPTA Coating
| Electron Beam Dose (kGy) | Degree of Conversion (%) | Pencil Hardness (ASTM D3363) | Adhesion (ASTM D3359, Cross-hatch) |
| 10 | ~85 | HB | 4B |
| 20 | >95 | 2H | 5B |
| 30 | >98 | 4H | 5B |
| 50 | >99 | 5H | 5B |
| 80 | >99 | 5H | 5B |
Note: Data are representative and can vary based on the specific formulation and substrate.
Table 2: Comparison of Di-TMPTA with Other Multifunctional Acrylates in EB Curing
| Monomer | Functionality | Viscosity (cps at 25°C) | Relative Cure Speed | Typical Pencil Hardness (at 30 kGy) | Key Characteristics |
| Di-TMPTA | 4 | 400-700 | Very Fast | 4H - 5H | Excellent hardness and abrasion resistance, good flexibility. |
| TMPTA | 3 | 80-120 | Very Fast | 3H - 4H | High reactivity, good hardness, can be brittle. |
| PETA | 4 | 350-550 | Fast | 4H - 5H | High crosslink density, good hardness, can exhibit shrinkage. |
Note: TMPTA (Trimethylolpropane Triacrylate), PETA (Pentaerythritol Tetraacrylate). Values are typical and for comparative purposes.
Experimental Protocols
1. Protocol for Preparation and Electron Beam Curing of a Di-TMPTA-Based Coating
This protocol outlines the steps for preparing a simple Di-TMPTA-based formulation and curing it on a polyethylene (B3416737) terephthalate (B1205515) (PET) substrate using an electron beam accelerator.
Materials:
-
This compound (Di-TMPTA)
-
PET films (50 µm thickness)
-
Wire-wound rod applicator (#8)
-
Electron beam accelerator (e.g., Comet EBLab 200 or similar)
-
Nitrogen gas supply (for inert atmosphere)
Procedure:
-
Formulation Preparation: In a clean, amber glass vial, place the desired amount of Di-TMPTA monomer. If other oligomers or additives are required, add them at this stage and ensure thorough mixing until a homogeneous liquid is obtained. For this protocol, we will use 100% Di-TMPTA.
-
Substrate Preparation: Cut the PET film to a suitable size for the coater and the EB sample tray. Ensure the surface of the PET film is clean and free from dust or grease.
-
Coating Application:
-
Place the clean PET film on a flat, rigid surface.
-
Apply a small amount of the Di-TMPTA formulation at one end of the film.
-
Use an #8 wire-wound rod to draw down the formulation across the film with a steady, even motion to create a uniform wet film.
-
-
Electron Beam Curing:
-
Immediately transfer the coated PET film to the sample tray of the electron beam accelerator.
-
Set the desired electron beam parameters. A typical starting point is an accelerating voltage of 125 kV.
-
Purge the curing chamber with nitrogen to reduce the oxygen concentration to below 200 ppm, as oxygen can inhibit the free-radical polymerization process.
-
Set the conveyor speed to achieve the target electron beam dose. The dose is a function of the beam current and the conveyor speed. For example, a dose of 30 kGy can be applied.
-
Pass the sample through the electron beam. The curing is nearly instantaneous.
-
-
Post-Curing Handling:
-
Remove the cured film from the sample tray.
-
Allow the sample to cool to room temperature before performing any characterization tests.
-
2. Protocol for Determining the Degree of Acrylate Conversion using FTIR-ATR Spectroscopy
This protocol describes the method to quantify the extent of the polymerization reaction in the EB-cured Di-TMPTA film by measuring the decrease in the acrylate double bond concentration.
Materials and Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Uncured Di-TMPTA liquid formulation
-
EB-cured Di-TMPTA film sample
Procedure:
-
Acquire Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum.
-
Acquire Spectrum of Uncured Sample:
-
Place a small drop of the uncured liquid Di-TMPTA formulation onto the ATR crystal.
-
Record the FTIR spectrum. This will serve as the reference (0% conversion).
-
Identify the characteristic acrylate peak at approximately 810 cm⁻¹ (C-H out-of-plane bending of the vinyl group). Also, identify a reference peak that does not change during polymerization, such as the carbonyl peak around 1730 cm⁻¹.
-
Calculate the ratio of the absorbance of the 810 cm⁻¹ peak to the 1730 cm⁻¹ peak for the uncured sample (Ratio_uncured).
-
-
Acquire Spectrum of Cured Sample:
-
Clean the ATR crystal thoroughly.
-
Place the EB-cured Di-TMPTA film sample onto the ATR crystal, ensuring good contact between the film and the crystal.
-
Record the FTIR spectrum of the cured film.
-
Calculate the ratio of the absorbance of the 810 cm⁻¹ peak to the 1730 cm⁻¹ peak for the cured sample (Ratio_cured).
-
-
Calculate the Degree of Conversion:
-
The degree of conversion is calculated using the following formula: Degree of Conversion (%) = [1 - (Ratio_cured / Ratio_uncured)] x 100
-
Mandatory Visualizations
Caption: Experimental workflow for EB curing and analysis of Di-TMPTA.
Caption: Free-radical polymerization mechanism of Di-TMPTA in EB curing.
Application Notes and Protocols: The Role of Di-TMPTTA in Developing Scratch-Resistant Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Di-trimethylolpropane tetraacrylate (Di-TMPTTA) in the formulation of high-performance, scratch-resistant coatings. Detailed protocols for coating formulation, application, and standardized testing methodologies are included to facilitate research and development in this area.
Introduction to Di-TMPTTA in Coatings
Di-trimethylolpropane tetraacrylate (Di-TMPTTA) is a tetrafunctional acrylic monomer widely utilized as a crosslinking agent in ultraviolet (UV) radiation-curable coatings. Its molecular structure, featuring four acrylate (B77674) groups, enables the formation of a densely crosslinked polymer network upon exposure to UV light. This high crosslink density is directly responsible for imparting exceptional hardness, chemical resistance, and, most notably, superior scratch and abrasion resistance to the cured coating.
The primary advantages of incorporating Di-TMPTTA into coating formulations include:
-
Enhanced Hardness and Scratch Resistance: The rigid, three-dimensional network created by Di-TMPTTA significantly improves the coating's ability to withstand mechanical damage.
-
Rapid Cure Speed: As a highly reactive monomer, Di-TMPTTA contributes to fast curing times, which is advantageous for high-throughput industrial applications.
-
Improved Chemical Resistance: The dense polymer matrix limits the penetration of solvents and other chemicals, thereby enhancing the durability of the coating.
-
Good Adhesion: When properly formulated, coatings containing Di-TMPTTA exhibit excellent adhesion to a variety of substrates.
Quantitative Data on Coating Performance
The inclusion of multifunctional acrylates like Di-TMPTTA has a demonstrable impact on the mechanical properties of coatings. The following tables summarize key performance data.
Table 1: Effect of Acrylate Monomer on Mechanical Properties
| Property | Base Polymer | With Monofunctional Acrylate | With Di-functional Acrylate (e.g., HDDA) | With Tri-functional Acrylate (e.g., TMPTA) | With Tetrafunctional Acrylate (e.g., Di-TMPTTA) |
| Pencil Hardness | B - HB | HB - F | F - 2H | 2H - 4H[1] | 3H - 6H (Expected) |
| Tensile Strength (MPa) | Low | Moderate | High | Very High[1] | Very High |
| Elongation at Break (%) | High | Moderate | Low | Very Low[2] | Very Low |
| Crosslink Density | Low | Moderate | High | Very High[3] | Extremely High |
Note: Data for Di-TMPTTA is an expected trend based on the performance of other multifunctional acrylates. TMPTA (trimethylolpropane triacrylate) and HDDA (1,6-hexanediol diacrylate) are included for comparison.
Table 2: Representative Abrasion Resistance Data (Taber Test)
| Coating Formulation | Abrading Wheels | Load (g) | Cycles | Taber Wear Index (mg/1000 cycles) |
| Standard UV-curable Coating | CS-17 | 1000 | 1000 | 50 - 100 |
| UV-curable Coating with Di-TMPTTA | CS-17 | 1000 | 1000 | < 30 (Expected) |
| UV-curable Coating with Sand Filler | CS-10 | 1000 | 100 | 131 - 145[4] |
Note: The Taber Wear Index indicates the weight loss of the coating due to abrasion; a lower value signifies higher scratch resistance.[4][5] The expected value for Di-TMPTTA is based on its high crosslink density.
Experimental Protocols
Protocol 1: Formulation of a UV-Curable Scratch-Resistant Coating
This protocol describes the preparation of a basic UV-curable coating formulation containing Di-TMPTTA.
Materials:
-
Urethane (B1682113) Acrylate Oligomer (e.g., aliphatic urethane acrylate)
-
Di-trimethylolpropane tetraacrylate (Di-TMPTTA)
-
Reactive Diluent (e.g., Isobornyl Acrylate - IBOA)
-
Photoinitiator (e.g., 2-Hydroxy-2-methylpropiophenone)
-
Substrate (e.g., polycarbonate or metal panels)
Procedure:
-
In a light-protected beaker, combine the urethane acrylate oligomer, Di-TMPTTA, and IBOA in the desired weight ratios. A common starting point is a 50:30:20 ratio of oligomer:Di-TMPTTA:IBOA.
-
Stir the mixture at room temperature using a magnetic stirrer until a homogeneous solution is obtained.
-
Add the photoinitiator to the mixture at a concentration of 2-5% by weight of the total formulation.
-
Continue stirring in a dark environment until the photoinitiator is completely dissolved.
-
The formulated coating is now ready for application.
Protocol 2: Coating Application and UV Curing
Materials:
-
Formulated Coating
-
Applicator (e.g., bar coater, spray gun)
-
UV Curing System (e.g., mercury vapor lamp)
Procedure:
-
Ensure the substrate surface is clean and free of contaminants.
-
Apply the formulated coating to the substrate using the chosen applicator to achieve a uniform wet film thickness (e.g., 25-50 µm).
-
Immediately transfer the coated substrate to the UV curing system.
-
Cure the coating by exposing it to UV radiation. The required UV dose will depend on the photoinitiator and the specific UV lamp used. A typical dose is in the range of 500-2000 mJ/cm².
-
Allow the cured coating to cool to room temperature before testing.
Protocol 3: Pencil Hardness Test (ASTM D3363)
This test determines the hardness of a coating by its resistance to scratching by pencils of known hardness.[6][7]
Materials:
-
Set of calibrated drawing pencils with hardness ranging from 6B (softest) to 9H (hardest)[6]
-
Pencil Hardness Tester (e.g., Wolff-Wilborn type)[6]
-
400-grit sandpaper[6]
-
Cured coated panels
Procedure:
-
Pencil Preparation: Sharpen a pencil and then abrade the lead on the 400-grit sandpaper to create a flat, smooth, circular cross-section at a 90° angle to the pencil axis.[8]
-
Testing:
-
Place the coated panel on a firm, level surface.
-
Position the pencil in the tester at a 45° angle to the coating surface.
-
Push the tester forward approximately 0.5 inches (1.27 cm) with sufficient pressure to either scratch the coating or crush the pencil lead.[6]
-
Start with a hard pencil (e.g., 6H) and proceed with softer pencils until a pencil is found that will not scratch the surface.
-
-
Evaluation: The pencil hardness of the coating is reported as the hardness of the hardest pencil that does not scratch or mar the surface.[6]
Protocol 4: Taber Abrasion Test (ASTM D4060)
This test measures the resistance of a coating to abrasion.[9][10]
Materials:
-
Taber Abraser[10]
-
Abrasive wheels (e.g., CS-10 or CS-17)[11]
-
Weights (e.g., 500g or 1000g)[10]
-
Cured coated panels (typically 4x4 inch squares with a central hole)[10]
Procedure:
-
Sample Preparation: Weigh the coated panel to the nearest 0.1 mg.[9]
-
Instrument Setup:
-
Mount the appropriate abrasive wheels and weights on the Taber Abraser.
-
Mount the coated panel on the turntable.[9]
-
-
Abrasion:
-
Lower the abrasive wheels onto the coating surface.
-
Set the desired number of cycles (e.g., 100, 500, or 1000).[10]
-
Start the abrader and allow it to run for the specified number of cycles.
-
-
Evaluation:
-
After the test, remove the panel and clean off any loose debris.
-
Reweigh the panel to determine the weight loss.
-
The Taber Wear Index is calculated as the weight loss in milligrams per 1000 cycles.[9]
-
Visualizations
References
- 1. Rubber Seed Oil-Based UV-Curable Polyurethane Acrylate Resins for Digital Light Processing (DLP) 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. triwillgroup.com [triwillgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tek Tip - Pencil Hardness Test | Tekra, LLC [tekra.com]
- 7. micomlab.com [micomlab.com]
- 8. scribd.com [scribd.com]
- 9. testextextile.com [testextextile.com]
- 10. Taber Abrasion - Charter Coating [chartercoating.com]
- 11. galvanizeit.com [galvanizeit.com]
Application Notes and Protocols for the Synthesis of Biocompatible Polymers using Di-trimethylolpropane Tetraacrylate (Di-TMPTTA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-trimethylolpropane tetraacrylate (Di-TMPTTA) is a tetrafunctional acrylic monomer that can be polymerized to form highly crosslinked, biocompatible polymers.[1] These polymers are of significant interest in the biomedical field, particularly for applications in drug delivery, tissue engineering, and as medical adhesives, owing to their tunable mechanical properties and potential for controlled degradation. This document provides detailed application notes and experimental protocols for the synthesis and characterization of biocompatible polymers based on Di-TMPTTA.
Applications
Polymers synthesized from Di-TMPTTA offer a versatile platform for various biomedical applications:
-
Drug Delivery: The crosslinked network of Di-TMPTTA-based hydrogels can encapsulate therapeutic agents, allowing for sustained and controlled release. The release kinetics can be modulated by adjusting the crosslinking density of the polymer matrix.
-
Tissue Engineering: Di-TMPTTA polymers can be fabricated into scaffolds with specific architectures to support cell growth and tissue regeneration. Their biocompatibility ensures minimal adverse reactions with surrounding tissues.
-
Medical Adhesives and Sealants: The fast curing properties of Di-TMPTTA, particularly with photopolymerization, make it suitable for developing biocompatible adhesives and sealants for wound closure and other medical applications.
Experimental Protocols
Synthesis of Di-TMPTTA Hydrogels by Photopolymerization
This protocol describes the synthesis of a Di-TMPTTA hydrogel using a photoinitiator. This method is adaptable for the encapsulation of cells or therapeutic agents.
Materials:
-
Di-trimethylolpropane tetraacrylate (Di-TMPTTA)
-
Photoinitiator (e.g., Irgacure 2959)[2]
-
Phosphate-buffered saline (PBS, sterile, pH 7.4)
-
Solvent (e.g., ethanol (B145695) or sterile PBS for the photoinitiator stock solution)
-
UV light source (365 nm)
-
Sterile molds (e.g., PDMS molds)
Procedure:
-
Prepare the Photoinitiator Stock Solution: Dissolve the photoinitiator in a suitable solvent. For instance, prepare a 10% (w/v) stock solution of Irgacure 2959 in 70% ethanol.[1] Store the solution in the dark at 4°C.
-
Prepare the Pre-polymer Solution: In a sterile, light-protected container, mix Di-TMPTTA with the photoinitiator stock solution. A common starting concentration is 0.5% (w/v) of the photoinitiator in the Di-TMPTTA monomer. For hydrogels, Di-TMPTTA can be mixed with a hydrophilic co-monomer or used as a crosslinker in a polymer solution. For a simple hydrogel, a solution of 20% (w/v) Di-TMPTTA in PBS can be prepared, though solubility may be limited. It is often co-polymerized with more hydrophilic monomers.
-
Molding and Curing: Pipette the pre-polymer solution into sterile molds of the desired shape and size. Expose the molds to UV light (365 nm) to initiate polymerization. The exposure time will depend on the light intensity and the concentration of the photoinitiator and monomer. A typical curing time is 5-15 minutes.[3]
-
Washing and Sterilization: After polymerization, carefully remove the hydrogels from the molds. Wash the hydrogels extensively with sterile PBS to remove any unreacted monomer and photoinitiator. This can be done by immersing the hydrogels in PBS and changing the solution several times over 24-48 hours. The hydrogels can be sterilized by autoclaving or sterile filtration of the pre-polymer solution before curing in an aseptic environment.
In Vitro Biocompatibility Assessment: MTT Assay
This protocol outlines the assessment of the cytotoxicity of the Di-TMPTTA polymer using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay with a cell line such as human fibroblasts.[4][5]
Materials:
-
Di-TMPTTA polymer samples (sterilized)
-
Human fibroblast cell line (e.g., L929)
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Prepare Polymer Extracts: Incubate the sterilized Di-TMPTTA polymer samples in a cell culture medium (e.g., at a surface area to medium volume ratio of 3 cm²/mL) for 24 hours at 37°C to create an extract.
-
Cell Seeding: Seed human fibroblasts into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Exposure to Extracts: Remove the culture medium from the wells and replace it with the prepared polymer extracts. Include a positive control (e.g., medium with a known cytotoxic agent) and a negative control (fresh culture medium).
-
Incubation: Incubate the cells with the extracts for 24, 48, and 72 hours.
-
MTT Assay: After each time point, add 10 µL of MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the negative control.
In Vitro Degradation Study
This protocol describes how to evaluate the degradation of the Di-TMPTTA polymer in a simulated physiological environment.[6][7]
Materials:
-
Di-TMPTTA polymer samples of known weight
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Incubator or water bath (37°C)
-
Analytical balance
-
Lyophilizer or vacuum oven
Procedure:
-
Sample Preparation: Prepare disc-shaped samples of the Di-TMPTTA polymer and accurately weigh each sample (W_initial).
-
Degradation Setup: Place each polymer sample in a separate sterile tube containing a known volume of PBS (e.g., 10 mL).
-
Incubation: Incubate the tubes at 37°C.
-
Time Points: At predetermined time points (e.g., 1, 3, 7, 14, 28, and 56 days), remove a set of samples from the PBS.
-
Washing and Drying: Gently rinse the samples with deionized water to remove any salts, and then lyophilize or dry them in a vacuum oven until a constant weight is achieved (W_final).
-
Mass Loss Calculation: Calculate the percentage of mass loss at each time point using the following formula: Mass Loss (%) = [(W_initial - W_final) / W_initial] x 100
Quantitative Data
The following tables summarize typical quantitative data for multifunctional acrylate-based polymers. Note that specific values for Di-TMPTTA may vary depending on the exact synthesis conditions. The data presented here is based on studies of similar polymers like trimethylolpropane (B17298) triacrylate (TMPTA) and is intended to be representative.[8]
Table 1: Mechanical Properties of Acrylate-Based Polymers
| Property | Value Range | Test Method |
| Tensile Modulus (MPa) | 50 - 500 | ASTM D638[8] |
| Compressive Modulus (kPa) | 10 - 200 | Unconfined Compression |
| Elongation at Break (%) | 5 - 30 | ASTM D638[8] |
Table 2: In Vitro Degradation of Acrylate-Based Polymers in PBS (pH 7.4, 37°C)
| Time (days) | Mass Loss (%) |
| 7 | 1 - 3 |
| 14 | 3 - 7 |
| 28 | 8 - 15 |
| 56 | 15 - 25 |
Table 3: Representative Drug Release Profile from Acrylate-Based Hydrogels
| Time (hours) | Cumulative Release (%) |
| 1 | 10 - 20 |
| 6 | 30 - 50 |
| 12 | 50 - 70 |
| 24 | 70 - 90 |
| 48 | > 90 |
Visualizations
Caption: Experimental workflow for synthesis and characterization.
Caption: Integrin-mediated cell adhesion signaling pathway.[9][10][11]
References
- 1. Photopolymerization Parameters Influence Mechanical, Microstructural, and Cell Loading Properties of Rapidly Fabricated Cell Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variable cytocompatibility of six cell lines with photoinitiators used for polymerizing hydrogels and cell encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Cytotoxicity of Methacrylate Dental Resins to Human Gingival Fibroblasts [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrins in cell adhesion and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. um.es [um.es]
Application Notes and Protocols for Incorporating Di-TMPTTA in Adhesives and Sealants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for incorporating Di(trimethylolpropane) tetraacrylate (Di-TMPTTA) into adhesive and sealant formulations for research purposes. This document outlines the material's properties, experimental protocols for formulation and testing, and the underlying chemical principles of its function.
Introduction to Di-TMPTTA in Adhesives and Sealants
Di(trimethylolpropane) tetraacrylate (Di-TMPTTA) is a tetrafunctional acrylate (B77674) monomer known for its ability to significantly enhance the performance of ultraviolet (UV) and electron beam (EB) curable adhesives and sealants.[1] Its unique molecular structure, featuring four acrylate groups, allows for rapid polymerization and the formation of a highly crosslinked polymer network upon exposure to a UV or EB radiation source.[1] This rapid curing is a major advantage in many manufacturing processes, leading to increased production speeds.[1]
Incorporating Di-TMPTTA into adhesive and sealant formulations can lead to substantial improvements in several key properties, including:
-
Increased Bond Strength and Hardness: The high crosslink density achieved with Di-TMPTTA results in a harder, more durable adhesive with superior bond strength.[1]
-
Enhanced Abrasion and Chemical Resistance: The robust, crosslinked network provides excellent resistance to abrasion and chemical attack.[1]
-
Fast Curing Times: The high reactivity of the four acrylate groups enables very fast, often nearly instantaneous, curing upon exposure to UV or EB radiation.[1]
-
Reactive Diluent: Di-TMPTTA has a relatively low viscosity, allowing it to act as a reactive diluent, reducing the overall viscosity of the formulation for easier application and improved substrate wetting.[1]
Data Presentation: Performance Metrics of Di-TMPTTA in Adhesives
The following tables summarize the expected performance of adhesive formulations containing Di-TMPTTA. Please note that these values are representative and can vary depending on the specific formulation, substrates, and curing conditions.
Table 1: Typical Properties of Di-TMPTTA
| Property | Value |
| CAS Number | 94108-97-1 |
| Appearance | Colorless to light orange/yellow clear liquid |
| Molecular Weight | 466.52 g/mol |
| Density | 1.101 g/cm³ |
| Viscosity @ 25°C | 400-700 cps[2] |
| Refractive Index | 1.479 |
Table 2: Influence of Di-TMPTTA Concentration on Adhesive Performance (Illustrative Data)
| Di-TMPTTA Concentration (wt%) | Lap Shear Strength (MPa) on Steel | Cure Time (seconds) | Viscosity (cps @ 25°C) |
| 10 | 15 - 20 | 10 - 15 | 800 - 1200 |
| 20 | 20 - 25 | 5 - 10 | 600 - 1000 |
| 30 | 25 - 30 | < 5 | 400 - 800 |
Note: This data is illustrative and intended to show general trends. Actual results will vary based on the complete formulation.
Experimental Protocols
The following protocols provide a framework for preparing and evaluating UV-curable adhesives containing Di-TMPTTA.
Protocol 1: Formulation of a UV-Curable Adhesive
Materials:
-
Di(trimethylolpropane) tetraacrylate (Di-TMPTTA)
-
Urethane (B1682113) Acrylate or Epoxy Acrylate Oligomer
-
Mono- or di-functional acrylate monomer (e.g., Isobornyl Acrylate, Hexanediol Diacrylate) for viscosity and property modification
-
Photoinitiator (e.g., 2-Hydroxy-2-methylpropiophenone)
-
Adhesion promoter (optional, e.g., silane-based)
-
Amber glass vials or opaque containers
-
Magnetic stirrer and stir bars
-
Laboratory scale
Procedure:
-
In an amber glass vial, combine the desired amounts of the urethane or epoxy acrylate oligomer and the modifying acrylate monomer(s).
-
Place the vial on a magnetic stirrer and mix until the mixture is homogeneous.
-
Slowly add the desired weight percentage of Di-TMPTTA to the mixture while stirring. Continue to mix until fully incorporated.
-
Add the photoinitiator to the formulation. The typical concentration is 1-5% by weight. Stir until the photoinitiator is completely dissolved. Gentle heating may be required for some photoinitiators, but care should be taken to avoid premature polymerization.
-
If using, add the adhesion promoter according to the manufacturer's recommendations.
-
Continue stirring the final formulation for 15-30 minutes to ensure homogeneity.
-
Store the formulated adhesive in a cool, dark place away from UV light sources.
Protocol 2: Viscosity Measurement
Equipment:
-
Brookfield-type rotational viscometer or a cone and plate rheometer
-
Appropriate spindle for the expected viscosity range
-
Temperature-controlled water bath (optional)
Procedure:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Bring the adhesive formulation to a constant temperature, typically 25°C.
-
Select a spindle and rotational speed appropriate for the expected viscosity of the adhesive.
-
Lower the spindle into the adhesive sample, ensuring it is immersed to the correct level without trapping air bubbles.
-
Allow the reading to stabilize for 60 seconds before recording the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).
Protocol 3: Cure Time Determination
Equipment:
-
UV curing lamp with a known intensity and wavelength spectrum (e.g., 365 nm)
-
Radiometer to measure UV intensity
-
Substrate materials (e.g., glass slides, steel coupons)
-
Timer
-
Cotton swabs
Procedure:
-
Apply a thin film of the adhesive (e.g., 50 µm) to the substrate.
-
Place the coated substrate under the UV lamp at a fixed distance.
-
Expose the adhesive to the UV light and start the timer.
-
At regular, short intervals (e.g., every 1-2 seconds), gently touch the surface of the adhesive with a clean cotton swab.
-
The cure time is the point at which the surface is no longer tacky and the swab does not leave a mark.
-
For a more quantitative measure, techniques like Real-Time FT-IR can be used to monitor the disappearance of the acrylate C=C bond peak around 810 cm⁻¹ and 1635 cm⁻¹.
Protocol 4: Lap Shear Strength Testing (ASTM D1002)
Equipment:
-
Tensile testing machine
-
Substrate coupons (e.g., steel, aluminum, polycarbonate) with standard dimensions (e.g., 101.6 mm x 25.4 mm x 1.6 mm)
-
Fixture for holding the lap shear specimens
-
Micrometer
Procedure:
-
Prepare the substrate surfaces by cleaning and degreasing with a suitable solvent (e.g., acetone, isopropanol). Lightly abrading the surface can improve adhesion.
-
Apply a small, uniform amount of the adhesive to one end of a substrate coupon.
-
Place a second coupon over the adhesive, creating a single lap joint with a defined overlap area (e.g., 12.7 mm x 25.4 mm).
-
Apply gentle pressure to ensure a thin, uniform bond line and remove any excess adhesive.
-
Cure the adhesive using the predetermined curing schedule (Protocol 3).
-
Allow the bonded specimens to condition at room temperature for at least 24 hours.
-
Mount the specimen in the grips of the tensile testing machine.
-
Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min) until the bond fails.
-
Record the maximum load at failure.
-
Calculate the lap shear strength in megapascals (MPa) by dividing the maximum load by the overlap area.
Mandatory Visualizations
Caption: Experimental workflow for formulating and testing Di-TMPTTA-based adhesives.
References
Application Notes and Protocols for Photopolymerization of Di-TMPTTA (TMPTA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for the photopolymerization of Trimethylolpropane Triacrylate (TMPTA), a widely used trifunctional monomer in various applications including biomedical devices, 3D printing, and coatings. The following sections detail the underlying polymerization mechanism, experimental workflows, and specific protocols for initiating and monitoring the polymerization process.
Introduction to TMPTA Photopolymerization
Photopolymerization is a process where light energy is used to initiate a chain reaction, converting liquid monomers into a solid polymer network. In the case of TMPTA, this process is typically a free-radical polymerization initiated by a photoinitiator that absorbs light and generates reactive radical species. This method offers several advantages, including rapid curing at ambient temperatures, spatial and temporal control, and low energy consumption.
The choice of photoinitiator is crucial and depends on the desired light source (UV or visible) and reaction conditions. Photoinitiators are broadly classified into two types:
-
Type I Photoinitiators: These undergo unimolecular bond cleavage upon irradiation to form free radicals.
-
Type II Photoinitiators: These require a co-initiator and undergo a bimolecular reaction where the excited photoinitiator interacts with the co-initiator to generate free radicals.
Photopolymerization Mechanism
The photopolymerization of TMPTA proceeds via a free-radical chain mechanism, which can be broken down into three main stages: initiation, propagation, and termination.
Caption: Free-radical photopolymerization mechanism of TMPTA.
A more advanced initiation mechanism for visible-light polymerization involves triplet-triplet annihilation (TTA), where lower energy light can be used to generate a highly energetic excited state capable of initiating polymerization.[1]
Experimental Workflow
A typical experimental workflow for the photopolymerization of TMPTA involves formulation preparation, the polymerization reaction under a controlled light source, and real-time monitoring of the conversion.
Caption: General experimental workflow for TMPTA photopolymerization.
Detailed Experimental Protocols
The following are detailed protocols for key experiments in the photopolymerization of TMPTA.
Protocol for Formulation Preparation
This protocol describes the preparation of a photopolymerizable resin containing TMPTA, a photoinitiator, and a co-initiator.
Materials:
-
Trimethylolpropane triacrylate (TMPTA)
-
Photoinitiator (e.g., Camphorquinone (CQ))
-
Co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate (B8555087) (EDB) or Iodonium salt (Iod))
-
Solvent (optional, e.g., 1-methyl-2-pyrrolidinone)
-
Amber vials
-
Magnetic stirrer and stir bars
Procedure:
-
In an amber vial to protect from ambient light, add the desired amount of TMPTA monomer.
-
If using a solvent, add it to the TMPTA and stir until homogeneous.
-
Add the photoinitiator and co-initiator to the monomer solution. Concentrations are typically in the range of 0.1% to 5% by weight.
-
Stir the mixture in the dark at room temperature until all components are completely dissolved. The formulation is now ready for use.
Protocol for Real-Time FTIR (RT-FTIR) Monitoring
This protocol details the use of RT-FTIR to monitor the conversion of the acrylate (B77674) double bonds in real-time during photopolymerization.
Equipment:
-
FTIR spectrometer with a real-time monitoring accessory
-
Light source (e.g., UV/Visible LED with a specific wavelength)
-
Sample holder (e.g., mold or polypropylene (B1209903) films)
-
Micropipette
Procedure:
-
Place a droplet of the prepared TMPTA formulation onto the sample holder. For thin samples, a second polypropylene film can be placed on top to create a laminate.
-
Position the sample in the FTIR spectrometer.
-
Initiate the real-time data acquisition, collecting spectra at regular intervals.
-
After a short baseline measurement, turn on the light source to start the photopolymerization.
-
Monitor the decrease in the acrylate C=C double bond peak, typically around 1635 cm⁻¹.
-
The conversion of the acrylate groups can be calculated from the decrease in the peak area over time.
Protocol for Photo-Differential Scanning Calorimetry (Photo-DSC)
This protocol describes the use of Photo-DSC to measure the heat flow associated with the polymerization reaction, which can be used to determine the rate of polymerization and the total conversion.
Equipment:
-
Differential Scanning Calorimeter (DSC) with a photocalorimetry accessory
-
UV/Visible light source compatible with the DSC
-
Aluminum DSC pans
Procedure:
-
Accurately weigh a small amount of the TMPTA formulation (typically 3-10 mg) into an aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at the desired isothermal temperature.
-
Initiate the light source to start the photopolymerization.
-
Record the heat flow as a function of time. The exothermic peak corresponds to the heat of polymerization.
-
The rate of polymerization is proportional to the heat flow, and the total conversion can be calculated by integrating the area under the exotherm and comparing it to the theoretical heat of polymerization for the acrylate double bond (approximately 78.2 kJ/mol).[2]
Data Presentation
The following tables summarize typical quantitative data obtained from TMPTA photopolymerization experiments under various conditions.
Table 1: Final Acrylate Conversion with Different Photoinitiating Systems
| Photoinitiating System (wt%) | Light Source | Final Conversion (%) |
| CQ / Iodonium Salt (0.5% / 2%) | Halogen Lamp | ~55 |
| CQ / Iodonium Salt (0.5% / 2%) | 457 nm Laser Diode | ~60 |
| CQ / MDEA (0.5% / 2%) | Halogen Lamp | ~45 |
| CQ / MDEA (0.5% / 2%) | 457 nm Laser Diode | ~50 |
| CQ / MDEA / R-Br (0.5% / 2% / 3%) | 457 nm Laser Diode | ~65 |
Data adapted from studies on visible light sensitive photoinitiating systems.
Table 2: Influence of Photoinitiator Concentration on Polymerization Rate and Conversion
| Photoinitiator | Concentration (mol/g) | Light Source (nm) | Max. Polymerization Rate (s⁻¹) | Final Conversion (%) |
| TPA-DTP / Iod (0.1% / 1%) | - | 405 | - | ~50 |
| TPA-DTP / Iod (0.01% / 1%) | - | 405 | - | ~40 |
| TPA-DTP / Iod (0.5% / 1%) | - | 405 | - | ~55 |
Data adapted from studies on dithienophosphole-based photoinitiators.[3]
Conclusion
The protocols and data presented in these application notes provide a solid foundation for researchers and professionals working with the photopolymerization of TMPTA. By understanding the underlying mechanism and having access to detailed experimental procedures, users can effectively formulate, cure, and characterize TMPTA-based polymers for a wide range of applications. The provided diagrams and tables offer a quick reference for the key concepts and expected outcomes of these experiments.
References
Troubleshooting & Optimization
Technical Support Center: Inhibitor Removal from Ditrimethylolpropane Tetraacrylate (Di-TMPTA)
This technical support guide is intended for researchers, scientists, and professionals in drug development who are utilizing Ditrimethylolpropane tetraacrylate (Di-TMPTA) in their experimental work. This resource provides answers to frequently asked questions and detailed troubleshooting guidance for the common challenge of removing inhibitors from the monomer prior to polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is there an inhibitor in the Di-TMPTA I purchased?
A1: Commercial Di-TMPTA is a reactive monomer that can spontaneously polymerize during shipping and storage. To prevent this, manufacturers add a small amount of a polymerization inhibitor. The most common inhibitor used for Di-TMPTA and other acrylate (B77674) monomers is the monomethyl ether of hydroquinone (B1673460) (MEHQ). This inhibitor functions by scavenging free radicals, which initiate the polymerization process.
Q2: When do I need to remove the inhibitor from Di-TMPTA?
A2: It is crucial to remove the inhibitor before initiating a controlled polymerization reaction. The presence of the inhibitor will interfere with the polymerization process, potentially leading to an induction period, slower reaction rates, or incomplete polymerization. For sensitive applications or when precise control over the polymerization kinetics is required, inhibitor removal is a mandatory step.
Q3: What are the primary methods for removing the inhibitor from Di-TMPTA?
A3: The most common and effective methods for removing phenolic inhibitors like MEHQ from Di-TMPTA in a laboratory setting are:
-
Column Chromatography: Passing the monomer through a column packed with an adsorbent, typically basic alumina (B75360), which retains the polar inhibitor.
-
Caustic Wash: Utilizing an acid-base extraction with an aqueous sodium hydroxide (B78521) (NaOH) solution. The basic solution converts the weakly acidic MEHQ into its water-soluble salt, which can then be separated from the organic monomer phase.
-
Vacuum Distillation: This technique separates the monomer from the less volatile inhibitor based on their different boiling points. While capable of yielding high-purity monomer, it requires careful temperature control to prevent thermal polymerization of the Di-TMPTA.
Q4: How can I confirm that the inhibitor has been successfully removed?
A4: The concentration of MEHQ can be quantified using analytical techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). MEHQ has a distinct UV absorbance that allows for its measurement. A simpler, qualitative method for the caustic wash is to observe the color of the aqueous layer; the washing is repeated until the aqueous layer is colorless.
Q5: What are the safety precautions I should take when handling Di-TMPTA and removing inhibitors?
A5: Di-TMPTA can be a skin and eye irritant. Uninhibited acrylates can polymerize exothermically and uncontrollably, posing a significant hazard. Always consult the Safety Data Sheet (SDS) for Di-TMPTA before handling. When performing inhibitor removal, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The purified, uninhibited Di-TMPTA should be used immediately and not stored for extended periods.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Inhibitor Removal | - Insufficient amount of adsorbent (e.g., basic alumina) used.- The adsorbent is not sufficiently active.- Not enough washes with the NaOH solution were performed.- The chosen method is not effective for the specific inhibitor. | - Increase the amount of basic alumina in the column.- Use freshly activated basic alumina.- Perform multiple washes with the NaOH solution until the aqueous layer is colorless.- Confirm the identity of the inhibitor and select the most appropriate removal method. |
| Polymerization Occurs During Removal | - Excessive heat was applied during solvent evaporation or distillation.- Depletion of dissolved oxygen, which is required for some inhibitors like MEHQ to be effective.- Presence of acidic impurities. | - When using a rotary evaporator or distillation, use the lowest possible temperature and pressure.- Avoid sparging the monomer with an inert gas for extended periods before removing an oxygen-dependent inhibitor.- Neutralize any acidic impurities before starting the purification process. |
| Emulsion Formation During Caustic Wash | - Vigorous shaking of the separatory funnel can lead to the formation of an emulsion. | - Gently invert the separatory funnel instead of shaking it vigorously.- Allow the funnel to stand for a longer period to let the layers separate.- Adding a small amount of brine (saturated NaCl solution) can help break the emulsion. |
| Low Yield of Purified Di-TMPTA | - Loss of monomer during transfers between glassware.- Incomplete separation of the organic and aqueous layers during a caustic wash.- Polymerization of the monomer on the column or in the distillation flask. | - Ensure careful and complete transfer of the monomer between steps.- Allow for complete phase separation and carefully separate the layers.- Monitor the process for any signs of polymerization (e.g., increased viscosity). If polymerization is suspected, stop the process. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the common inhibitor removal methods.
| Parameter | Column Chromatography | Caustic Wash |
| Adsorbent/Reagent | Activated Basic Alumina | 0.1 - 1.0 N Sodium Hydroxide (NaOH) Solution |
| Typical Amount | ~10 g of alumina per 100 mL of monomer solution | Equal volume of NaOH solution to monomer |
| **Typical |
Technical Support Center: Overcoming Oxygen Inhibition in Ditrimethylolpropane Tetraacrylate (DiTMPTA) Curing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to oxygen inhibition during the photopolymerization of Ditrimethylolpropane tetraacrylate (DiTMPTA).
Troubleshooting Guide
This guide provides solutions to common problems encountered during the UV curing of DiTMPTA formulations.
| Problem | Potential Cause | Suggested Solution |
| Tacky or sticky surface after curing | Oxygen Inhibition: Free radicals at the surface are quenched by atmospheric oxygen, preventing complete polymerization.[1][2][3] | 1. Inert Atmosphere: Purge the curing chamber with an inert gas like nitrogen or argon to displace oxygen.[3] 2. Increase UV Intensity: Higher intensity generates more free radicals, overwhelming the inhibitory effect of oxygen.[1] 3. Add Oxygen Scavengers: Incorporate additives like amines or thiols that react with and consume dissolved oxygen.[4] 4. Apply a Barrier Coating: Use a transparent film or a layer of wax to block oxygen from the resin surface. |
| Incomplete or slow curing throughout the bulk of the material | 1. Low Photoinitiator Concentration: Insufficient photoinitiator to generate an adequate number of free radicals for polymerization. 2. Low UV Light Intensity: The light source may not be providing enough energy to sufficiently activate the photoinitiator, especially for thicker samples. 3. High Oxygen Concentration in the Bulk: The monomer may have a high concentration of dissolved oxygen prior to curing. | 1. Optimize Photoinitiator Concentration: Increase the photoinitiator concentration. For acrylates, concentrations can be optimized, with some studies showing effectiveness at ranges of 0.5% to 5% by weight.[5][6][7][8][9] 2. Increase UV Dose: Either increase the light intensity or the exposure time.[10] 3. De-gas the Monomer: Before polymerization, sparge the monomer solution with an inert gas to remove dissolved oxygen. |
| Yellowing of the cured polymer | 1. Excessive UV Exposure: Over-curing can lead to the degradation of the polymer or byproducts from the photoinitiator. 2. Amine-based Additives: Certain amines used as oxygen scavengers can contribute to yellowing.[11] | 1. Optimize UV Exposure: Reduce the curing time or intensity to the minimum required for complete polymerization. 2. Select Appropriate Additives: Consider using alternative oxygen scavengers, such as phosphites, or select amines that are known to cause less yellowing. |
| Poor surface hardness | Incomplete surface cure due to oxygen inhibition. A tacky surface will exhibit low hardness. | Follow the solutions for a "Tacky or sticky surface after curing." Surface hardness, often measured on the Shore D scale for rigid plastics, is a good indicator of a complete cure.[12][13][14][15][16] |
| Inconsistent curing results | 1. Variable Oxygen Levels: Fluctuations in the effectiveness of the inerting process. 2. Inconsistent UV Lamp Output: The intensity of the UV lamp may vary over time or across the illumination area. 3. Formulation Inhomogeneity: Poor mixing of the photoinitiator or other additives. | 1. Monitor Inert Gas Flow: Use a flowmeter to ensure a consistent purge rate. An oxygen sensor can be used to monitor the atmosphere in the curing chamber. 2. Calibrate and Maintain UV Source: Regularly check the output of the UV lamp with a radiometer and replace bulbs as needed. 3. Ensure Thorough Mixing: Use appropriate mixing techniques to ensure all components are evenly distributed in the resin. |
Frequently Asked Questions (FAQs)
Q1: What is oxygen inhibition and why is it a problem for DiTMPTA curing?
A1: Oxygen inhibition is a phenomenon where atmospheric oxygen reacts with the free radicals generated during photopolymerization. This reaction forms stable peroxy radicals that are much less reactive towards acrylate (B77674) double bonds, effectively terminating the polymerization chain reaction.[1] This is particularly problematic at the surface of the DiTMPTA resin, where it is in direct contact with air, leading to a tacky, under-cured surface with poor mechanical properties.
Q2: How does creating an inert atmosphere help in overcoming oxygen inhibition?
A2: By purging the curing environment with an inert gas such as nitrogen or argon, the concentration of oxygen at the surface of the resin is significantly reduced.[3] With less oxygen available to react with the free radicals, the polymerization reaction can proceed to completion, resulting in a hard, tack-free surface. Carbon dioxide has also been shown to be an effective inerting gas.[17]
Q3: What are oxygen scavengers and how do they work?
A3: Oxygen scavengers are chemical additives that are incorporated into the DiTMPTA formulation to react with and consume dissolved oxygen. Common examples include amines, thiols, and phosphines.[4][18][19] These molecules readily donate a hydrogen atom to the peroxy radicals, regenerating an active radical that can continue the polymerization chain.
Q4: Can I just increase the UV light intensity to overcome oxygen inhibition?
A4: Yes, increasing the UV light intensity is a viable strategy.[1][10] A higher intensity generates a greater concentration of free radicals. This increases the probability of the radicals reacting with the acrylate monomers before they are quenched by oxygen. However, excessively high intensity can lead to other issues such as yellowing or induce stress in the cured material.
Q5: How does the concentration of the photoinitiator affect the curing process in the presence of oxygen?
A5: Increasing the photoinitiator concentration can help mitigate oxygen inhibition by generating a higher initial concentration of free radicals.[5][7][8][20] This can lead to a faster consumption of dissolved oxygen and a quicker onset of polymerization. However, an excessively high concentration can lead to incomplete curing in thicker sections due to light absorption by the photoinitiator itself (inner filter effect) and may also contribute to yellowing.[8]
Q6: Does the viscosity of the DiTMPTA formulation play a role in oxygen inhibition?
A6: Yes, viscosity can influence the extent of oxygen inhibition. Higher viscosity formulations can limit the diffusion of oxygen into the resin, which can lead to improved surface cure.[21] However, very high viscosity can also hinder the mobility of reactive species, potentially slowing down the overall polymerization rate.
Quantitative Data Summary
The following tables provide representative data on the effect of various parameters on the curing of multifunctional acrylates. Note that specific values for DiTMPTA may vary and experimental optimization is recommended.
Table 1: Effect of Photoinitiator Concentration on Acrylate Conversion
| Photoinitiator Concentration (wt%) | Final Acrylate Conversion (%) in Air | Final Acrylate Conversion (%) in Nitrogen |
| 0.5 | 65 | 92 |
| 1.0 | 78 | 95 |
| 2.0 | 85 | 96 |
| 4.0 | 88 | 97 |
This table summarizes general trends observed in acrylate photopolymerization. Higher photoinitiator concentrations generally lead to higher conversion in the presence of oxygen.
Table 2: Influence of UV Light Intensity on Tack-Free Time
| UV Light Intensity (mW/cm²) | Time to Tack-Free Surface (seconds) |
| 50 | > 60 |
| 100 | 25 |
| 200 | 10 |
| 500 | < 5 |
This table illustrates the inverse relationship between UV intensity and the time required to achieve a tack-free surface for a typical acrylate formulation.
Table 3: Effect of Amine Synergist on Surface Hardness (Shore D)
| Amine Synergist Concentration (wt%) | Surface Hardness (Shore D) - Cured in Air |
| 0 | 45 (tacky) |
| 1 | 65 |
| 2 | 75 |
| 4 | 80 |
This table shows the positive impact of adding an amine synergist on the surface hardness of an acrylate cured in the presence of air.
Experimental Protocols
Protocol 1: Determination of Acrylate Conversion using FTIR-ATR Spectroscopy
Objective: To quantify the degree of conversion of the acrylate double bonds in a DiTMPTA formulation during and after UV curing.
Materials and Equipment:
-
DiTMPTA resin formulation
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
UV curing system
-
Pipette or syringe
-
Timer
Methodology:
-
Background Spectrum: Record a background spectrum on the clean ATR crystal.
-
Sample Application: Apply a small, uniform drop of the uncured DiTMPTA resin onto the ATR crystal, ensuring complete coverage.
-
Initial Spectrum: Immediately record the spectrum of the uncured resin. The acrylate double bond peak is typically observed around 1635 cm⁻¹ and 810 cm⁻¹.[22]
-
UV Curing: Position the UV lamp at a fixed distance above the ATR crystal and expose the sample to UV radiation for the desired curing time.
-
Real-Time Monitoring (Optional): If the setup allows, record spectra at regular intervals during the curing process to monitor the polymerization kinetics.[23][24][25]
-
Final Spectrum: After the curing period, record the final spectrum of the cured polymer.
-
Calculation of Conversion: The degree of conversion (DC%) is calculated by measuring the decrease in the intensity of the acrylate peak relative to an internal standard peak that does not change during polymerization (e.g., a carbonyl peak around 1720 cm⁻¹). The formula is:
DC(%) = [1 - (A_acrylate,cured / A_internal,cured) / (A_acrylate,uncured / A_internal,uncured)] * 100
Where A is the absorbance of the respective peaks.
Protocol 2: Measurement of Tack-Free Time
Objective: To determine the time required for the surface of a UV-cured DiTMPTA sample to become non-tacky.
Materials and Equipment:
-
DiTMPTA resin formulation
-
Substrate (e.g., glass slide)
-
Film applicator or drawdown bar
-
UV curing system
-
Timer
-
Cotton ball or a small piece of polyethylene (B3416737) film
Methodology:
-
Sample Preparation: Apply a thin film of the DiTMPTA resin onto the substrate using a film applicator to ensure uniform thickness.
-
Curing: Place the sample under the UV lamp and start the timer.
-
Tackiness Test: At regular intervals (e.g., every 5 seconds), gently touch the surface of the curing film with a fresh cotton ball or the polyethylene film.[13][14][26]
-
Determination of Tack-Free Time: The tack-free time is the point at which the cotton fibers no longer adhere to the surface, or the polyethylene film can be removed without leaving a mark.[13][14][26]
-
Record Results: Record the time, UV intensity, and film thickness for each measurement.
Visualizations
Caption: Mechanism of free radical polymerization and oxygen inhibition.
Caption: Troubleshooting workflow for common DiTMPTA curing issues.
References
- 1. uvebtech.com [uvebtech.com]
- 2. The Sticky Situation: Why Your UV Resin Cures Tacky and How to Fix It - INCURE INC. [incurelab.com]
- 3. Understanding the "Sticky Surface" Problem in UV Adhesives - INCURE INC. [incurelab.com]
- 4. radtech.org [radtech.org]
- 5. How to Optimize Acrylic Resin Photoinitiator Concentration [eureka.patsnap.com]
- 6. Factors affecting the TMPTA radical polymerization photoinitiated by phenyltrialkylborates paired with tri-cationic hemicyanine dye. Kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. felipeschneider.com.br [felipeschneider.com.br]
- 9. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adhesion.kr [adhesion.kr]
- 11. radtech.org [radtech.org]
- 12. specialchem.com [specialchem.com]
- 13. xometry.com [xometry.com]
- 14. Guide to Shore Hardness | Hapco, Inc. [hapcoincorporated.com]
- 15. xometry.pro [xometry.pro]
- 16. Durometer Shore Hardness Scale [smooth-on.com]
- 17. researchgate.net [researchgate.net]
- 18. Oxygen scavengers and sensitizers for reduced oxygen inhibition in radical photopolymerization [ouci.dntb.gov.ua]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Oxygen inhibition in dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. adhesivesmag.com [adhesivesmag.com]
- 24. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Reducing shrinkage and stress in Di-TMPTTA-based polymers
Welcome to the technical support center for Di-TMPTTA (Ditrimethylolpropane tetraacrylate) based polymers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to polymerization shrinkage and stress.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of shrinkage and stress in Di-TMPTTA polymer networks?
A1: Polymerization shrinkage is an inherent property of free-radical polymerization of multifunctional methacrylates like Di-TMPTTA. The primary cause is the conversion of monomer molecules, which are held at van der Waals distances, into a covalently bonded polymer network, resulting in a more compact structure and a reduction in volume.[1] Polymerization stress arises when this shrinkage is constrained, for example, by bonding to a substrate.[2] Factors influencing the final stress include the degree of conversion, the modulus of elasticity of the polymer, the rate of polymerization, and the geometry of the curing environment.[3][4]
Q2: What are the main strategies to reduce polymerization shrinkage and stress?
A2: There are three main approaches to mitigate shrinkage and stress:
-
Monomer and Formulation Modification: This involves using high molecular weight monomers to reduce the concentration of reactive groups, incorporating nanogel prepolymers, or introducing new chemistries like thiol-ene or silorane-based systems.[2][5][6]
-
Controlling the Curing Protocol: Techniques like "soft-start" or pulsed curing, which involve lower initial light intensity, can delay the gel point of the polymer.[1][7] This delay allows for more stress relaxation to occur in the pre-gel phase, reducing the overall stress in the final polymer.[7]
-
Incorporating Additives: The use of chain transfer agents can delay both gelation and vitrification, leading to higher conversion and dramatically reduced stress.[3] Additionally, increasing the filler content can significantly reduce shrinkage as the inert fillers replace the dimensionally unstable resin.[8]
Q3: How does the monomer structure of Di-TMPTTA and its co-monomers affect shrinkage?
A3: The structure and functionality of the monomers play a crucial role. Higher molecular weight monomers generally lead to lower polymerization shrinkage because there are fewer reactive double bonds per unit volume.[6][9] For instance, replacing low-viscosity diluent monomers like TEGDMA (triethylene glycol dimethacrylate) with monomers of increased molecular weight, such as BisEMA, is a strategy to reduce shrinkage.[9] Similarly, introducing flexible chains, such as ethoxylated or propoxylated groups, into the monomer structure can also help reduce shrinkage.[10]
Q4: Can Di-TMPTTA-based polymers be used in drug delivery applications?
A4: Yes, polymers are fundamental to many drug delivery systems, acting as carriers to control the release rate of therapeutic agents.[11] Di-TMPTTA can be used to form highly crosslinked networks for creating hydrogels or nanoparticles.[12] These structures can physically entrap or be covalently attached to drug molecules, allowing for controlled or targeted release.[12][13] The polymer matrix can be designed to respond to specific stimuli like pH, temperature, or enzymes to trigger drug release.[11]
Troubleshooting Guide
Issue 1: My polymerized Di-TMPTTA-based material is brittle and cracking.
-
Question: What causes the polymer to crack, and how can I prevent it?
-
Answer: Cracking is often a direct result of high internal stress generated during polymerization.[8] When the accumulated stress exceeds the material's cohesive strength, fractures occur. This is particularly common in highly crosslinked systems like those formed from Di-TMPTTA.
-
Solution 1 (Formulation): Incorporate a chain transfer agent to delay vitrification and reduce stress.[3] You can also co-polymerize Di-TMPTTA with monomers that form more flexible networks, such as those with longer, more flexible spacer groups (e.g., ethoxylated or propoxylated acrylates).[10]
-
Solution 2 (Curing): Employ a soft-start or ramped curing protocol.[7] Starting with a lower light intensity slows the reaction rate, allowing more time for stress relaxation before the material vitrifies.[7]
-
Solution 3 (Additives): Consider incorporating reversible addition-fragmentation chain transfer (RAFT)-capable functional groups. One study showed that replacing a conventional reactive diluent with a trithiocarbonate (B1256668) dimethacrylate (TTCDMA) monomer resulted in a 65% stress reduction while maintaining mechanical properties like elastic modulus and fracture toughness.[14]
-
Issue 2: I'm observing a high degree of volumetric shrinkage.
-
Question: My final polymer has a significantly smaller volume than my initial monomer solution. How can I minimize this?
-
Answer: High volumetric shrinkage is expected with multifunctional acrylates due to the efficient packing of the resulting polymer chains.[15]
-
Solution 1 (Increase Filler Content): The most direct way to reduce shrinkage is to increase the volume fraction of inert fillers.[8] Fillers do not change dimensionally during polymerization and physically reduce the amount of resin that shrinks.[8]
-
Solution 2 (Modify Monomer System): Blend Di-TMPTTA with higher molecular weight monomers. This decreases the concentration of reactive double bonds, which in turn reduces the overall shrinkage.[6] For example, a study demonstrated that a novel high molecular weight dimethacrylate monomer (PG6EMA) showed an 18.4% reduction in polymerization stress compared to a standard BisGMA/TEGDMA control.[5]
-
Solution 3 (Alternative Chemistries): Explore alternative polymerization mechanisms that inherently produce less shrinkage, such as ring-opening polymerization (e.g., siloranes) or step-growth thiol-ene systems.[6][9] Thiol-ene polymerization can reduce stress by 35–94%.[6]
-
Issue 3: Polymerization is incomplete or the final conversion is low.
-
Question: Why is my Di-TMPTTA formulation not reaching a high degree of conversion, and how can this be improved?
-
Answer: Low conversion in highly crosslinked systems is often due to vitrification, where the growing polymer network's glass transition temperature (Tg) rises above the reaction temperature, severely restricting molecular mobility and "trapping" unreacted double bonds.[3]
-
Solution 1 (Optimize Initiator): Ensure the photoinitiator concentration is adequate and that it is active. Insufficient initiator may not produce enough radicals to overcome inhibitors (like dissolved oxygen) and drive the reaction to completion.[16] Also, ensure the wavelength of your light source is appropriate for the photoinitiator's absorption spectrum.
-
Solution 2 (Increase Reaction Temperature): Increasing the polymerization temperature can enhance segmental mobility, delaying the onset of vitrification and allowing the reaction to proceed to a higher conversion.[17]
-
Solution 3 (Use Chain Transfer Agents): The introduction of a chain transfer agent can delay the vitrification process, resulting in significantly higher limiting conversion.[3]
-
Data on Shrinkage & Stress Reduction Strategies
The following table summarizes quantitative data from studies on different strategies to reduce polymerization stress in dimethacrylate-based polymers.
| Strategy | Monomer System / Additive | Stress Reduction (%) | Key Findings | Citation |
| High Molecular Weight Monomer | PG6EMA/TEGDMA vs. BisGMA/TEGDMA | 18.4% | The higher molecular weight of PG6EMA reduces its molar shrinkage coefficient, leading to lower stress despite a higher final degree of conversion. | [5] |
| RAFT Chemistry | TTCDMA/BisGMA vs. TEGDMA/BisGMA | 65% | The RAFT-capable monomer significantly reduces stress while maintaining fracture toughness and elastic modulus. | [14] |
| Alternative Polymerization | Silorane-based composite | Statistically significant | Siloranes undergo cationic ring-opening polymerization, which inherently produces less shrinkage and stress compared to free-radical polymerization of methacrylates. | [9] |
| Thiol-ene Chemistry | Thiol-ene systems | 35-94% | Step-growth polymerization in thiol-ene systems delays the gel point, allowing for significant stress reduction. | [6] |
Experimental Protocols & Workflows
Workflow for Evaluating a Novel Low-Shrinkage Formulation
The following diagram illustrates a typical experimental workflow for formulating and characterizing a new Di-TMPTTA-based polymer designed for reduced shrinkage and stress.
Key Methodologies
-
Measurement of Polymerization Stress:
-
Apparatus: A tensometer (e.g., Bioman) is commonly used.
-
Procedure: The uncured resin is placed between two opposing rods (e.g., acrylic or glass), one of which is connected to a load cell.[18] The material is bonded to both rods. As the material is cured (e.g., by a light-curing unit), the shrinkage creates a contractile force, which is measured by the load cell.[18] The stress is calculated by dividing the measured force by the cross-sectional area of the rod. Data is typically recorded over time to determine the maximum stress and the rate of stress development.[9]
-
-
Determination of Volumetric Shrinkage:
-
Apparatus: The bonded-disc method is a common technique.
-
Procedure: The uncured material is placed on a rigid substrate.[9] A thin, flexible coverslip (e.g., glass) is placed on top, and the thickness of the uncured sample is measured. The material is then light-cured through the coverslip. After polymerization, the thickness is measured again at the center of the disc. The difference in height is used to calculate the linear shrinkage, which can then be used to estimate the volumetric shrinkage.
-
-
Degree of Conversion (DC) Measurement:
-
Apparatus: Fourier Transform Infrared (FTIR) or Near-Infrared (NIR) Spectroscopy.
-
Procedure: A spectrum of the uncured monomer is recorded. The area of the aliphatic C=C peak (around 1638 cm⁻¹) is measured and ratioed against an internal standard peak that does not change during polymerization (e.g., an aromatic C=C peak).[19] The sample is then cured, and spectra are recorded at various time points. The decrease in the area of the aliphatic C=C peak corresponds to the conversion of double bonds into single bonds in the polymer backbone, allowing for the calculation of the DC.[19]
-
Factors Influencing Shrinkage and Stress
The diagram below outlines the logical relationships between key formulation and process variables and the resulting polymer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies to overcome polymerization shrinkage--materials and techniques. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethacrylate network formation and polymer property evolution as determined by the selection of monomers and curing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumhs.edu.pk [lumhs.edu.pk]
- 5. A novel low shrinkage dimethacrylate monomer as an alternative to BisGMA for adhesive and resin-based composite applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Composition on Polymerization Shrinkage and Shrinkage Stress in Dental Composites [jodend.com]
- 7. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 8. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
- 9. Shrinkage, stress, and modulus of dimethacrylate, ormocer, and silorane composites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polymer-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Stress relaxation of trithiocarbonate-dimethacrylate-based dental composites: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 15. Photopolymerized multifunctional (meth)acrylates as model polymers for dental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. cpsm.kpi.ua [cpsm.kpi.ua]
- 18. Reducing composite restoration polymerization shrinkage stress through resin modified glass-ionomer based adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. imaging.org [imaging.org]
Technical Support Center: Ditrimethylolpropane Tetraacrylate (Di-TMPTA) Formulations
Welcome to the technical support center for Ditrimethylolpropane Tetraacrylate (Di-TMPTA) formulations. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the cure speed and overall performance of their Di-TMPTA-based systems. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to support your work.
Troubleshooting Guide
Problem: Slow or Incomplete Bulk Cure
You are observing that your Di-TMPTA formulation is taking too long to solidify or is not reaching a fully hardened state throughout its thickness.
| Possible Cause | Suggested Solution |
| Inappropriate Photoinitiator | Ensure the selected photoinitiator's absorption spectrum matches the wavelength of your UV light source. For LED lamps, which emit at longer wavelengths (e.g., 365, 385, 395, or 405 nm), traditional photoinitiators may not be efficient.[1] Consider Type I (cleavage) photoinitiators for very fast initiation.[2] |
| Insufficient Photoinitiator Concentration | Increase the photoinitiator concentration in increments of 0.5 wt% to find the optimal level. Be aware that excessively high concentrations can lead to inner filter effects, reducing cure depth. |
| Low Light Intensity | Increase the UV light intensity. Higher intensity leads to a greater generation of free radicals, which can accelerate the polymerization rate.[3][4][5][6][7] Ensure the distance between the light source and the sample is minimized, as power density decreases with the square of the distance.[8] |
| Inadequate Exposure Time | While increased light intensity is generally more effective than longer exposure, ensure the exposure time is sufficient for the reaction to proceed to completion.[5][7] |
| Presence of UV Absorbers or Pigments | If your formulation contains UV absorbers or pigments, these can compete with the photoinitiator for UV light, reducing the cure speed and depth. Increase the photoinitiator concentration or use a photoinitiator that absorbs at a wavelength where the other components are more transparent. |
| Low Ambient Temperature | While the effect can be less pronounced than light intensity, higher temperatures can lead to a higher reaction rate.[7] If possible, perform the curing process at a controlled, slightly elevated temperature (e.g., 25-40°C). |
Problem: Tacky or Sticky Surface After Curing
The bulk of your sample is cured, but the surface exposed to air remains liquid or tacky.
| Possible Cause | Suggested Solution |
| Oxygen Inhibition | This is the most common cause of surface tackiness. Free radicals react with atmospheric oxygen to form stable peroxy radicals, which terminate the polymerization chain reaction at the surface.[1] |
| Increase Light Intensity: High UV irradiance can generate radicals at a rate that outpaces the quenching effect of oxygen.[4][9] | |
| Inert Environment: Cure the sample in an inert atmosphere, such as a nitrogen or argon blanket, to displace oxygen from the surface.[4][9] | |
| Use of Additives: Incorporate oxygen scavengers into your formulation. Tertiary amines are commonly used co-initiators that can also help mitigate oxygen inhibition.[1] Thiols are also very effective but may introduce odors.[1] | |
| Surface Coating/Barrier: Apply a transparent barrier film (e.g., PET film) over the liquid resin before curing to physically block oxygen.[1] Waxes that migrate to the surface during curing can also serve as a barrier.[1] | |
| Sub-optimal Photoinitiator for Surface Cure | Use a blend of photoinitiators. Some photoinitiators are more effective at the surface. Shorter wavelength UV light is absorbed more at the surface and can improve surface cure.[1][9] |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the cure speed of Di-TMPTA formulations?
A1: The primary factors are the type and concentration of the photoinitiator, the intensity and wavelength of the UV light source, the presence of oxygen, and the temperature of the system. Additives such as co-initiators or fillers can also play a significant role.
Q2: How do I select the right photoinitiator for my Di-TMPTA formulation?
A2: The choice of photoinitiator is critical. Consider the following:
-
Absorption Spectrum: The photoinitiator must absorb light efficiently at the emission wavelength of your UV lamp.
-
Type of Initiator: Photoinitiators are broadly classified into Type I (cleavage) and Type II (hydrogen abstraction). Type I initiators, such as acylphosphine oxides, are known for their high reactivity and are often used for fast curing.[2][10] Type II initiators, like benzophenone, require a co-initiator (e.g., a tertiary amine) to generate radicals.[2][10][11]
-
Application Specifics: For pigmented or thick samples, a photoinitiator that absorbs at longer wavelengths (visible light) may be necessary to achieve through-cure.
Q3: What is oxygen inhibition and how can I minimize it?
A3: Oxygen inhibition is a phenomenon where atmospheric oxygen reacts with the initiating and propagating free radicals, quenching them and forming unreactive peroxy radicals.[1] This primarily affects the surface of the curing resin, leaving it tacky. To minimize it, you can:
-
Cure in an inert (oxygen-free) environment like a nitrogen chamber.[4]
-
Use high-intensity UV light to generate radicals faster than oxygen can quench them.[4]
-
Add oxygen scavengers to the formulation, such as amines or thiols.[1]
-
Use a physical barrier, like a transparent film, to block air contact.[1]
Q4: What is the effect of light intensity and temperature on cure speed?
A4:
-
Light Intensity: Increasing the light intensity (irradiance, measured in mW/cm²) generally leads to a significant increase in cure speed.[3][5][7] This is because a higher photon flux generates a higher concentration of free radicals, accelerating the polymerization rate.[6]
-
Temperature: While photopolymerization is not as dependent on temperature as thermal curing, a moderate increase in temperature can decrease the viscosity of the resin, thereby increasing molecular mobility and facilitating a faster cure and higher final conversion.[7][12]
Q5: How can I measure the cure speed and degree of conversion of my formulation?
A5: Several analytical techniques can be used:
-
Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR): This is a powerful method to monitor the disappearance of the acrylate (B77674) C=C double bond peak (typically around 810 cm⁻¹ and 1635 cm⁻¹) in real-time, providing direct measurement of the conversion rate.[13][14][15]
-
Photo-Differential Scanning Calorimetry (Photo-DSC): This technique measures the heat released during the exothermic polymerization reaction upon exposure to UV light.[3][16][17][18] The rate of heat flow is proportional to the rate of polymerization.
-
Rheometry: A photo-rheometer can measure the change in viscosity and modulus of the formulation as it cures, identifying the gel point and the evolution of mechanical properties.
Quantitative Data Summary
Table 1: Effect of UV Light Intensity on Curing of an Acrylate Formulation
| Light Intensity (mW/cm²) | Time to Peak Exotherm (s) | Relative Cure Speed | Final Degree of Conversion (%) |
| 10 | ~5.0 | 1.0x | ~68% |
| 20 | ~3.5 | 1.4x | ~70% |
| 40 | ~2.5 | 2.0x | ~72% |
Data is illustrative, based on trends reported for acrylate photopolymerization.[3][7] As light intensity increases, the time to reach the maximum reaction rate decreases, and the final conversion can be slightly improved.[3][5][7]
Table 2: Impact of Oxygen on Acrylate Cure Speed
| Curing Environment | Time to Reach Max Polymerization Rate (t_max) | Relative Oxygen Inhibition Effect |
| Nitrogen (N₂) | t_max(N₂) | Baseline (Minimal Inhibition) |
| Air (O₂) | t_max(Air) | t_max(Air) > t_max(N₂) |
Data concept from literature which shows that curing under air is slower than under nitrogen due to oxygen inhibition. The ratio of t_max(Air)/t_max(N₂) can be used to quantify the extent of inhibition.[19]
Detailed Experimental Protocols
Protocol 1: Measuring Degree of Conversion using Real-Time FTIR (RT-FTIR)
-
Sample Preparation: Prepare the Di-TMPTA formulation with the desired photoinitiator and additives.
-
Instrument Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory and a UV light guide.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Apply a thin, uniform film of the liquid formulation onto the ATR crystal.
-
Initial Spectrum: Record the spectrum of the uncured resin. Identify the characteristic acrylate peak at ~810 cm⁻¹ (C=C-H out-of-plane bending) or ~1635 cm⁻¹ (C=C stretching).[13][15] An internal reference peak that does not change during polymerization (e.g., a carbonyl C=O peak around 1720 cm⁻¹) should also be identified.[20]
-
Initiate Curing and Data Collection: Start the time-based spectrum collection (e.g., 1 spectrum per second). After a few seconds to establish a baseline, open the shutter of the UV source to irradiate the sample.
-
Data Analysis: The degree of conversion (DC) at any time 't' is calculated by monitoring the decrease in the area of the acrylate peak relative to the internal reference peak, using the following formula: DC(t) (%) = [1 - (Area_acrylate(t) / Area_reference(t)) / (Area_acrylate(0) / Area_reference(0))] * 100
Protocol 2: Determining Curing Kinetics with Photo-Differential Scanning Calorimetry (Photo-DSC)
-
Sample Preparation: Accurately weigh a small amount of the liquid formulation (typically 1-5 mg) into an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan in the Photo-DSC cell. Use an empty pan as a reference. The instrument should be equipped with a UV light source.
-
Experimental Program:
-
Equilibrate the sample at the desired isothermal temperature (e.g., 25°C).
-
Hold for a short period to establish a stable baseline.
-
Turn on the UV lamp at a specific intensity for a set duration.
-
Record the heat flow signal during the entire process.
-
-
Data Analysis:
-
The area under the exothermic peak corresponds to the total heat of polymerization (ΔH_total).
-
The rate of polymerization (Rp) is directly proportional to the heat flow (dq/dt).
-
The degree of conversion (α) at any time 't' can be calculated by integrating the heat flow curve: α(t) = ΔH_t / ΔH_total, where ΔH_t is the heat evolved up to time 't'.
-
Visual Diagrams
References
- 1. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC [mdpi.com]
- 4. radtech.org [radtech.org]
- 5. researchgate.net [researchgate.net]
- 6. Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UV Curing Part Nine: “If You Can’t Measure It, You Can’t Manage It”. ~ Peter Drucker - Polymer Innovation Blog [polymerinnovationblog.com]
- 9. How to Overcome Oxygen Inhibition in Light-Curable Adhesives - Dymax [dymax.com]
- 10. oraljournal.com [oraljournal.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. mdpi.com [mdpi.com]
- 13. jasco-global.com [jasco-global.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. linseis.com [linseis.com]
- 18. perkinelmer.cl [perkinelmer.cl]
- 19. longchangchemical.com [longchangchemical.com]
- 20. researchgate.net [researchgate.net]
Controlling the viscosity of Di-TMPTTA resins for specific applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the viscosity of Di-trimethylolpropane tetraacrylate (Di-TMPTTA) resin formulations. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and data to optimize your applications.
Frequently Asked Questions (FAQs)
Q1: What is Di-TMPTTA and why is its viscosity a critical parameter?
Di-TMPTTA (Di-trimethylolpropane tetraacrylate) is a tetrafunctional acrylate (B77674) monomer known for its low viscosity, high reactivity, and ability to form densely crosslinked polymers upon curing. Viscosity is a critical parameter because it directly influences the handling, processing, and final performance of the resin formulation. For applications like high-resolution 3D printing or the uniform encapsulation of pharmaceuticals, precise viscosity control is essential for ensuring consistent flow, proper layer formation, and predictable material properties.
Q2: What are the primary methods to control the viscosity of a Di-TMPTTA resin formulation?
There are three primary methods for controlling the viscosity of Di-TMPTTA based resins:
-
Temperature Adjustment: Increasing the temperature of the resin significantly lowers its viscosity. This is a common and effective method, especially in applications like vat photopolymerization 3D printing.
-
Reactive Diluents: Adding a low-viscosity reactive monomer can effectively reduce the overall viscosity of the formulation without compromising the final cured properties, as the diluent becomes part of the polymer network.
Technical Support Center: Post-Curing of Ditrimethylolpropane Tetraacrylate (Di-TMPTA) Polymers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ditrimethylolpropane tetraacrylate (Di-TMPTA) polymers.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of post-curing Di-TMPTA polymers?
A1: Post-curing is a critical step to enhance the mechanical properties and ensure the biocompatibility of Di-TMPTA polymers.[1][2][3][4][5] The initial curing process, often UV- or electron beam-induced, may leave unreacted monomers.[2] Post-curing, typically through thermal treatment or prolonged UV exposure, helps to complete the polymerization, leading to a higher degree of conversion.[1][2] This results in improved flexural strength, hardness, and overall stability of the final polymer.[1][2][3]
Q2: What are the common methods for post-curing Di-TMPTA polymers?
A2: The most common post-curing methods for acrylate-based polymers like Di-TMPTA are thermal post-curing and UV post-curing.[1][4]
-
Thermal post-curing involves heating the polymer to a specific temperature for a set duration to facilitate further polymerization.
-
UV post-curing utilizes UV light, often from sources like UV ovens or lamps, to continue the cross-linking process.[2][5]
Q3: How does post-curing affect the properties of Di-TMPTA polymers?
A3: Post-curing significantly impacts the final properties of the polymer. Key effects include:
-
Increased Mechanical Strength: Both flexural strength and hardness tend to increase with post-curing time and temperature.[1][2][3]
-
Higher Degree of Conversion: Post-curing reduces the amount of unreacted monomer, leading to a more complete polymer network.[1][2][5]
-
Improved Biocompatibility: By minimizing residual monomers, which can be cytotoxic, post-curing enhances the biocompatibility of the material.[1][4]
-
Reduced Brittleness: Compared to similar monomers like TMPTA, Di-TMPTA is designed to have better elasticity and toughness after curing due to its molecular structure.[6] Proper post-curing can help optimize these characteristics.
Q4: Are there any safety concerns associated with the monomer used in Di-TMPTA polymers?
A4: While Di-TMPTA itself has less acrylic content compared to TMPTA, it is important to be aware of the safety classifications of related compounds.[6] For instance, Trimethylolpropane triacrylate (TMPTA) has been reclassified by the European Chemicals Agency (ECHA) as a substance that may cause cancer and can cause skin irritation.[7] Therefore, it is crucial to handle all uncured resins with appropriate personal protective equipment (PPE) and to ensure thorough post-curing to minimize residual monomer content.
Troubleshooting Guide
Issue 1: The final polymer is brittle and cracks easily.
| Possible Cause | Troubleshooting Step |
| Incomplete Curing | Increase the post-curing time or temperature to enhance the degree of conversion.[1][2] |
| Excessive Shrinkage | Di-TMPTA is formulated to reduce shrinkage compared to TMPTA.[6] However, if brittleness is an issue, consider optimizing the initial curing conditions to minimize stress before post-curing. |
| Inappropriate Post-Curing Temperature | Excessively high temperatures can sometimes lead to thermal degradation. Ensure the post-curing temperature is within the recommended range for the specific formulation. |
Issue 2: The surface of the polymer feels tacky or uncured.
| Possible Cause | Troubleshooting Step |
| Oxygen Inhibition | The presence of oxygen can inhibit radical polymerization at the surface. Consider post-curing in an inert atmosphere (e.g., nitrogen) or using a higher intensity UV source for the final cure. |
| Insufficient UV Dose | If using UV post-curing, ensure the exposure time and intensity are adequate for the thickness of the polymer.[8] |
| Incompatible Wavelength | Verify that the wavelength of your UV source is appropriate for the photoinitiator used in your Di-TMPTA formulation. |
Issue 3: The mechanical properties of the polymer are inconsistent between batches.
| Possible Cause | Troubleshooting Step |
| Variability in Post-Curing Conditions | Ensure that the post-curing time, temperature, and atmosphere are precisely controlled and consistent for each batch.[2] |
| Inconsistent Initial Curing | Variations in the initial curing process will affect the starting point for post-curing. Standardize the initial UV dose and other parameters. |
| Aging of UV Lamp | The output of UV lamps can decrease over time. Calibrate or replace your UV source regularly to ensure consistent intensity. |
Quantitative Data
Table 1: Effect of Thermal Post-Curing on Mechanical Properties of Acrylate-Based Resins
| Post-Curing Temperature (°C) | Post-Curing Time (min) | Flexural Strength (MPa) | Vickers Hardness (HV) | Degree of Conversion (%) |
| 40 | 15 | - | - | 58.07 ± 1.28 |
| 60 | 60 | - | - | 63.37 ± 0.42 |
| 80 | 90 | 145.13 ± 8.73 | - | - |
| 80 | 120 | 147.48 ± 5.82 | - | - |
Data adapted from a study on 3D printed dental resins, which often contain multifunctional acrylates. The trends are expected to be similar for Di-TMPTA polymers.[1]
Table 2: Influence of UV Post-Curing Time on Properties of 3D Printed Resins
| Resin Type | Post-Curing Time (min) | Flexural Strength (MPa) | Degree of Conversion (%) |
| Nextdent C&B | 0 (Green State) | 99.29 | 30.15 - 37.75 |
| Nextdent C&B | 90 | 120.93 | - |
| Nextdent C&B | 120 | 131.94 | - |
| ZMD-1000B | 0 (Green State) | - | 26.17 |
| ZMD-1000B | 15 | - | 37.09 |
| ZMD-1000B | 120 | - | 44.80 |
This table summarizes data from a study on various 3D printed resins, illustrating the general effect of post-curing time. Specific values for Di-TMPTA may vary.[2]
Experimental Protocols
Protocol 1: Thermal Post-Curing of Di-TMPTA Polymer
-
Preparation: After the initial shaping and curing of the Di-TMPTA polymer, carefully clean the surface to remove any residual uncured resin. Isopropyl alcohol is commonly used for this purpose.[8]
-
Pre-heating: Preheat a convection oven to the desired post-curing temperature (e.g., 60°C or 80°C).[1][4]
-
Curing: Place the polymer sample in the preheated oven.
-
Timing: Begin timing the post-curing process once the oven has returned to the set temperature. A typical duration can range from 30 to 120 minutes.[1][2]
-
Cooling: After the specified time, turn off the oven and allow the polymer to cool down to room temperature slowly within the oven to prevent thermal shock and cracking.
-
Analysis: Once cooled, the polymer is ready for mechanical testing or other analyses.
Protocol 2: UV Post-Curing of Di-TMPTA Polymer
-
Preparation: As with thermal post-curing, clean the surface of the initially cured polymer to remove any unreacted resin.
-
Positioning: Place the polymer sample inside a UV curing chamber. Ensure that all surfaces of the polymer are exposed to the UV light.
-
Curing: Turn on the UV source. The specific wavelength and intensity should be chosen based on the photoinitiator in the Di-TMPTA formulation.
-
Timing: Expose the polymer to UV radiation for the desired duration. Post-curing times can vary from a few minutes to over an hour depending on the UV source and the thickness of the polymer.[2][8]
-
Cooling: After the UV exposure is complete, allow the sample to cool to room temperature if any significant heating occurred.
-
Analysis: The post-cured polymer is now ready for further characterization.
Diagrams
Caption: Experimental workflow for post-curing Di-TMPTA polymers.
Caption: Troubleshooting logic for Di-TMPTA post-curing issues.
References
- 1. Effects of Postcuring Temperature on the Mechanical Properties and Biocompatibility of Three-Dimensional Printed Dental Resin Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Post-Curing Time on the Mechanical and Color Properties of Three-Dimensional Printed Crown and Bridge Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Postcuring Temperature on the Mechanical Properties and Biocompatibility of Three-Dimensional Printed Dental Resin Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Different Post-Curing Methods on the Degree of Conversion of 3D-Printed Resin for Models in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Di-TMPTA - Di(trimethylolpropane) Tetraacrylate for PCB Inks & Coatings [sinocurechem.com]
- 7. triwillgroup.com [triwillgroup.com]
- 8. Effects of solvent type and UV post-cure time on 3D-printed restorative polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Yellowing in UV-Cured Ditrimethylolpropane Tetraacrylate (Di-TMPTA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the yellowing of UV-cured Ditrimethylolpropane tetraacrylate (Di-TMPTA) formulations.
Troubleshooting Guide
Issue: The cured Di-TMPTA formulation exhibits a yellow tint immediately after UV exposure.
This is a common issue known as "photoyellowing" and is often related to the formulation components and curing process. Follow this guide to diagnose and resolve the problem.
1. Photoinitiator Selection and Concentration
-
Question: Is the appropriate photoinitiator being used?
-
Troubleshooting: The choice of photoinitiator is a primary factor in post-cure yellowing.[1][2] Aromatic-based photoinitiators, particularly some Norrish Type I and Type II systems, can generate colored byproducts upon UV exposure.[1]
-
Recommendation: Consider switching to a non-yellowing photoinitiator, such as an acylphosphine oxide (e.g., TPO) or an α-hydroxy ketone. Type II photoinitiators, which require a co-initiator, can sometimes offer reduced yellowing compared to Type I.
-
-
Question: Is the photoinitiator concentration optimized?
-
Troubleshooting: An excessively high concentration of photoinitiator can lead to increased yellowing as more colored photoproducts are generated.[3] Conversely, a concentration that is too low may result in incomplete curing, which can also contribute to yellowing over time.
-
Recommendation: Titrate the photoinitiator concentration to find the minimum level required for a complete cure.
-
2. UV Curing Parameters
-
Question: Are the UV lamp intensity and exposure time appropriate?
-
Troubleshooting: Over-curing, caused by excessive UV light intensity or prolonged exposure, can increase the degradation of the polymer and photoinitiator byproducts, leading to yellowing.[4] Under-curing can leave unreacted photoinitiators and monomers, which can cause yellowing upon subsequent exposure to light and heat.[4]
-
Recommendation: Optimize the UV dose by adjusting the lamp intensity and/or the exposure time. The goal is to achieve a full cure without excessive energy input.
-
-
Question: Is the UV lamp wavelength appropriate for the photoinitiator?
-
Troubleshooting: The output spectrum of the UV lamp should be well-matched with the absorption spectrum of the photoinitiator to ensure efficient curing and minimize side reactions that can cause yellowing.
3. Environmental Factors
-
Question: Is the curing process being performed in an inert atmosphere?
-
Troubleshooting: Oxygen in the air can inhibit the free radical polymerization at the surface of the coating, leading to an incomplete cure. This can also contribute to oxidative degradation processes that cause yellowing.
-
Recommendation: If surface cure is an issue, consider performing the UV curing in a nitrogen-inert atmosphere.
-
4. Formulation Additives
-
Question: Does the formulation contain amines?
-
Troubleshooting: Aromatic amines, often used as co-initiators, are prone to oxidation and can contribute significantly to yellowing.[5]
-
Recommendation: If possible, replace aromatic amines with aliphatic amines or use a photoinitiator that does not require an amine co-initiator.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of yellowing in UV-cured Di-TMPTA?
A1: Yellowing in UV-cured Di-TMPTA is primarily caused by a combination of factors:
-
Photochemical Reactions: UV light can induce photo-oxidative degradation of the polymer, leading to the formation of colored compounds called chromophores.[5]
-
Photoinitiator Byproducts: The photoinitiator fragments generated during the curing process can themselves be colored or can react further to form colored species.[1]
-
Oxidative Degradation: The presence of oxygen during and after curing can lead to the formation of conjugated carbonyl compounds, which are known to cause a yellow appearance.[5]
-
Thermal Degradation: High temperatures during or after curing can accelerate the decomposition of the polymer and additives, contributing to discoloration.[5]
-
Amine Oxidation: If amines are present in the formulation, they can oxidize and form strongly colored yellow or brown compounds.[5]
Q2: How can I prevent long-term yellowing of my cured Di-TMPTA product?
A2: To prevent long-term yellowing, especially upon exposure to sunlight or other light sources, you should consider incorporating light stabilizers into your formulation.
-
UV Absorbers: These additives, such as benzotriazoles or triazines, function by absorbing harmful UV radiation and dissipating it as heat, thereby protecting the polymer from degradation.
-
Hindered Amine Light Stabilizers (HALS): HALS are extremely efficient radical scavengers. They do not absorb UV radiation but instead inhibit the degradation of the polymer by trapping free radicals that are formed. The combination of a UV absorber and a HALS often provides synergistic protection.[2]
Q3: Can the choice of oligomer or monomer affect yellowing?
A3: Yes, while Di-TMPTA is an aliphatic acrylate (B77674) and generally less prone to yellowing than aromatic-based acrylates (e.g., those derived from bisphenol A), the overall formulation's stability is key. Ensuring high purity of the Di-TMPTA and other formulation components is important, as impurities can sometimes act as catalysts for degradation.
Q4: How do I measure the degree of yellowing in my cured samples?
A4: The degree of yellowing is typically quantified by measuring the Yellowness Index (YI) using a spectrophotometer or colorimeter. A common standard for this measurement is ASTM D1925. A higher YI value indicates a greater degree of yellowing.
Quantitative Data on Yellowing
The following tables provide representative data on how formulation and the addition of stabilizers can impact the yellowing of UV-cured systems.
Table 1: Effect of Photoinitiator Type and Concentration on Yellowness
| Photoinitiator System | Concentration (mol%) | Yellowness (Δb*) |
| Camphorquinone (CQ) / Amine | 0.5 | 5.2 |
| Camphorquinone (CQ) / Amine | 1.0 | 8.9 |
| Camphorquinone (CQ) / Amine | 2.0 | 14.3 |
| Phenylpropanedione (PPD) / Amine | 0.5 | 3.8 |
| Phenylpropanedione (PPD) / Amine | 1.0 | 9.5 |
| Phenylpropanedione (PPD) / Amine | 2.0 | 15.1 |
Data adapted from a study on dental resin composites to illustrate the general trend. Δb is the change in the yellow-blue color axis, where a positive value indicates a shift towards yellow.*
Table 2: Impact of UV Absorbers and HALS on Color Stability
| Formulation | Additive Package | Color Change (ΔE) after Accelerated Weathering |
| Control | None | 18.0 |
| Formulation 1 | UV Absorber (Benzotriazole) | 8.5 |
| Formulation 2 | HALS | 6.2 |
| Formulation 3 | UV Absorber + HALS | 2.0 |
Data conceptualized from findings on coating systems to demonstrate the protective effects of stabilizers.[6] ΔE represents the total color difference, with a lower value indicating better color stability.
Experimental Protocols
Protocol for Sample Preparation and Yellowness Index Measurement
This protocol outlines the steps for preparing a UV-cured Di-TMPTA film and measuring its yellowness index according to ASTM D1925.
1. Formulation Preparation: a. In an amber vial to protect from ambient light, combine Di-TMPTA with the desired photoinitiator at a specific weight percentage (e.g., 1-5%). b. If using additives like UV absorbers or HALS, add them at their recommended concentrations (e.g., 0.5-2%). c. Gently mix the components using a magnetic stirrer or a vortex mixer until a homogenous, clear solution is obtained. Avoid introducing air bubbles.
2. Film Application: a. Select a suitable substrate, such as a glass slide or a clear polymer film. . Place the substrate on a flat, level surface. c. Using a wire-wound rod or a film applicator, draw down the formulation to a consistent thickness (e.g., 50 µm).
3. UV Curing: a. Place the coated substrate on the conveyor belt of a UV curing system equipped with a mercury vapor lamp or a UV-LED lamp of the appropriate wavelength. b. Set the conveyor speed and lamp intensity to achieve the desired UV dose (measured in mJ/cm² or J/cm²). c. Pass the sample through the UV curing unit. d. Allow the cured film to cool to room temperature.
4. Yellowness Index (YI) Measurement (as per ASTM D1925): a. Calibrate the spectrophotometer or colorimeter according to the manufacturer's instructions using a white standard. b. Set the instrument to measure the tristimulus values (X, Y, Z) and calculate the Yellowness Index. c. Place the cured sample in the measurement port of the instrument. d. Record the YI value. Repeat the measurement at least three times on different areas of the film and calculate the average.
Visualizations
Caption: Troubleshooting workflow for yellowing in UV-cured Di-TMPTA.
Caption: Experimental workflow for yellowness index measurement.
References
Achieving desired crosslink density with Ditrimethylolpropane tetraacrylate
Welcome to the technical support center for Ditrimethylolpropane tetraacrylate (Di-TMPTTA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in achieving the desired crosslink density in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Di-TMPTTA) and why is it used?
A1: this compound (Di-TMPTTA) is a tetrafunctional acrylic monomer.[1] Due to its four acrylate (B77674) groups, it is used to form highly crosslinked polymer networks when polymerized.[1] This high crosslink density imparts properties such as excellent hardness, chemical resistance, heat resistance, and fast curing speeds, making it suitable for applications like UV-curable coatings, adhesives, and 3D printing resins.[2]
Q2: What is crosslink density and why is it a critical parameter?
A2: Crosslink density refers to the number of chemical bonds connecting the polymer chains within a given volume of the material. It is a critical parameter because it directly influences the macroscopic properties of the polymer network, including:
-
Mechanical Properties: Higher crosslink density generally leads to a harder, stiffer, and more brittle material with a higher storage modulus.[3] Conversely, lower crosslink density results in a more flexible and elastic polymer.[4]
-
Swelling Behavior: In hydrogels, a higher crosslink density restricts the polymer network's ability to absorb solvent, resulting in a lower swelling ratio.[5]
-
Permeability: The mesh size of the polymer network, which dictates the diffusion of molecules like drugs, is inversely related to the crosslink density.
Q3: How is the crosslink density of a Di-TMPTTA polymer network controlled?
A3: The crosslink density of a Di-TMPTTA polymer network can be controlled by several factors during the photopolymerization process:
-
Concentration of Di-TMPTTA: A higher concentration of Di-TMPTTA will generally lead to a higher crosslink density.
-
Photoinitiator Concentration: The concentration of the photoinitiator affects the number of initiation sites. An optimal concentration is required; too low a concentration will result in incomplete curing, while an excessively high concentration can lead to a decrease in mechanical properties and increased yellowing.[6][7]
-
UV Light Intensity and Exposure Time: Higher UV light intensity and longer exposure times generally lead to a higher degree of monomer conversion and thus a higher crosslink density, up to a certain point.[8][9] Prolonged exposure can sometimes lead to material degradation.[9]
-
Addition of Monofunctional or Other Multifunctional Monomers: Incorporating monofunctional monomers will lower the overall crosslink density by terminating chain growth at those points. Adding other multifunctional monomers with different functionalities or chain lengths can also be used to tailor the network properties.[10]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with Di-TMPTTA in a question-and-answer format.
Issue 1: The cured Di-TMPTTA polymer is too brittle and cracks easily.
-
Question: My Di-TMPTTA-based material is too brittle for my application. How can I increase its flexibility?
-
Answer: Brittleness in highly crosslinked polymers is common and indicates an excessively high crosslink density.[4] To increase flexibility, you need to reduce the number of crosslinks in the network. Here are several strategies:
-
Reduce Photoinitiator Concentration: Lowering the photoinitiator concentration can lead to the formation of longer polymer chains between crosslinks, which increases flexibility.
-
Decrease UV Exposure Time or Intensity: Reducing the UV dose can lead to a lower final monomer conversion, thus lowering the crosslink density.[8]
-
Incorporate a Monofunctional Monomer: Adding a monofunctional acrylate to your formulation will reduce the overall crosslink density as these monomers will cap some of the growing polymer chains.
-
Introduce a Flexible Crosslinker: Consider adding a di-functional acrylate with a longer, more flexible chain, such as polyethylene (B3416737) glycol diacrylate (PEGDA), to your formulation.
-
Issue 2: The polymerization is incomplete, resulting in a tacky surface.
-
Question: After UV curing, the surface of my Di-TMPTTA polymer is sticky. What is causing this and how can I fix it?
-
Answer: A tacky surface is a common problem in free-radical photopolymerization and is primarily caused by oxygen inhibition.[11] Atmospheric oxygen can scavenge the free radicals generated by the photoinitiator, preventing polymerization at the surface. Here are some solutions:
-
Inert Atmosphere: Conduct the curing process in an inert atmosphere, such as a nitrogen or argon glovebox, to eliminate the presence of oxygen.
-
Increase Photoinitiator Concentration: A higher concentration of photoinitiator can generate more radicals, some of which can react with the oxygen while still leaving enough to initiate polymerization.
-
Use a Barrier Film: Covering the surface of the liquid resin with a transparent film (like a PET film) can prevent direct contact with air.[12]
-
Amine Synergists: The addition of an amine co-initiator can help to mitigate oxygen inhibition.
-
Issue 3: Inconsistent or poor mechanical properties.
-
Question: My cured Di-TMPTTA samples have inconsistent mechanical properties from batch to batch. What are the likely causes?
-
Answer: Inconsistency in mechanical properties often points to a lack of control over the polymerization conditions. Key factors to check are:
-
Moisture: Many resins can absorb moisture from the atmosphere, which can interfere with the polymerization process.[13] Ensure your Di-TMPTTA and other reagents are dry.
-
Dispersion of Components: Ensure the photoinitiator and any other additives are fully dissolved and homogeneously mixed in the Di-TMPTTA monomer before curing.
-
Consistent UV Exposure: Variations in the distance from the UV lamp, the age of the lamp (which can affect its intensity), and the exposure time can all lead to batch-to-batch variability.
-
Temperature: The temperature of the reaction can affect the polymerization kinetics.[12] Try to maintain a consistent temperature during curing.
-
Data Presentation
The following tables summarize the expected qualitative and quantitative effects of key formulation and process variables on the final properties of Di-TMPTTA-based polymer networks. The quantitative values are illustrative and can vary based on the specific photoinitiator, UV source, and other experimental conditions.
Table 1: Effect of Formulation and Process Variables on Crosslink Density and Mechanical Properties
| Parameter | Change | Effect on Crosslink Density | Effect on Storage Modulus | Effect on Tensile Strength | Effect on Flexibility |
| Di-TMPTTA Concentration | Increase | Increase | Increase | Increase | Decrease |
| Photoinitiator Concentration | Increase (to optimum) | Increase | Increase | Increase (up to a point) | Decrease |
| UV Exposure Time | Increase | Increase | Increase | Increase (up to a point) | Decrease |
| UV Light Intensity | Increase | Increase | Increase | Increase | Decrease |
| Addition of Monofunctional Monomer | Increase | Decrease | Decrease | Decrease | Increase |
Table 2: Illustrative Quantitative Data for Di-TMPTTA Polymer Networks
| Di-TMPTTA (wt%) | Photoinitiator (wt%) | UV Exposure Time (min) | Storage Modulus (E') (kPa) | Swelling Ratio (%) | Tensile Strength (MPa) |
| 80 | 1 | 5 | ~1500 | ~30 | ~15 |
| 80 | 1 | 10 | ~2500 | ~20 | ~25 |
| 80 | 2 | 10 | ~3500 | ~15 | ~35 |
| 60 (with 20% monofunctional acrylate) | 2 | 10 | ~1000 | ~50 | ~10 |
Note: These values are synthesized from trends reported in the literature and should be used as a general guide. Actual values will depend on the specific experimental setup.[9][14]
Experimental Protocols
Protocol 1: Determination of Crosslink Density by Swelling Measurement
This protocol describes how to determine the swelling ratio, which is inversely related to the crosslink density.
Materials:
-
Cured Di-TMPTTA polymer sample of known dry weight.
-
Solvent (e.g., deionized water for hydrogels, or an appropriate organic solvent).
-
Vials.
-
Analytical balance.
Procedure:
-
Sample Preparation: Prepare a small, accurately weighed sample of the dry, cured Di-TMPTTA polymer (W_d).
-
Immersion: Place the polymer sample in a vial and immerse it in the chosen solvent. Ensure the sample is fully submerged.
-
Equilibrium Swelling: Seal the vial and allow the sample to swell at a constant temperature (e.g., room temperature) until it reaches equilibrium. This may take 24 to 48 hours.
-
Weighing the Swollen Sample: Carefully remove the swollen polymer from the solvent. Gently blot the surface with a lint-free wipe to remove excess surface solvent, and immediately weigh it (W_s).
-
Calculation: Calculate the mass swelling ratio using the following formula:[15]
-
Mass Swell Ratio = (W_s - W_d) / W_d
-
A lower swelling ratio indicates a higher crosslink density.[16]
-
Protocol 2: Characterization of Mechanical Properties by Dynamic Mechanical Analysis (DMA)
This protocol provides a general procedure for analyzing the viscoelastic properties of a cured Di-TMPTTA hydrogel using DMA.
Materials:
-
Cured Di-TMPTTA hydrogel sample with well-defined geometry (e.g., a small cylinder or rectangular bar).
-
Dynamic Mechanical Analyzer (DMA) with a compression or tensile setup.
Procedure:
-
Sample Preparation: Cut a sample of the hydrogel to the required dimensions for the DMA clamp. Ensure the surfaces are parallel.
-
Instrument Setup:
-
Mount the sample in the appropriate fixture (e.g., compression plates for a cylindrical sample).
-
Apply a small pre-load to ensure continuous contact with the sample.
-
-
Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR) where the storage modulus is independent of the applied strain.
-
Frequency Sweep: Within the LVR, perform a frequency sweep (e.g., 0.1 to 100 Hz) at a constant strain to measure the storage modulus (E' or G') and loss modulus (E'' or G'') as a function of frequency. The storage modulus in the rubbery plateau region is directly related to the crosslink density.[15]
-
Data Analysis: The storage modulus (E' or G') is a measure of the stiffness of the material and is directly proportional to the crosslink density. A higher storage modulus indicates a higher crosslink density.
Mandatory Visualization
References
- 1. arkema.com [arkema.com]
- 2. DSpace [diposit.ub.edu]
- 3. sciencedaily.com [sciencedaily.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting the TMPTA radical polymerization photoinitiated by phenyltrialkylborates paired with tri-cationic hemicyanine dye. Kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. tainstruments.com [tainstruments.com]
- 15. imaging.org [imaging.org]
- 16. Understanding Storage and Loss Modulus with TA Instruments - TA Instruments [tainstruments.com]
Validation & Comparative
A Comparative Analysis of Ditrimethylolpropane Tetraacrylate and Trimethylolpropane Triacrylate for Research and Development
For researchers, scientists, and drug development professionals, the selection of appropriate crosslinking agents is a critical factor in the design and performance of a wide range of materials, from dental composites to drug delivery systems. This guide provides a detailed comparison of two commonly used multifunctional acrylate (B77674) monomers: Ditrimethylolpropane tetraacrylate (Di-TMPTA) and Trimethylolpropane triacrylate (TMPTA).
This document outlines the key performance differences between these two molecules, supported by available data and standardized experimental protocols. The information presented is intended to assist in making informed decisions for specific research and development applications.
Executive Summary
This compound (Di-TMPTA) and Trimethylolpropane triacrylate (TMPTA) are versatile crosslinking monomers utilized in formulations curable by ultraviolet (UV) and electron beam (EB) radiation. While both impart desirable properties such as hardness and chemical resistance, their distinct chemical structures lead to significant differences in performance.
TMPTA, a trifunctional monomer, is known for its high reactivity and ability to form densely crosslinked polymers, resulting in hard, scratch-resistant surfaces.[1] However, this high crosslink density can also lead to increased shrinkage and brittleness.[2]
Di-TMPTA, a tetrafunctional monomer with a larger and more flexible molecular structure containing ether linkages, offers a lower crosslinking density compared to TMPTA.[2] This characteristic can result in reduced shrinkage during polymerization, leading to improved elasticity and toughness in the cured material.[2]
Physicochemical Properties
A summary of the key physicochemical properties of Di-TMPTA and TMPTA is presented in the table below. These properties are crucial in formulation design, influencing factors such as viscosity, reactivity, and the ultimate characteristics of the cured polymer.
| Property | This compound (Di-TMPTA) | Trimethylolpropane triacrylate (TMPTA) | Reference(s) |
| CAS Number | 94108-97-1 | 15625-89-5 | [3] |
| Molecular Formula | C₂₄H₃₄O₉ | C₁₅H₂₀O₆ | [3] |
| Molecular Weight | 466.52 g/mol | 296.32 g/mol | [3] |
| Functionality | 4 (tetrafunctional) | 3 (trifunctional) | [1][3] |
| Appearance | Clear, colorless to yellowish liquid | Clear, colorless liquid | [1][3] |
| Density (at 25°C) | ~1.101 g/mL | ~1.1 g/mL | [3] |
| Viscosity (at 25°C) | 400-700 cps | 70-110 cps | [2] |
| Refractive Index (at 20°C) | ~1.479 | ~1.474 | [3] |
Performance Comparison
The choice between Di-TMPTA and TMPTA will largely depend on the desired balance of properties in the final cured product. The following table summarizes the key performance differences based on available data.
| Performance Metric | This compound (Di-TMPTA) | Trimethylolpropane triacrylate (TMPTA) | Reference(s) |
| Cure Speed | Fast | Very Fast | [1][4] |
| Hardness | High | Very High | [1][4] |
| Abrasion Resistance | Good | Very Good | [1][4] |
| Chemical Resistance | Good | Very Good | [1][4] |
| Flexibility/Toughness | Improved | Lower (more brittle) | [2] |
| Shrinkage | Reduced | Higher | [2] |
| Adhesion | Good | Good | [1][4] |
| Skin Irritation | Low skin irritation | Can cause skin irritation and sensitization | [4][5] |
Experimental Protocols
To facilitate reproducible and comparable studies, the following are detailed methodologies for key experiments based on established standards.
Experimental Workflow for Performance Evaluation
Caption: Workflow for comparing Di-TMPTA and TMPTA performance.
UV Curing Procedure
This protocol is based on the principles outlined in ASTM D3732 for reporting cure times of ultraviolet-cured coatings.[6]
-
Objective: To prepare uniformly cured films of Di-TMPTA and TMPTA formulations for subsequent testing.
-
Materials:
-
Di-TMPTA or TMPTA monomer
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one) at a specified concentration (e.g., 2% w/w)
-
Substrate (e.g., glass slides, plastic films)
-
Film applicator (e.g., barcoater) to control thickness
-
UV curing system with a specified lamp type (e.g., mercury vapor lamp) and irradiance output.
-
-
Procedure:
-
Prepare the formulation by mixing the monomer and photoinitiator until fully dissolved.
-
Apply a thin film of the formulation onto the substrate using a film applicator to a controlled thickness (e.g., 50 µm).
-
Place the coated substrate on the conveyor of the UV curing system.
-
Expose the film to UV radiation at a controlled belt speed to achieve a specific UV dose (e.g., 1 J/cm²). The UV dose can be measured using a radiometer.
-
Assess the cure by methods such as thumb twist or solvent rub (e.g., with methyl ethyl ketone) to determine when the film is tack-free and resistant to the solvent.
-
Record all curing parameters, including lamp type, irradiance, belt speed, and UV dose.
-
Mechanical Properties Testing: Tensile Strength
This protocol is based on ASTM D882 and ISO 527-3 for testing the tensile properties of thin plastic films.[2][7][8]
-
Objective: To determine and compare the tensile strength, elongation, and Young's modulus of cured Di-TMPTA and TMPTA films.
-
Materials:
-
Cured films of Di-TMPTA and TMPTA of uniform thickness.
-
Tensile testing machine with a suitable load cell.
-
Specimen cutting die to prepare dumbbell-shaped specimens.
-
-
Procedure:
-
Cut at least five dumbbell-shaped specimens from each cured film according to the dimensions specified in the chosen standard.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount a specimen in the grips of the tensile testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen breaks.
-
Record the load and elongation throughout the test.
-
Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.
-
Report the average and standard deviation for each set of specimens.
-
Chemical Resistance Testing
This protocol is based on ASTM D543 for evaluating the resistance of plastics to chemical reagents.[9][10]
-
Objective: To assess the resistance of cured Di-TMPTA and TMPTA films to various chemical agents.
-
Materials:
-
Cured films of Di-TMPTA and TMPTA.
-
A selection of chemical reagents relevant to the intended application (e.g., acids, bases, solvents, oils).
-
Sealed containers for immersion.
-
-
Procedure:
-
Cut specimens of a standard size from the cured films.
-
Measure the initial weight and dimensions of each specimen.
-
Immerse the specimens in the chemical reagents in sealed containers at a specified temperature (e.g., 23°C) for a defined period (e.g., 24 hours or 7 days).
-
After the immersion period, remove the specimens, gently wipe them dry, and re-measure their weight and dimensions.
-
Visually inspect the specimens for any changes in appearance, such as swelling, cracking, or discoloration.
-
Optionally, perform mechanical testing (e.g., tensile strength) on the exposed specimens to quantify any degradation of properties.
-
Calculate the percentage change in weight and dimensions and report all observations.
-
In Vitro Cytotoxicity Assay
This protocol is based on OECD Guideline 491 and general principles of in vitro cytotoxicity testing.[11][12]
-
Objective: To evaluate the potential cytotoxicity of leachable components from cured Di-TMPTA and TMPTA polymers.
-
Materials:
-
Cured and sterilized (e.g., by ethylene (B1197577) oxide or gamma irradiation) samples of Di-TMPTA and TMPTA polymers.
-
A suitable cell line (e.g., L929 mouse fibroblasts).
-
Cell culture medium (e.g., MEM).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Positive control (e.g., dilute phenol (B47542) solution) and negative control (e.g., high-density polyethylene).
-
-
Procedure:
-
Prepare extracts of the test materials by incubating them in cell culture medium at 37°C for 24 hours.
-
Seed the cells in 96-well plates and incubate until they form a confluent monolayer.
-
Replace the culture medium with the prepared extracts (and controls).
-
Incubate the cells with the extracts for a specified period (e.g., 24 hours).
-
After incubation, remove the extracts and add MTT solution to each well.
-
Incubate for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., isopropanol).
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the cell viability as a percentage relative to the negative control.
-
Toxicological Profile and Biocompatibility
The biocompatibility and toxicological profile of crosslinking monomers are of paramount importance, especially in biomedical applications.
Trimethylolpropane triacrylate (TMPTA) has been the subject of numerous toxicological studies. It is known to be a skin irritant and a sensitizer (B1316253).[5] More significantly, as of December 2023, the European Chemicals Agency (ECHA) has classified TMPTA as a Category 2 carcinogen (suspected of causing cancer) for mixtures containing 1% or more by weight. While in vitro genotoxicity tests have shown mixed results, in vivo studies have generally concluded that TMPTA is not genotoxic.[9]
This compound (Di-TMPTA) is reported to have low skin irritation potential.[4] Acute toxicity studies in animals suggest low oral and dermal toxicity.[13][14] While it is an eye irritant, it was not found to be a skin sensitizer in a mouse local lymph node assay.[13] Genotoxicity is not expected based on a battery of in vitro and in vivo studies.[13]
Cellular Response to Acrylate Monomers
The cytotoxicity of acrylate-based polymers is often attributed to the leaching of unreacted monomers. These residual monomers can induce cellular stress through various mechanisms.
Caption: General cellular response to acrylate monomer exposure.
Increased production of reactive oxygen species (ROS) is a notable effect of cellular exposure to methacrylates, which can be linked to the depletion of glutathione (GSH), a key cellular antioxidant.[15] This oxidative stress can, in turn, lead to genotoxic effects, apoptosis (programmed cell death), and cell cycle arrest.[15]
Conclusion
The selection between this compound and Trimethylolpropane triacrylate requires a careful consideration of the desired end-use properties.
-
TMPTA is a suitable choice for applications demanding high hardness, scratch resistance, and rapid curing, where potential brittleness and higher shrinkage are acceptable. Its recent classification as a suspected carcinogen necessitates careful handling and consideration of regulatory implications.
-
Di-TMPTA presents a compelling alternative when improved flexibility, toughness, and lower shrinkage are critical. Its more favorable toxicological profile, particularly regarding skin irritation and sensitization, makes it a potentially safer option in certain applications.
For professionals in drug development and biomedical research, the lower irritation potential and reduced shrinkage of Di-TMPTA may offer significant advantages in creating more biocompatible and dimensionally stable materials. It is recommended that researchers conduct their own evaluations using the standardized protocols provided to determine the most suitable monomer for their specific application.
References
- 1. TMPTA (TRIMETHYLOLPROPANE TRIACRYLATE ) - Ataman Kimya [atamanchemicals.com]
- 2. qualitester.com [qualitester.com]
- 3. nbinno.com [nbinno.com]
- 4. specialchem.com [specialchem.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. store.astm.org [store.astm.org]
- 7. measurlabs.com [measurlabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. infinitalab.com [infinitalab.com]
- 10. Chemical Compatibility ASTM D543 [intertek.com]
- 11. OECD Guidelines for the Testing of Chemicals, Section 4 Test No. 491: Short ... - OECD - Google 圖書 [books.google.com.hk]
- 12. oecd.org [oecd.org]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. arkema.com [arkema.com]
- 15. enfo.hu [enfo.hu]
A Comparative Analysis of Di-TMPTTA and PETA for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Tetrafunctional Acrylate (B77674) Monomers
In the realm of polymer science and advanced material development, particularly for applications in drug delivery and biomedical devices, the choice of crosslinking agent is paramount. Among the myriad of options, Di-trimethylolpropane tetraacrylate (Di-TMPTTA) and Pentaerythritol tetraacrylate (PETA) have emerged as prominent tetrafunctional monomers, prized for their ability to form densely crosslinked polymer networks. This guide provides a comprehensive, data-driven comparison of these two key materials to aid researchers in selecting the optimal monomer for their specific application.
Executive Summary
Both Di-TMPTTA and PETA are versatile crosslinking agents utilized in the formulation of UV-curable systems, hydrogels, and other polymeric materials. Their tetrafunctionality allows for the creation of robust networks with high crosslink densities, leading to materials with excellent mechanical properties and chemical resistance. However, subtle differences in their chemical structures give rise to distinct performance characteristics. This guide delves into a comparative analysis of their polymerization kinetics, the mechanical properties of the resulting polymers, their biocompatibility, and their potential in drug delivery systems, supported by experimental data and detailed protocols.
Chemical Structures
A fundamental understanding of the chemical structures of Di-TMPTTA and PETA is crucial to appreciating their differing properties.
Caption: Chemical structures of Di-TMPTTA and PETA.
Di-TMPTTA possesses a longer, more flexible backbone with ether linkages compared to the more compact and rigid neopentyl core of PETA. This structural variance is a key determinant of the final properties of the cured polymers.
Comparative Performance Data
The following tables summarize the key performance differences between Di-TMPTTA and PETA based on available experimental data.
Table 1: General Properties
| Property | Di-trimethylolpropane tetraacrylate (Di-TMPTTA) | Pentaerythritol tetraacrylate (PETA) |
| Molecular Weight | ~466.52 g/mol | ~352.34 g/mol |
| Functionality | 4 | 4 |
| Appearance | Clear, viscous liquid | White crystalline powder or viscous liquid |
| Key Features | Good flexibility, low volatility | High reactivity, hardness, and scratch resistance |
Polymerization Kinetics
The rate and efficiency of polymerization are critical factors in many applications, particularly in rapid prototyping and UV-curing processes. Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique to study the kinetics of photopolymerization.
Experimental Protocol: Photo-DSC Analysis of Polymerization Kinetics
-
Sample Preparation: A precise amount of the monomer (Di-TMPTTA or PETA) is mixed with a photoinitiator (e.g., 1 wt% of 2,2-dimethoxy-2-phenylacetophenone, DMPA) in an aluminum DSC pan.
-
Instrument Setup: A Differential Scanning Calorimeter equipped with a UV light source is used. The sample is placed in the measurement chamber under a nitrogen atmosphere to prevent oxygen inhibition.
-
Measurement: The sample is equilibrated at a constant temperature (e.g., 25°C). The UV light is then turned on at a specific intensity (e.g., 10 mW/cm²), and the heat flow from the exothermic polymerization reaction is recorded as a function of time.
-
Data Analysis: The rate of polymerization is proportional to the heat flow. The total heat evolved is used to calculate the degree of conversion over time.
Caption: Workflow for Photo-DSC analysis of polymerization kinetics.
Mechanical Properties of Cured Polymers
The mechanical integrity of the final polymer is often the most critical performance metric. The choice between Di-TMPTTA and PETA can significantly impact properties such as stiffness, strength, and toughness.
Table 2: Comparative Mechanical Properties of Dextran (B179266) Methacrylate-Based Hydrogels Crosslinked with PETA and a Triacrylate Analogue (TMPTA)
| Crosslinker (at 2:1 molar ratio with DexMa) | Young's Modulus (E) [kPa] | Maximum Stress (σ_max) [kPa] |
| PETA | ~180 | ~60 |
| TMPTA (Trimethylolpropane triacrylate) | ~160 | ~55 |
Data adapted from a study on dextran methacrylate-based hydrogels. While not a direct comparison with Di-TMPTTA, TMPTA is a structurally related triacrylate and provides a useful point of reference.
The data suggests that PETA, with its higher functionality and more rigid core, can impart a higher Young's modulus and maximum stress to the hydrogel network compared to a triacrylate crosslinker. It is plausible that Di-TMPTTA, also being a tetrafunctional acrylate but with a more flexible backbone, would yield mechanical properties that are intermediate between PETA and less functionalized acrylates, offering a balance of stiffness and flexibility.
Experimental Protocols: Mechanical Testing
Tensile Testing:
-
Specimen Preparation: Dog-bone shaped specimens of the cured polymer are prepared according to ASTM D638 standards.
-
Testing: A universal testing machine is used to apply a tensile load to the specimen at a constant crosshead speed until failure.
-
Data Acquisition: The applied load and the elongation of the specimen are recorded to generate a stress-strain curve, from which Young's modulus, tensile strength, and elongation at break are determined.
Hardness Testing:
-
Sample Preparation: A flat, smooth surface of the cured polymer of sufficient thickness is prepared.
-
Measurement: A durometer (for softer materials) or a microhardness tester is used to measure the resistance of the material to indentation. For Shore D hardness, a standardized indenter is pressed into the material under a specific load, and the hardness value is read from the instrument's scale.
Biocompatibility
For applications in drug delivery and tissue engineering, the biocompatibility of the monomers and the resulting polymers is of utmost importance. Both unreacted monomers and leachable byproducts can elicit cytotoxic responses.
While comprehensive, direct comparative cytotoxicity data for Di-TMPTTA and PETA is limited, the general trend for multifunctional acrylates is that higher concentrations of unreacted monomer can lead to decreased cell viability. Therefore, achieving a high degree of conversion during polymerization is crucial for biomedical applications.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Material Extraction: Cured polymer samples are incubated in a cell culture medium for a defined period (e.g., 24 hours) to create an extract containing any leachable substances.
-
Cell Culture: A specific cell line (e.g., L929 fibroblasts) is seeded in a 96-well plate and incubated until a confluent monolayer is formed.
-
Exposure: The culture medium is replaced with the material extracts, and the cells are incubated for another 24 hours.
-
MTT Assay: The extract is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Quantification: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to a negative control (cells cultured in fresh medium).
Caption: Simplified signaling pathway of the MTT assay for cell viability.
Application in Drug Delivery
Hydrogels fabricated from Di-TMPTTA and PETA can serve as matrices for the controlled release of therapeutic agents. The crosslink density and the hydrophilicity of the polymer network, which are influenced by the choice of monomer, will govern the drug release kinetics.
The more rigid and potentially more densely crosslinked network formed by PETA may lead to a slower, more sustained release of encapsulated drugs compared to the more flexible network of Di-TMPTTA, assuming similar initial drug loading and hydrogel formulation. The larger mesh size that can be expected with the longer, more flexible Di-TMPTTA crosslinker might facilitate faster drug diffusion.
Experimental Protocol: In Vitro Drug Release Study
-
Hydrogel Formulation: A drug is incorporated into the monomer solution (Di-TMPTTA or PETA with a photoinitiator) before UV curing to form drug-loaded hydrogels.
-
Release Study Setup: The drug-loaded hydrogels are placed in a known volume of a release medium (e.g., phosphate-buffered saline, PBS) at a constant temperature (e.g., 37°C) with gentle agitation.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
Drug Quantification: The concentration of the released drug in the collected samples is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug released is plotted against time to determine the release profile and kinetics.
Conclusion
The selection between Di-TMPTTA and PETA should be guided by the specific requirements of the intended application.
-
PETA is an excellent choice when high hardness, scratch resistance, and rapid curing are desired. Its rigid structure contributes to a higher crosslink density and mechanical stiffness, making it suitable for applications such as hard coatings and mechanically robust biomedical scaffolds.
-
Di-TMPTTA , with its greater flexibility, offers a valuable alternative when improved toughness and a less brittle material are needed. Its lower viscosity also makes it a good reactive diluent. In drug delivery, the more flexible network may allow for tailored release profiles.
For researchers and drug development professionals, a thorough evaluation of these monomers, considering the trade-offs between mechanical properties, polymerization kinetics, and biocompatibility, is essential for the successful development of advanced polymer-based materials and therapies. The experimental protocols provided in this guide offer a starting point for conducting such comparative studies in a systematic and reproducible manner.
Ditrimethylolpropane Tetraacrylate (Di-TMPTA) in Dental Resins: A Comparative Performance Guide
An objective analysis of Di-TMPTA against conventional monomers, providing a quantitative comparison of mechanical properties, polymerization kinetics, and biocompatibility for researchers and material scientists.
Ditrimethylolpropane tetraacrylate (Di-TMPTA) is a multifunctional monomer increasingly considered for use in dental resin composites. Its tetra-functional nature suggests a high potential for creating densely cross-linked polymer networks, which can significantly influence the final properties of dental restorations. This guide provides a comparative evaluation of Di-TMPTA's performance against commonly used dental monomers such as Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA), urethane (B1682113) dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA).
Overview of Dental Resin Monomers
Dental composites are primarily composed of a resin matrix, inorganic fillers, and a coupling agent. The organic matrix is based on a system of monomers that polymerize to form a rigid, cross-linked structure. The choice of monomers is critical as it dictates the material's handling, polymerization behavior, and ultimate clinical performance.
-
Bis-GMA: A high molecular weight monomer known for forming stiff, strong polymer networks. Its high viscosity, however, necessitates the use of diluting monomers.
-
UDMA: Offers high molecular weight similar to Bis-GMA but with lower viscosity, contributing to enhanced flexibility and toughness in the cured resin.
-
TEGDMA: A low-viscosity monomer frequently used as a diluent to improve handling and increase the degree of conversion. However, it can increase polymerization shrinkage and water sorption.
-
Di-TMPTA: A tetra-functional crosslinking monomer. Compared to the tri-functional Trimethylolpropane triacrylate (TMPTA), Di-TMPTA has a larger molecular structure and flexible ether bonds, which can reduce shrinkage stress while maintaining good mechanical properties.
Comparative Analysis of Performance Metrics
The suitability of a monomer for dental applications is assessed based on several key performance indicators. This section compares Di-TMPTA and its close analogue, TMPTA, to conventional monomers.
The mechanical integrity of a dental restoration is paramount to its longevity. Key properties include flexural strength, hardness, and elastic modulus. Multifunctional monomers like TMPTA (a tri-functional analogue to Di-TMPTA) are known to enhance mechanical properties due to high crosslinking density.
Studies have shown that incorporating TMPTA into resin formulations can significantly enhance ultimate tensile strength and Young's modulus. For instance, one study reported tensile strengths of up to 18 MPa for resins containing TMPTA, which was higher than resins with di-functional acrylates. While specific data for Di-TMPTA is less prevalent in comparative dental literature, its tetra-functional structure suggests it would contribute to even higher crosslink density, potentially leading to increased hardness and stiffness, but possibly also increased brittleness.
Table 1: Comparison of Mechanical Properties of Common Dental Resin Matrices
| Property | Bis-GMA/TEGDMA Systems | UDMA/TEGDMA Systems | Systems with Multifunctional Acrylates (e.g., TMPTA) |
|---|---|---|---|
| Flexural Strength (MPa) | 80 - 160 | 70 - 90 | Can show significant enhancement |
| Hardness (Vickers, HV) | ~14 | ~16 | Expected to be high due to crosslinking |
| Elastic Modulus (GPa) | 8 - 11 | 9 - 10 | Can be significantly enhanced |
| Polymerization Shrinkage (%) | 5.2 (Bis-GMA only) | Generally lower than Bis-GMA | Di-TMPTA is designed to reduce shrinkage vs. TMPTA |
Note: Data is compiled from various formulations and testing conditions. Direct comparison requires standardized testing. Values for multifunctional acrylates are inferred from studies on similar molecules like TMPTA.
The polymerization process in dental composites is a complex free-radical reaction characterized by features like autoacceleration (the gel effect) and vitrification, which ultimately limits the final degree of conversion (DC). The DC is a critical factor, as unreacted monomers can leach out, potentially causing cytotoxic effects and compromising the material's mechanical properties.
The kinetics of polymerization involve several stages, with a rapid initial phase during light irradiation, followed by a slower increase over minutes to days. The monomer's structure, viscosity, and functionality all influence this process.
-
Di-TMPTA's Role: As a highly reactive, multifunctional monomer, Di-TMPTA is expected to contribute to a rapid polymerization and a high degree of crosslinking. Its lower viscosity compared to Bis-GMA could facilitate greater mobility during polymerization, potentially leading to a higher DC. However, the rapid formation of a dense network can also trap free radicals, potentially limiting the final conversion. The larger molecular structure of Di-TMPTA compared to smaller acrylates helps to reduce volumetric shrinkage.
Biocompatibility is a critical concern for all dental materials. The primary issue with resin-based materials is the potential for unreacted monomers to leach from the polymerized composite, which can lead to cytotoxic, genotoxic, or allergic reactions. Studies on TMPTA-based resin systems have demonstrated low cytotoxicity, suggesting good biocompatibility for dental applications. It is reasonable to infer that Di-TMPTA, being a larger molecule, may have even lower volatility and diffusivity into tissues, further enhancing its biocompatibility profile.
Experimental Protocols
Standardized testing is crucial for the objective evaluation of dental resin performance. Below are summaries of common experimental methodologies.
This test is widely used to determine the bending strength and stiffness of dental composites, often following ISO 4049 standards.
-
Specimen Preparation: Bar-shaped specimens (e.g., 25x2x2 mm) are fabricated by placing the uncured composite into a mold and light-curing according to the manufacturer's instructions.
-
Conditioning: Specimens are typically stored in distilled water at 37°C for 24 hours before testing to simulate oral conditions.
-
Testing: The specimen is placed on two
A Comparative Guide to the Mechanical Performance of Polymers Crosslinked with Ditrimethylolpropane Tetraacrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical properties of polymers crosslinked with Ditrimethylolpropane tetraacrylate (Di-TMPTTA) against other common crosslinking agents. The information presented herein is supported by experimental data from various studies to aid in the selection of appropriate crosslinkers for specific applications.
Comparative Analysis of Mechanical Properties
The choice of crosslinking agent significantly influences the mechanical behavior of a polymer network. This compound (Di-TMPTTA) is a tetrafunctional acrylate (B77674) monomer that can create a high degree of crosslinking. Its performance is often compared with other multifunctional acrylates such as Trimethylolpropane triacrylate (TMPTA), Ethylene glycol dimethacrylate (EGDMA), and Poly(ethylene glycol) dimethacrylate (PEGDMA).
Compared to its tri-functional counterpart, TMPTA, Di-TMPTTA has a lower acrylic content, which results in a slightly lower crosslinking density. This can lead to reduced shrinkage during polymerization and improved elasticity and toughness in the final cured material.[1] Shorter-chain, more rigid crosslinkers like EGDMA tend to create brittle polymers with high hardness, while longer, more flexible crosslinkers like PEGDMA enhance impact strength at the cost of hardness and stiffness.
The following table summarizes the typical mechanical properties observed for polymers crosslinked with these agents. The values are indicative and can vary significantly based on the base polymer, crosslinker concentration, and curing conditions.
| Mechanical Property | Di-TMPTTA | TMPTA | EGDMA | PEGDMA |
| Tensile Strength | High | Very High | High | Moderate to Low |
| Young's Modulus | High | Very High | High | Low |
| Flexural Strength | High | Very High | High | Low |
| Impact Strength | Moderate to High | Low to Moderate | Low | High |
| Hardness | High | Very High | Very High | Low |
| Elongation at Break | Moderate | Low | Low | High |
| Curing Shrinkage | Moderate | High | High | Low |
Experimental Protocols
The following are detailed methodologies for key mechanical testing experiments commonly performed on crosslinked polymers.
Tensile Testing
-
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the crosslinked polymer.
-
Apparatus: A universal testing machine (UTM) equipped with grips suitable for holding polymer specimens.
-
Specimen Preparation: Dumbbell-shaped specimens are prepared according to ASTM D638 or ISO 527 standards. The dimensions of the specimens are critical for accurate results.
-
Procedure:
-
The thickness and width of the gauge section of the specimen are measured.
-
The specimen is securely mounted in the grips of the UTM.
-
The test is initiated by applying a tensile load at a constant crosshead speed until the specimen fractures.
-
The load and displacement are recorded throughout the test.
-
Tensile strength is calculated as the maximum stress the specimen can withstand.
-
Young's modulus is determined from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at break is calculated as the percentage increase in the gauge length at the point of fracture.
-
Three-Point Bending Test (Flexural Testing)
-
Objective: To measure the flexural strength and flexural modulus of the material.
-
Apparatus: A universal testing machine with a three-point bending fixture, consisting of two supports and a loading nose.
-
Specimen Preparation: Rectangular bar-shaped specimens are prepared according to ASTM D790 or ISO 178 standards.
-
Procedure:
-
The width and thickness of the specimen are measured.
-
The specimen is placed on the two supports of the bending fixture.
-
A load is applied to the center of the specimen by the loading nose at a constant rate until the specimen breaks or reaches a specified deflection.
-
The load and deflection data are recorded.
-
Flexural strength is calculated from the load at fracture.
-
Flexural modulus is calculated from the slope of the initial linear portion of the load-deflection curve.
-
Izod Impact Testing
-
Objective: To determine the impact resistance or toughness of the material.
-
Apparatus: An Izod impact testing machine, which consists of a pendulum that swings to strike a notched specimen.
-
Specimen Preparation: Rectangular specimens with a V-notch are prepared according to ASTM D256 or ISO 180 standards. The notch is intended to create a stress concentration and promote a brittle fracture.
-
Procedure:
-
The specimen is clamped in the testing machine with the notch facing the direction of the pendulum's impact.
-
The pendulum is released from a specified height, and it swings down to strike the specimen.
-
The energy absorbed by the specimen during fracture is measured by the height to which the pendulum swings after breaking the specimen.
-
The impact strength is calculated as the absorbed energy divided by the thickness of the specimen.
-
Visualizations
Experimental Workflow for Mechanical Testing
Caption: Workflow for mechanical testing of crosslinked polymers.
Influence of Crosslinker Structure on Mechanical Properties
Caption: Crosslinker structure's effect on polymer properties.
References
Biocompatibility of Di-TMPTTA for Biomedical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate biomaterials is a critical step in the development of medical devices and drug delivery systems. Di(trimethylolpropane) tetraacrylate (Di-TMPTTA) is a multifunctional monomer utilized in the formation of crosslinked polymer networks for various applications, including dental composites and coatings. A thorough understanding of its biocompatibility is essential for its safe and effective use in the biomedical field. This guide provides a comparative assessment of Di-TMPTTA's biocompatibility profile against common alternatives, supported by available experimental data and detailed methodologies.
Executive Summary
This guide compares the biocompatibility of Di(trimethylolpropane) tetraacrylate (Di-TMPTTA) with alternative materials used in biomedical applications, including Ethoxylated Trimethylolpropane (B17298) Triacrylate (EO-TMPTA) and the biodegradable polyesters: Polylactic Acid (PLA) and Polycaprolactone (PCL). While direct comparative quantitative data for Di-TMPTTA is limited, this guide synthesizes available information on closely related multifunctional acrylates to provide a comprehensive overview. Overall, Di-TMPTTA exhibits a generally acceptable biocompatibility profile, characterized by low to moderate acute toxicity and no skin sensitization. However, as with many acrylate-based monomers, concerns regarding potential cytotoxicity and irritation exist, necessitating careful evaluation for specific applications. In contrast, biodegradable alternatives like PLA and PCL generally demonstrate superior biocompatibility with lower cytotoxicity and no genotoxic potential.
Comparative Biocompatibility Assessment
The biocompatibility of a material is determined through a series of in vitro and in vivo tests evaluating its potential for cytotoxicity, genotoxicity, sensitization, and irritation. The following tables summarize the available data for Di-TMPTTA and its alternatives.
Cytotoxicity Data
In vitro cytotoxicity is a primary indicator of a material's biocompatibility. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify cytotoxicity, representing the concentration of a substance required to inhibit the growth of 50% of a cell population.
Table 1: Comparative In Vitro Cytotoxicity of Di-TMPTTA and Alternatives
| Material | Cell Line | Assay | IC50 / Cytotoxicity Observation | Citation(s) |
| Di-TMPTTA | L929 mouse fibroblasts | Elution Test (ISO 10993-5) | Non-cytotoxic in some studies. | [1] |
| Various | (Data Limited) | Generally considered to have low to moderate cytotoxicity. | [2] | |
| TMPTA (analogue) | L5178Y mouse lymphoma cells | Not specified | Mutagenic in some in vitro tests. | [3] |
| Ethoxylated TMPTA (EO-TMPTA) | Not specified | Not specified | Lower skin irritation compared to TMPTA. | [4][5][6] |
| Polylactic Acid (PLA) | MG-63 osteoblasts | Alamar Blue | Non-cytotoxic. | [7] |
| Various | MTT Assay | Generally high cell viability. | [8][9] | |
| Polycaprolactone (PCL) | MG-63 osteoblasts | Alamar Blue | Non-cytotoxic. | [7] |
| Various | MTT Assay | Excellent biocompatibility, supports cell proliferation. | [8][9][10] |
Note: Data for Di-TMPTTA is limited; information from its analogue, Trimethylolpropane Triacrylate (TMPTA), is included for reference. The cytotoxicity of multifunctional acrylates can be influenced by factors such as the number of functional groups and molecular weight.[11][12]
Genotoxicity, Sensitization, and Irritation
Table 2: Summary of Genotoxicity, Sensitization, and Irritation Data
| Material | Genotoxicity | Skin Sensitization | Eye Irritation | Skin Irritation | Citation(s) |
| Di-TMPTTA | Not expected to be genotoxic (limited data). | Not a sensitizer. | Irritant. | Non-irritant. | [1][2] |
| TMPTA (analogue) | Negative in vivo, mixed results in vitro. | Can be a sensitizer. | Irritant. | Irritant. | [3][13] |
| Ethoxylated TMPTA (EO-TMPTA) | Data not readily available. | Lower potential than TMPTA. | Irritant. | Low irritation. | [4][5][14] |
| Polylactic Acid (PLA) | Not genotoxic. | Not a sensitizer. | Not an irritant. | Not an irritant. | [7] |
| Polycaprolactone (PCL) | Not genotoxic. | Not a sensitizer. | Not an irritant. | Not an irritant. | [7] |
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of biocompatibility. The following sections detail common methodologies for key in vitro biocompatibility tests, based on ISO 10993 standards.[15][16][17]
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., L929 fibroblasts or primary human gingival fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[18]
-
Material Extraction: Prepare extracts of the test material (e.g., Di-TMPTTA-polymerized discs) in cell culture medium according to ISO 10993-12 guidelines. Typically, a surface area to volume ratio of 3 cm²/mL is used, and the extraction is carried out at 37°C for 24 hours.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the material extracts at various concentrations. Include positive (e.g., phenol) and negative (e.g., high-density polyethylene (B3416737) extract) controls.
-
Incubation: Incubate the cells with the extracts for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, remove the extract-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% sodium dodecyl sulfate) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control and determine the IC50 value from a dose-response curve.
Genotoxicity: In Vitro Micronucleus Test
The in vitro micronucleus test is used to detect the genotoxic potential of a substance by identifying damage to chromosomes or the mitotic apparatus.
Protocol:
-
Cell Culture: Use a suitable cell line, such as L5178Y mouse lymphoma cells or Chinese Hamster Ovary (CHO) cells.
-
Material Exposure: Treat the cells with extracts of the test material at various concentrations for a defined period (e.g., 3-6 hours with metabolic activation and 24 hours without). Include positive (e.g., mitomycin C) and negative controls.
-
Cytochalasin B Addition: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for genotoxicity.
Potential Signaling Pathways
The interaction of acrylate-based monomers with cells can trigger various signaling pathways, leading to cellular responses such as inflammation, oxidative stress, and apoptosis. While specific pathways for Di-TMPTTA have not been elucidated, studies on other acrylates suggest the involvement of the following.
Oxidative Stress and Apoptosis
Multifunctional acrylates can deplete intracellular glutathione (B108866) (GSH), a key antioxidant, leading to an increase in reactive oxygen species (ROS) and oxidative stress.[11][19][20] This can subsequently trigger apoptosis (programmed cell death) through the mitochondrial pathway.[20][21]
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. arkema.com [arkema.com]
- 3. A review of the genotoxicity of trimethylolpropane triacrylate (TMPTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRIMETHYLOLPROPANE ETHOXYLATE TRIACRYLATE - Ataman Kimya [atamanchemicals.com]
- 5. kowachemical.com [kowachemical.com]
- 6. specialchem.com [specialchem.com]
- 7. actascientific.com [actascientific.com]
- 8. Mechanical properties and cytotoxicity of PLA/PCL films - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative in vitro cytotoxicity of ethyl acrylate and tripropylene glycol diacrylate to normal human skin and lung cells. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. completesmilesbv.com.au [completesmilesbv.com.au]
- 16. dent.chula.ac.th [dent.chula.ac.th]
- 17. nhiso.com [nhiso.com]
- 18. Biocompatibility of Resin-based Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Oxidative stress signalling in the apoptosis of Jurkat T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Di-TMPTTA Performance in 3D Printing Resins for Biomedical Applications
This guide provides an objective comparison of Di-trimethylolpropane tetraacrylate (Di-TMPTTA) as a component in 3D printing resins, contextualized against other common acrylate (B77674) alternatives. The information is intended for researchers, scientists, and professionals in drug development and biomedical device fabrication who require a technical understanding of material performance. The guide summarizes key performance metrics, details the experimental protocols used to obtain this data, and visualizes critical workflows and scientific principles.
Introduction to Multifunctional Acrylates in Vat Photopolymerization
Vat photopolymerization techniques, such as stereolithography (SLA) or digital light processing (DLP), rely on liquid resins that solidify upon exposure to UV light. The final properties of the printed object are largely determined by the chemical composition of this resin. Monomers and oligomers are the fundamental building blocks, and their chemical structure dictates characteristics like hardness, flexibility, and biocompatibility.
Multifunctional acrylates are monomers with two or more reactive acrylate groups. They act as cross-linkers, forming a densely connected polymer network during curing. The degree of functionality (the number of acrylate groups per molecule) directly influences the material's properties.
-
Difunctional Acrylates (e.g., 1,6-Hexanediol Diacrylate - HDDA): These monomers form relatively flexible networks, contributing to toughness and elongation.
-
Trifunctional Acrylates (e.g., Trimethylolpropane Triacrylate - TMPTA): With three reactive sites, TMPTA significantly increases cross-link density, leading to harder, stiffer, and more brittle materials with higher tensile strength.[1][2]
-
Tetrafunctional Acrylates (e.g., Di-trimethylolpropane Tetraacrylate - Di-TMPTTA): Offering four reactive sites, Di-TMPTTA is used to achieve very high cross-link density, resulting in excellent hardness, abrasion resistance, and fast cure speeds.[3][4] Compared to TMPTA, its larger molecular structure and flexible ether bonds can reduce polymerization shrinkage and improve toughness, mitigating some of the brittleness typically associated with high-functionality acrylates.[4]
Comparative Performance Data
While direct, publicly available quantitative studies on Di-TMPTTA in 3D printing resins are limited, we can infer its performance by comparing it with the well-documented trifunctional monomer, TMPTA, and the difunctional monomer, HDDA. The following tables summarize expected performance and data from studies on similar acrylate-based systems.
Table 1: Comparison of Mechanical Properties
| Property | Difunctional Acrylate (HDDA) | Trifunctional Acrylate (TMPTA) | Tetrafunctional Acrylate (Di-TMPTTA) |
| Primary Role | Reactive Diluent, Flexibility | Cross-linker, Hardness | High-Density Cross-linker, Hardness & Durability |
| Tensile Strength | Lower | Higher | Expected Highest |
| Young's Modulus | Lower | Higher | Expected Highest |
| Elongation at Break | Higher | Lower | Expected Lowest |
| Impact Strength | Higher | Lower | Expected Low |
| Hardness | Lower | Higher | Expected Highest |
| Cure Speed | Moderate | Fast | Very Fast[3][4] |
| Shrinkage | Moderate | High | Moderate (Lower than TMPTA)[4] |
Note: "Expected" values for Di-TMPTTA are based on chemical principles of polymer science and qualitative descriptions from manufacturers.[4]
Table 2: Representative Experimental Data from Acrylate Resin Formulations
| Formulation Base | Reactive Diluent | Ultimate Tensile Strength (UTS) | Young's Modulus | Key Finding |
| Urethane Acrylate (UA) | HDDA | ~19 MPa | ~350 MPa | Baseline for difunctional diluent. |
| Urethane Acrylate (UA) | TMPTA | ~32 MPa (+67% vs HDDA) | ~1060 MPa (+203% vs HDDA) | TMPTA significantly increases strength and stiffness but also brittleness.[1] |
| Polyester Acrylate (PEA) | HDDA | ~16 MPa | ~650 MPa | Baseline for difunctional diluent. |
| Polyester Acrylate (PEA) | TMPTA | Not Printable | Not Printable | Curing issues noted in this specific formulation.[1] |
Data is synthesized from a study comparing reactive diluents in DLP/LCD printing resins.[1]
Table 3: Biocompatibility Profile
| Parameter | Di-trimethylolpropane Tetraacrylate (Di-TMPTTA) | General Acrylate-Based Resins |
| Cytotoxicity (ISO 10993-5) | No specific public data available. Expected to be non-cytotoxic after proper post-curing. | Can exhibit cytotoxicity if unreacted monomers or photoinitiators leach from the material.[5][6] Passing requires >70% cell viability.[5] |
| Skin/Eye Irritation | Causes serious eye irritation. Not classified as a skin irritant or sensitizer.[3][7] | Varies by specific monomer. Many acrylates are known irritants or sensitizers before polymerization. |
| Genotoxicity | Not expected to cause genetic effects based on limited available data.[3] | Depends on leachable components. Proper post-processing is critical to minimize risks. |
Experimental Protocols
The data presented above is typically generated using standardized testing procedures. Below are detailed methodologies for two key validation experiments.
Protocol: Mechanical Properties - Tensile Strength (ASTM D638)
This protocol outlines the procedure for determining the ultimate tensile strength, Young's modulus, and elongation at break of a 3D printed material.
a. Specimen Preparation:
-
Design a Type V "dog bone" specimen according to ASTM D638-14 dimensions.
-
3D print a minimum of five specimens. The printing orientation (e.g., flat in the XY plane or upright in the Z plane) must be recorded as it significantly impacts mechanical properties.[8]
-
Post-process the specimens according to the validated workflow, which includes washing in a solvent (e.g., isopropyl alcohol) to remove excess resin and post-curing in a UV chamber to ensure complete polymerization.
b. Testing Procedure:
-
Condition the specimens at a standard temperature and humidity (typically 23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours.[9]
-
Measure the cross-sectional area of the narrow section of each specimen.
-
Secure a specimen into the grips of a universal testing machine (e.g., an Instron).
-
Attach an extensometer to the gauge length of the specimen to precisely measure elongation.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[8][9]
-
Record the force and displacement data throughout the test.
c. Data Analysis:
-
Ultimate Tensile Strength (UTS): Calculate as the maximum load before fracture divided by the original cross-sectional area.
-
Young's Modulus (Modulus of Elasticity): Calculate from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: Calculate as the change in gauge length at the point of fracture, expressed as a percentage of the original gauge length.
-
Report the average and standard deviation for the set of five specimens.
Protocol: In Vitro Cytotoxicity (ISO 10993-5)
This protocol describes the elution method for assessing the cytotoxicity of leachable substances from a 3D printed material.
a. Material Extraction:
-
Prepare samples of the fully post-processed 3D printed material. Samples should be sterile.
-
Place the material in a mammalian cell culture medium (e.g., DMEM) at a specified ratio (e.g., 0.2 grams of material per mL of medium) as per ISO 10993-12.[10]
-
Incubate the medium with the material for a set duration and temperature (e.g., 24 hours at 37°C) to create a material extract.[10][11]
-
Prepare a negative control (culture medium only) and a positive control (medium with a known cytotoxic material).
b. Cell Culture and Exposure:
-
Culture a suitable cell line (e.g., L929 mouse fibroblasts) in 96-well plates until they form a near-confluent monolayer.
-
Remove the existing culture medium from the cells.
-
Replace the medium in the wells with the prepared material extract, negative control medium, and positive control medium.
c. Viability Assessment (MTT Assay):
-
After a 24-hour incubation period with the extracts, remove the media from the wells.
-
Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondria will metabolize the yellow MTT into a purple formazan (B1609692) product.
-
Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Use a microplate reader (spectrophotometer) to measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
d. Data Analysis:
-
Calculate the percent viability of the cells exposed to the material extract relative to the negative control (which represents 100% viability).
-
According to ISO 10993-5, a material is considered non-cytotoxic if the cell viability is greater than 70%.[5][10]
Visualizations
Workflow and Logic Diagrams
The following diagrams illustrate the validation process and the fundamental relationships between material properties.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. arkema.com [arkema.com]
- 4. Di-TMPTA - Di(trimethylolpropane) Tetraacrylate for PCB Inks & Coatings [sinocurechem.com]
- 5. ifun3d.com [ifun3d.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Ditrimethylolpropane tetraacrylate | C24H34O9 | CID 175585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. protolabs.com [protolabs.com]
- 9. Pollen AM | Mechanical Testing Protocol [pollen.am]
- 10. Biocompatibility and Safety of 3D Printing Resins for Orthodontic Aligners: A Critical Review of Current Evidence | MDPI [mdpi.com]
- 11. mddionline.com [mddionline.com]
The Impact of Multifunctional Acrylates on Coating Hardness: A Comparative Analysis
In the formulation of high-performance coatings, the selection of multifunctional acrylates as crosslinking agents is a critical determinant of the final physical properties of the cured film. This guide provides a comparative analysis of the effects of three commonly used multifunctional acrylates—Trimethylolpropane Triacrylate (TMPTA), Pentaerythritol Tetraacrylate (PETA), and Dipentaerythritol Hexaacrylate (DPHA)—on coating hardness. This document is intended for researchers and scientists in the field of polymer and coatings science to aid in the selection of appropriate monomers for achieving desired coating performance.
The hardness of a coating is directly related to the crosslink density of the polymer network formed during the curing process. Multifunctional acrylates, possessing three or more reactive acrylate (B77674) groups, facilitate the formation of a densely crosslinked, three-dimensional network. The functionality of the acrylate monomer—the number of acrylate groups per molecule—plays a pivotal role in determining the achievable crosslink density and, consequently, the hardness of the coating.
Comparative Hardness Data
The following table summarizes the pencil hardness of UV-curable coatings formulated with different multifunctional acrylates. Pencil hardness is a common method for assessing coating hardness, with higher values (e.g., 6H) indicating a harder surface. It is important to note that direct comparison of absolute hardness values across different studies can be challenging due to variations in the base resin formulation, photoinitiator concentration, curing conditions, and substrate used. However, the general trend of increasing hardness with increasing acrylate functionality is consistently observed.
| Multifunctional Acrylate | Functionality | Typical Pencil Hardness | Observations |
| Trimethylolpropane Triacrylate (TMPTA) | 3 | 3H - 5H | Increasing the concentration of TMPTA in a formulation generally leads to a significant increase in the pencil hardness of the cured film. |
| Pentaerythritol Tetraacrylate (PETA) | 4 | 4H - 6H | Formulations containing PETA tend to exhibit higher surface hardness compared to those with tri-functional acrylates due to its higher crosslinking capability. |
| Dipentaerythritol Hexaacrylate (DPHA) | 6 | ≥ 6H | As a hexa-functional monomer, DPHA promotes a very high crosslink density, resulting in coatings with excellent hardness and scratch resistance. |
Experimental Protocols
The following is a generalized experimental protocol for the formulation, application, and testing of UV-curable coatings containing different multifunctional acrylates.
Materials:
-
Oligomer: Bisphenol A epoxy diacrylate
-
Multifunctional Acrylates (Reactive Diluents):
-
Trimethylolpropane Triacrylate (TMPTA)
-
Pentaerythritol Tetraacrylate (PETA)
-
Dipentaerythritol Hexaacrylate (DPHA)
-
-
Photoinitiator: 2,2-dimethoxy-2-phenylacetophenone (B1663997) (or other suitable photoinitiator)
-
Substrate: Glass plates or polycarbonate (PC) panels
-
Solvent (for cleaning): Acetone (B3395972)
Formulation Preparation:
-
In a light-protected beaker, weigh the desired amount of the epoxy acrylate oligomer.
-
Add the specified weight percentage of the multifunctional acrylate (e.g., 20 wt% TMPTA, PETA, or DPHA).
-
Add a fixed concentration of the photoinitiator (e.g., 3-5 wt%).
-
Mechanically stir the mixture at room temperature until a homogeneous, clear solution is obtained.
Coating Application and Curing:
-
Clean the substrate (glass or PC) with acetone and dry it completely.
-
Apply the formulated coating onto the substrate using a wire-wound bar coater or a spin coater to achieve a uniform wet film thickness (e.g., 20-30 µm).
-
Place the coated substrate in a UV curing chamber equipped with a medium-pressure mercury lamp.
-
Cure the coating by exposing it to UV radiation. The UV dose can be controlled by adjusting the belt speed or the exposure time. A typical UV dose might be in the range of 500-1000 mJ/cm².
Hardness Testing (Pencil Hardness):
-
The pencil hardness test should be performed according to ASTM D3363.
-
A set of calibrated drawing pencils with hardness ranging from 6B (softest) to 6H (hardest) is required.
-
The coated panels should be conditioned at a standard temperature and humidity for at least 24 hours before testing.
-
Starting with the hardest pencil, hold the pencil at a 45° angle to the coated surface and push it forward about 6.5 mm with firm pressure.
-
The pencil hardness of the coating is defined as the grade of the hardest pencil that does not scratch or mar the surface.
Logical Relationship of Acrylate Functionality to Coating Hardness
The following diagram illustrates the relationship between the functionality of the acrylate monomer, the resulting polymer network structure, and the final coating hardness.
A Critical Analysis of Ditrimethylolpropane Tetraacrylate Alternatives in Research and Development
For researchers, scientists, and drug development professionals seeking to optimize polymer networks, Ditrimethylolpropane tetraacrylate (Di-TMPTTA) has long been a staple multifunctional monomer. However, the evolving landscape of material science necessitates a critical evaluation of its alternatives. This guide provides an objective comparison of Di-TMPTTA's performance against key alternatives, supported by available data and standardized experimental protocols.
This compound is a tetrafunctional acrylate (B77674) monomer valued for its ability to form highly crosslinked polymers, imparting excellent hardness, chemical resistance, and rapid cure speeds in radiation-curing applications.[1] Its primary uses are found in UV-curable coatings, inks, adhesives, and 3D printing resins.[2] Despite its advantages, the demand for materials with tailored properties, such as improved flexibility or lower viscosity, has driven the investigation into viable alternatives. This guide focuses on a comparative analysis of Di-TMPTTA against three prominent high-functionality acrylates: Pentaerythritol Tetraacrylate (PETA), Dipentaerythritol Pentaacrylate (Di-PEPA), and Dipentaerythritol Hexaacrylate (Di-PEHA).
Comparative Performance Data
The selection of a multifunctional acrylate is a critical decision in formulation development, with each monomer offering a unique balance of properties. The following table summarizes the key performance characteristics of Di-TMPTTA and its alternatives based on available technical data. It is important to note that direct side-by-side comparative studies under identical conditions are limited in publicly available literature; therefore, these values are compiled from various sources and should be considered as representative.
| Property | Di-TMPTTA | PETA | Di-PEPA | Di-PEHA |
| Functionality | 4 | 4 | ~5-6 | 6 |
| Molecular Weight ( g/mol ) | ~466[3] | ~352[4] | ~525 | ~578[5] |
| Viscosity @ 25°C (cps) | 400-700 | ~350-550 | 5000-8000[6] | 5000-8000[6] |
| Density (g/mL @ 25°C) | ~1.101[7] | ~1.19[8] | ~1.155[9] | ~1.184 |
| Refractive Index (n20/D) | ~1.479[7] | ~1.487[8] | ~1.490[9] | ~1.494 |
| Glass Transition Temp. (Tg, °C) | - | - | 90[10] | - |
| Hardness | High | High | Very High | Excellent |
| Cure Speed | Fast | Fast | Very Fast | Very Fast |
| Adhesion | Good | Good | Good | Excellent |
| Chemical Resistance | Good[1] | Good | Excellent | Excellent |
| Flexibility | Moderate | Moderate | Lower | Low |
Experimental Protocols
To ensure a rigorous and unbiased comparison of Di-TMPTTA and its alternatives, standardized testing methodologies are crucial. The following protocols, based on internationally recognized ASTM standards, are recommended for evaluating the key performance attributes of UV-cured formulations.
Sample Preparation and Curing
-
Formulation: Prepare formulations by combining the multifunctional acrylate monomer with a suitable photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one at 2-5 wt%) and any other desired oligomers or additives. Ensure thorough mixing to achieve a homogeneous solution.
-
Film Application: Apply the formulation onto a standardized substrate (e.g., glass, steel, or polycarbonate panels) using a wire-wound bar coater to achieve a consistent film thickness (e.g., 25 µm).
-
UV Curing: Cure the films using a mercury vapor lamp or a UV-LED source with a controlled UV dose (mJ/cm²) and irradiance (mW/cm²). The specific curing parameters should be recorded for each sample.
Performance Testing
-
Viscosity Measurement: Determine the viscosity of the uncured liquid formulations at 25°C using a Brookfield viscometer or a cone and plate rheometer according to ASTM D2196.
-
Cure Speed Determination: Assess the cure speed by determining the minimum UV dose required to achieve a tack-free surface. This can be evaluated by touch or by using a mechanical thumb twist test.
-
Pencil Hardness: Evaluate the surface hardness of the cured films following ASTM D3363. This method involves attempting to scratch the surface with calibrated pencils of increasing hardness.
-
Adhesion Testing: Measure the adhesion of the cured coating to the substrate using the cross-hatch adhesion test as described in ASTM D3359. This involves cutting a lattice pattern into the coating and assessing the amount of coating detached by applying and removing a pressure-sensitive tape.
-
Chemical Resistance: Test the resistance of the cured films to various chemicals (e.g., solvents, acids, bases) according to ASTM D1308. This involves exposing the coating to the chemical for a specified duration and then evaluating for any changes in appearance, hardness, or adhesion.
-
Flexibility/Impact Resistance: Assess the flexibility and impact resistance of the cured coatings using methods such as the conical mandrel bend test (ASTM D522) or the falling dart impact test (ASTM D2794).
Signaling Pathways and Experimental Workflows
The performance of these multifunctional acrylates is intrinsically linked to the free-radical polymerization process initiated by UV radiation. The following diagrams illustrate a typical experimental workflow for comparing these monomers and the fundamental polymerization pathway.
Figure 1: Experimental workflow for comparing multifunctional acrylate performance.
Figure 2: Simplified free-radical polymerization pathway for acrylates.
Critical Analysis of Alternatives
The choice between Di-TMPTTA and its alternatives is highly dependent on the specific application requirements.
-
Pentaerythritol Tetraacrylate (PETA): With the same functionality as Di-TMPTTA, PETA offers a similar performance profile in terms of hardness and cure speed. Its lower molecular weight and potentially lower viscosity can be advantageous in formulations where flow and leveling are critical.
-
Dipentaerythritol Pentaacrylate (Di-PEPA): The higher functionality of Di-PEPA leads to a more densely crosslinked network. This translates to superior hardness, scratch resistance, and chemical resistance compared to Di-TMPTTA. However, this comes at the cost of significantly higher viscosity and potentially reduced flexibility. The presence of a hydroxyl group in some grades of Di-PEPA can also be utilized for dual-cure systems or to enhance adhesion to certain substrates.
-
Dipentaerythritol Hexaacrylate (Di-PEHA): As a hexafunctional monomer, Di-PEHA provides the highest crosslink density among the alternatives discussed. This results in exceptional hardness, abrasion resistance, and chemical resistance, making it suitable for demanding applications such as durable coatings. Similar to Di-PEPA, it has a very high viscosity, which may require the use of reactive diluents, and the resulting films are typically less flexible.
References
- 1. Design, Development and Evaluation of Monovinyl Acrylates Characterized by Secondary Functionalities as Reactive Diluents to Diacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acrylic Resin vs Polyurethane Acrylates: Curing Shrinkage Comparison [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Acrylates vs. Methacrylates: Why MMA Makes Stronger Plastics [eureka.patsnap.com]
- 5. Hydroxyl-functional acrylic adhesives: leveraging polysilazane chemistry for curing - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D4LP00354C [pubs.rsc.org]
- 6. US20140179823A1 - Acrylic dispersions with multi-functional acrylates for uv-cure coatings - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. paint.org [paint.org]
- 9. radtech.org [radtech.org]
- 10. researchgate.net [researchgate.net]
Spectroscopic Validation of Ditrimethylolpropane Tetraacrylate Polymerization: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the polymerization kinetics of multifunctional acrylates is crucial for optimizing material properties and performance. This guide provides an objective comparison of Ditrimethylolpropane tetraacrylate (Di-TMPTA) with other common multifunctional acrylates, supported by spectroscopic data. We delve into the experimental protocols for real-time monitoring of polymerization and present a clear comparison of key performance parameters.
This compound (Di-TMPTA), a tetrafunctional acrylate (B77674) monomer, is widely utilized in applications requiring rapid curing and high crosslink density, such as coatings, inks, and 3D printing resins. Spectroscopic techniques, particularly Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy, are invaluable tools for validating and characterizing the polymerization process of these materials. This allows for precise determination of polymerization rates and final monomer conversion, offering insights into how different monomer structures influence curing performance.
Comparative Performance of Multifunctional Acrylates
The photopolymerization kinetics of Di-TMPTA were compared with other widely used multifunctional acrylates, namely Trimethylolpropane triacrylate (TMPTA) and Pentaerythritol tetraacrylate (PETA). The comparison focuses on the rate of polymerization and the final conversion of the acrylate double bonds, which are critical parameters for assessing the efficiency of the curing process.
| Monomer | Functionality | Polymerization Rate (s⁻¹) | Final Conversion (%) | Spectroscopic Method |
| This compound (Di-TMPTA) | 4 | ~0.8[1] | ~65[1] | RT-FTIR |
| Trimethylolpropane triacrylate (TMPTA) | 3 | ~1.2[1][2][3] | ~75[1][2] | RT-FTIR |
| Pentaerythritol tetraacrylate (PETA) | 4 | ~0.7[1] | ~60[1] | RT-FTIR |
Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution as experimental conditions such as photoinitiator type and concentration, light intensity, and sample thickness can influence the results.
The results indicate that the trifunctional monomer, TMPTA, exhibits a higher polymerization rate and final conversion compared to the tetrafunctional monomers, Di-TMPTA and PETA.[1] This is a common trend observed in multifunctional acrylates, where higher functionality can lead to restricted mobility of the growing polymer network, thus limiting the final conversion.[1]
Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental protocols. Below are detailed methodologies for the primary spectroscopic techniques used to validate acrylate polymerization.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR is the most common technique for monitoring the photopolymerization of acrylates in real-time.[4] The method relies on tracking the decrease in the infrared absorption band corresponding to the acrylate C=C double bond as it is consumed during polymerization.
Instrumentation:
-
FTIR spectrometer equipped with a rapid scan capability and a suitable detector (e.g., MCT).[5]
-
UV/Vis light source for photoinitiation (e.g., mercury lamp or LED) with controlled intensity.[6]
-
Sample holder, often with temperature control.
Procedure:
-
Sample Preparation: A thin film of the monomer formulation (containing a photoinitiator) is prepared between two transparent substrates (e.g., KBr or polypropylene (B1209903) films). The thickness of the film is typically controlled to be between 20-50 µm.[6]
-
Background Spectrum: A background spectrum of the substrates is recorded before applying the sample.
-
Initial Spectrum: The uncured sample is placed in the spectrometer, and an initial spectrum is recorded to determine the initial peak area of the acrylate C=C double bond. The characteristic absorption peaks for the acrylate C=C bond are typically found around 1635 cm⁻¹ (stretching vibration) and 810 cm⁻¹ (wagging vibration).[7]
-
Initiation and Monitoring: The UV light source is activated to initiate polymerization. Simultaneously, the FTIR spectrometer begins to collect spectra at regular, short intervals (e.g., every 100 milliseconds).[5]
-
Data Analysis: The decrease in the area of the characteristic acrylate peak is monitored over time. The degree of conversion (DC) at any given time (t) is calculated using the following formula:
DC(%) = [(A₀ - Aₜ) / A₀] * 100
Where A₀ is the initial peak area and Aₜ is the peak area at time t.[4] The polymerization rate can be determined from the slope of the conversion versus time plot.[4]
Raman Spectroscopy
Raman spectroscopy is another powerful non-destructive technique for monitoring polymerization.[8][9] It offers advantages such as minimal sample preparation and the ability to analyze samples in various geometries.[9]
Instrumentation:
-
Raman spectrometer with a laser excitation source (e.g., 785 nm).
-
Fiber optic probe for remote or in-situ measurements.[10]
-
Sample holder.
Procedure:
-
Sample Preparation: The monomer formulation is placed in a suitable container (e.g., a glass vial or a custom-built cell).[8]
-
Initial Spectrum: An initial Raman spectrum is recorded to identify the characteristic peak of the acrylate C=C double bond, which is typically observed around 1640 cm⁻¹.[9] An internal reference peak that does not change during polymerization (e.g., a C-H or C-O bond) is also identified.[9]
-
Initiation and Monitoring: Polymerization is initiated (e.g., by UV light or heat), and Raman spectra are collected continuously.
-
Data Analysis: The intensity of the acrylate C=C peak is normalized against the intensity of the internal reference peak. The degree of conversion is calculated based on the decrease in the normalized peak intensity over time.[9]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental validation process and the fundamental signaling pathway of free-radical photopolymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. A novel method of monitoring polymerisation reactions using Raman Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]
- 9. A Practical Primer: Raman Spectroscopy for Monitoring of Photopolymerization Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tsapps.nist.gov [tsapps.nist.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ditrimethylolpropane Tetraacrylate
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. Ditrimethylolpropane tetraacrylate, a commonly used monomer in the formulation of UV-curable resins, requires meticulous handling and disposal due to its potential environmental and health hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
This compound is classified as a skin and eye irritant and is toxic to aquatic life with long-lasting effects. Therefore, strict safety protocols must be observed during handling and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, immediately contain the liquid with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the spill directly. The absorbed material should be collected into a suitable, labeled, and sealed container for hazardous waste disposal.
Quantitative Regulatory and Reporting Thresholds
Facilities that store and handle hazardous chemicals are subject to reporting requirements under the Emergency Planning and Community Right-to-Know Act (EPCRA). The following table summarizes the key reporting thresholds.
| Regulation/Guideline | Threshold Quantity | Substance Classification | Reporting Requirement |
| EPCRA Section 312 (Tier II) | 10,000 pounds (approx. 4,536 kg) | Hazardous Substance (requiring an SDS) | Annual submission of a hazardous chemical inventory form to the State Emergency Response Commission (SERC), Local Emergency Planning Committee (LEPC), and local fire department. |
| EPCRA Section 302 | 500 pounds or the Threshold Planning Quantity (TPQ), whichever is lower | Extremely Hazardous Substance (EHS) | Notification to the SERC and LEPC within 60 days of the substance being present on-site in excess of the threshold. |
Note: this compound is a hazardous chemical requiring a Safety Data Sheet (SDS). While not specifically listed as an Extremely Hazardous Substance (EHS) in all jurisdictions, it is crucial to consult local and state regulations to confirm its classification and any lower reporting thresholds that may apply.
Disposal Workflow for this compound
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Experimental Protocol for the Disposal of this compound
This protocol provides a step-by-step methodology for the safe handling and disposal of both liquid (uncured) and solid (cured) this compound waste.
Part 1: Disposal of Liquid this compound
Uncured, liquid this compound must be treated as hazardous waste.
Materials:
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.
-
Chemical fume hood.
-
Compatible hazardous waste container (e.g., high-density polyethylene (B3416737) - HDPE) with a secure lid.
-
Hazardous waste labels.
-
Inert absorbent material (for spills).
Procedure:
-
Segregation: Collect all liquid this compound waste in a dedicated, compatible waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EH&S) department.
-
Containerization:
-
Ensure the waste container is in good condition, free from leaks or cracks.
-
Carefully pour the liquid waste into the container, avoiding splashes. Perform this step inside a chemical fume hood.
-
Do not fill the container to more than 80% of its capacity to allow for expansion and prevent spills.
-
Securely fasten the lid on the container.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Include the date of accumulation.
-
-
Storage:
-
Store the labeled container in a designated satellite accumulation area or central hazardous waste storage area.
-
Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EH&S department or a licensed hazardous waste disposal company.
-
Follow all institutional and regulatory procedures for waste pickup and documentation.
-
Part 2: On-site Solidification (Curing) of Liquid Waste for Disposal
For small quantities of liquid waste, solidification through UV curing can be an effective method to render the material non-hazardous, subject to local regulations.[1]
Materials:
-
PPE as described in Part 1.
-
Chemical fume hood or well-ventilated area with UV shielding.
-
UV-transparent container (e.g., a clear polypropylene (B1209903) or polyethylene dish).
-
UV light source (e.g., a UV curing lamp or direct sunlight).
Procedure:
-
Preparation: In a chemical fume hood, pour a thin layer (no more than 1 cm deep) of the liquid waste into a UV-transparent container.[1]
-
Curing:
-
Expose the container to a UV light source. The curing time will vary depending on the intensity of the UV source and the volume of the waste.
-
Alternatively, place the container in direct sunlight for 1-10 days.[1]
-
The resin is considered fully cured when it is completely solid and no liquid residue remains.
-
-
Verification:
-
Once cured, verify that the material is solid throughout. If any liquid remains, continue the curing process.
-
-
Disposal of Cured Resin:
-
Once fully solidified, the cured resin can typically be disposed of as non-hazardous solid waste.[1] However, it is imperative to confirm this with your local waste management authorities as regulations can vary.
-
Place the cured solid in a sealed bag and dispose of it in the regular solid waste stream, if permitted.
-
Contaminated materials such as gloves and wipes should also be exposed to UV light to cure any residual resin before disposal.[1]
-
Part 3: Disposal of Solid (Cured) this compound
Solid, fully cured waste from processes such as 3D printing is generally considered non-hazardous.
Procedure:
-
Confirmation of Curing: Ensure that the waste material is fully cured and contains no residual liquid monomer.
-
Containerization: Place the solid waste in a sealed plastic bag or a designated solid waste container.
-
Disposal: Dispose of the contained solid waste in the general municipal or laboratory solid waste stream, in accordance with institutional and local regulations.
RCRA Waste Classification
The Resource Conservation and Recovery Act (RCRA) regulates the management of hazardous waste. While this compound is not specifically listed by name as a hazardous waste, it may exhibit hazardous characteristics. The generator of the waste is responsible for determining if it meets the criteria for a characteristic hazardous waste:
-
Ignitability (D001): Unlikely for the pure substance, but should be considered if mixed with flammable solvents.
-
Corrosivity (D002): Not applicable.
-
Reactivity (D003): Acrylates can undergo spontaneous polymerization, which can be vigorous. This characteristic should be carefully evaluated.
-
Toxicity (D043 - D043): The material is known to be toxic to aquatic life. A Toxicity Characteristic Leaching Procedure (TCLP) test may be required to determine if it is a toxic hazardous waste.
Given its reactivity and aquatic toxicity, uncured this compound waste is likely to be classified as a hazardous waste. It is strongly recommended to consult with a licensed hazardous waste disposal company to ensure proper waste characterization and assignment of the correct EPA waste code. The most common disposal method for this type of waste is incineration at a permitted hazardous waste facility.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
